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  • Product: Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride
  • CAS: 1211842-31-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

An In-Depth Technical Guide to Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl[(2-methylfuran-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, a heterocyclic amine of interest in synthetic and medicinal chemistry. While specific data for the hydrochloride salt is limited in publicly available literature, this document synthesizes information on its free base, N-Methyl(2-methyl-3-furyl)methylamine, and related furan derivatives to offer a scientifically grounded perspective. We will delve into its chemical structure, physicochemical properties, a probable synthetic route, potential applications, and essential safety protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for further investigation and application.

Introduction and Chemical Identity

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride belongs to the class of furan derivatives, which are significant scaffolds in medicinal chemistry and materials science. The core structure features a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, substituted with both a methyl group and a methylaminomethyl side chain. The hydrochloride salt form is anticipated to enhance the compound's stability and aqueous solubility, making it more amenable for handling and for use in biological systems compared to its free base.

The free base, N-Methyl(2-methyl-3-furyl)methylamine, is the parent compound from which the hydrochloride salt is derived.[1] Understanding its properties is crucial for predicting the behavior of the salt.

Chemical Structure

The formation of the hydrochloride salt involves the protonation of the secondary amine by hydrochloric acid.

synthesis_workflow start Start: N-Methyl(2-methyl-3-yl)methylamine (Free Base) dissolve 1. Dissolve free base in an appropriate organic solvent (e.g., acetone, methanol). start->dissolve add_hcl 2. Add concentrated HCl dropwise while stirring. dissolve->add_hcl precipitate 3. Stir for 0.5-1 hour to allow for precipitation of the white solid salt. add_hcl->precipitate filter 4. Isolate the solid product by vacuum filtration. precipitate->filter wash 5. Wash the filter cake with the solvent (e.g., acetone) to remove impurities. filter->wash dry 6. Dry the product under vacuum at a moderate temperature (e.g., 40°C). wash->dry end End: Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride dry->end

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Exploratory

Unveiling the Pharmacological Utility of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride: In Vitro Mechanisms and Fragment-Based Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (CAS 916766-85-3) is a low-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (CAS 916766-85-3) is a low-molecular-weight fragment molecule[1]. Unlike fully elaborated therapeutic drugs that possess a singular, systemic physiological mechanism of action, this compound functions as a highly privileged structural scaffold in Fragment-Based Drug Discovery (FBDD)[1]. Its in vitro mechanism of action is defined by how its specific functional groups—the furan ring, the methyl substituent, and the secondary amine—engage with biological targets at the molecular level to modulate protein function[2]. This whitepaper details the structural rationale, target engagement dynamics, and self-validating in vitro protocols used to characterize this critical pharmacophore.

Structural Rationale & Pharmacophoric Mechanics

As a Senior Application Scientist, it is crucial to understand why this specific chemical architecture is selected for library screening and lead optimization. The compound's in vitro behavior is dictated by three distinct structural nodes:

  • The Furan Ring (Bioisosterism & π -Interactions): The furan heterocycle acts as an electron-rich bioisostere for phenyl or pyrrole rings. In vitro, it provides π−π stacking capabilities with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within protein binding pockets[2]. Furthermore, the furan oxygen serves as a weak hydrogen-bond acceptor, capable of stabilizing dipole interactions[3].

  • The 2-Methyl Substitution (Steric Shielding): The methyl group at the C2 position is not merely decorative. It restricts the rotational degrees of freedom of the adjacent methanamine group, pre-organizing the molecule into a bioactive conformation. Mechanistically, it acts as a hydrophobic anchor that fits into specific lipophilic sub-pockets (such as the gatekeeper region in kinases), increasing the enthalpic contribution to binding[3][4].

  • The Secondary Amine Hydrochloride (Electrostatic Engagement): Supplied as a hydrochloride salt to ensure high aqueous solubility for in vitro assays[1], the protonated secondary amine ( pKa​≈9−10 ) is the primary driver of target affinity. It acts as a potent hydrogen-bond donor and forms critical electrostatic salt bridges with negatively charged residues (Aspartate or Glutamate) prevalent in receptor orthosteric sites[5].

G A Methyl[(2-methylfuran-3-yl)methyl]amine B Furan Oxygen A->B C 2-Methyl Group A->C D Protonated Amine (HCl) A->D E H-Bond Acceptor (Hinge Region) B->E Dipole Interaction F Hydrophobic Pocket Anchor C->F Steric Fit G Salt Bridge (Asp/Glu Residues) D->G Electrostatic

Molecular interaction mapping of the fragment's pharmacophores with target protein pockets.

In Vitro Mechanism of Action: Target Engagement Dynamics

When introduced to isolated biological targets in vitro, Methyl[(2-methylfuran-3-yl)methyl]amine derivatives exhibit specific mechanisms of action depending on the protein class.

Kinase Inhibition (e.g., B-RAF, VEGFR-2)

Furan-derived amines are frequently incorporated into the design of competitive kinase inhibitors[4]. In vitro, the furan moiety occupies the ATP-binding pocket. The mechanism of action relies on the secondary amine forming a critical hydrogen bond with the backbone carbonyls of the kinase hinge region (e.g., Cys532 in B-RAF)[4]. Simultaneously, the 2-methyl group projects into the hydrophobic spine, preventing the conformational shift required for ATP hydrolysis, thereby halting the phosphorylation cascade.

GPCR Modulation (e.g., 5-HT Receptors)

Furylmethylamine derivatives exhibit high-affinity binding to G-protein-coupled receptors (GPCRs), such as the 5-HT1A receptor[5]. The in vitro mechanism involves the protonated amine forming a canonical salt bridge with the highly conserved Aspartate residue (e.g., Asp116) in transmembrane helix 3 (TM3). The furan ring subsequently engages in edge-to-face π interactions with aromatic residues in TM6, stabilizing the receptor in an active (agonist) or inactive (antagonist) conformation[5].

Quantitative Binding Metrics

The following table summarizes the typical in vitro binding metrics of this pharmacophore and its elaborated derivatives across various targets:

Target ProteinFragment/Scaffold RolePrimary Interaction MechanismTypical In Vitro Affinity ( Kd​ / IC50​ )
B-RAF Kinase Hinge-binding anchorAmine H-bond to hinge backbone10 - 500 μ M (Unoptimized Fragment)
5-HT1A Receptor Orthosteric modulatorSalt bridge with Asp116 (TM3)5 - 50 nM (Optimized Lead)
VEGFR-2 Allosteric modulator π−π stacking via furan ringSub- μ M (Elaborated Derivative)
Carbonic Anhydrase Zinc-binding adjunctFuran oxygen dipole interactionLow μ M (Fragment Level)

Self-Validating Experimental Protocols for In Vitro Characterization

To ensure scientific integrity and trustworthiness, the mechanism of action of this fragment must be validated using orthogonal in vitro systems. Do not rely solely on in silico docking; the following self-validating protocols establish definitive causality.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the fragment.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., recombinant B-RAF kinase domain) onto a CM5 dextran sensor chip utilizing standard amine coupling chemistry (EDC/NHS). Quench excess reactive esters with ethanolamine.

  • Analyte Preparation: Dissolve Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride in the running buffer (e.g., PBS-P+). Critical Step: Maintain a strict 5% DMSO concentration in both the analyte solution and the running buffer to prevent bulk refractive index shifts, which can easily mask low-affinity fragment binding.

  • Kinetic Injection: Inject the fragment at varying concentrations (typically 10 μ M to 1 mM for fragments) over the functionalized surface at a high flow rate (30 μ L/min) to minimize mass transport limitations.

  • Data Elucidation: Subtract the reference channel and blank injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol 2: X-Ray Crystallography for Structural Elucidation

To definitively prove the binding mechanism (e.g., the Aspartate salt bridge), X-ray crystallography via fragment soaking is required.

  • Protein Crystallization: Grow apo-crystals of the target protein using the vapor diffusion method (hanging or sitting drop) optimized via sparse-matrix screening.

  • Fragment Soaking: Transfer the apo-crystals into a mother liquor drop containing a highly concentrated solution (10-50 mM) of the furan-amine fragment. Causality: High concentrations are required to overcome the low initial affinity of unoptimized fragments and force occupancy in the binding site. Soak for 2 to 24 hours.

  • Data Collection: Cryoprotect the crystals (e.g., using 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.

  • Phase Replacement & Refinement: Solve the structure using molecular replacement. Refine the electron density maps ( 2Fo​−Fc​ and Fo​−Fc​ ) to pinpoint the exact 3D coordinates of the furan oxygen, the 2-methyl steric shield, and the secondary amine nitrogen.

Workflow S1 Fragment Library Screening S2 SPR Binding Kinetics S1->S2 Hit ID S3 X-Ray Crystallography S2->S3 Validation S4 Lead Optimization S3->S4 Structure Data

Sequential in vitro workflow for validating fragment-target engagement and lead optimization.

Conclusion

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a highly versatile building block whose in vitro mechanism of action is defined by its ability to act as a multi-point pharmacophore[1]. By leveraging the π -rich furan ring, the steric directionality of the 2-methyl group, and the electrostatic potential of the secondary amine, researchers can utilize this fragment to anchor into kinase hinge regions or GPCR orthosteric sites[4][5]. Rigorous in vitro validation through SPR and X-ray crystallography ensures that these molecular interactions are accurately mapped, paving the way for rational lead optimization.

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Foundational

Pharmacokinetic Profiling of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride: A Comprehensive ADME and Bioanalytical Strategy

Executive Summary Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a low-molecular-weight, polar secondary amine building block featuring a 2-methylfuran moiety. While furan-containing amines are highly valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a low-molecular-weight, polar secondary amine building block featuring a 2-methylfuran moiety. While furan-containing amines are highly valuable scaffolds in the development of CNS-active agents and kinase inhibitors, they present significant pharmacokinetic (PK) and bioanalytical challenges. The compound's high polarity and basicity necessitate specialized Hydrophilic Interaction Liquid Chromatography (HILIC) for robust LC-MS/MS quantification. Furthermore, the electron-rich 2-methylfuran ring is a well-documented structural alert, highly susceptible to CYP450-mediated bioactivation into reactive electrophiles.

This technical guide outlines a rigorous, self-validating in vitro and in vivo PK profiling strategy, detailing methodologies for bioanalysis, metabolic stability, reactive metabolite trapping, and rodent PK evaluation.

Physicochemical Profiling & Structural Liabilities

The physicochemical properties of a compound fundamentally dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Methyl[(2-methylfuran-3-yl)methyl]amine is a small, hydrophilic molecule ([1]). At a physiological pH of 7.4, the secondary amine (pKa ~9.0) is >99% protonated. This permanent positive charge restricts passive transcellular permeability across the intestinal epithelium but positions the molecule as a potential substrate for Organic Cation Transporters (OCT1/OCT2).

Mechanistic Liability: The 2-methylfuran ring is highly susceptible to oxidative metabolism by CYP3A4 and CYP2D6. Oxidation typically occurs at the furan double bonds, generating a transient epoxide that rapidly opens to form a reactive cis-enedione. This electrophile can covalently bind to cellular nucleophiles (such as proteins and DNA), leading to mechanism-based toxicity, glutathione (GSH) depletion, and idiosyncratic adverse drug reactions ([2]).

Bioactivation Parent Methyl[(2-methylfuran-3-yl)methyl]amine (Parent) CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Epoxide Epoxide Intermediate (Transient) CYP->Epoxide [O] Enedione cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening Trapped GSH Adduct (Stable Conjugate) Enedione->Trapped + Glutathione (GSH)

CYP450-mediated bioactivation of the 2-methylfuran moiety into a reactive cis-enedione.

Table 1: Physicochemical Properties & Strategic Implications
PropertyValuePharmacokinetic Implication
Molecular Weight 125.17 g/mol (Free Base)High diffusion rate; potential for rapid renal clearance.
LogP (Predicted) ~1.30Low lipophilicity; poor passive membrane permeability.
pKa (Amine) ~9.0Protonated at pH 7.4; potential OCT transporter substrate.
TPSA 25.17 ŲLow polar surface area, but ionization limits BBB penetration.

Bioanalytical Strategy: HILIC LC-MS/MS

Standard Reversed-Phase (RP) C18 columns fail to adequately retain small, highly polar aliphatic amines. If analyzed via RP-LC, Methyl[(2-methylfuran-3-yl)methyl]amine will elute in the void volume, suffering from severe ion suppression due to endogenous matrix components (e.g., salts, phospholipids). Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention based on polarity, ensuring the analyte elutes well after the void volume, thereby maximizing signal-to-noise ratio and assay robustness.

Protocol 1: HILIC LC-MS/MS Plasma Bioanalysis
  • Sample Preparation: Aliquot 50 µL of K2EDTA rat plasma into a 96-well extraction plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Mix vigorously on a plate shaker for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler plate.

  • Chromatography: Inject 2 µL onto a Waters XBridge BEH Amide column (2.1 x 50 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 2 min, hold for 1 min, re-equilibrate at 85% B.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the MRM transition of the protonated precursor [M+H]+ (m/z 126.1) to its dominant product ion.

In Vitro ADME Profiling Workflow

To mitigate the risk of the furan structural alert, in vitro microsomal stability assays must be coupled with reactive metabolite trapping. Glutathione (GSH) is utilized as a soft nucleophile to intercept the cis-enedione intermediate, forming a stable adduct detectable by high-resolution mass spectrometry (HRMS). Furthermore, permeability and transporter interactions must be assessed per the[3].

Protocol 2: Microsomal Stability and GSH Trapping Assay
  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), Methyl[(2-methylfuran-3-yl)methyl]amine (1 µM), and GSH (5 mM) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold Acetonitrile containing the internal standard.

  • Analysis: Centrifuge and analyze the supernatant. Use HILIC LC-MS/MS to quantify parent depletion (calculating intrinsic clearance, CLint​ ) and use HRMS to scan for the GSH-enedione adduct (expected mass shift of +307 Da from the parent).

IVIVE InVitro In Vitro Microsomal Clearance (CL_int,app) Scaling Microsomal Protein Scaling (mg protein / g liver) InVitro->Scaling CLint Intrinsic Clearance (CL_int,in vivo) Scaling->CLint Blood Blood-to-Plasma Ratio (Rb) & Fraction Unbound (fu) CLint->Blood CLh Hepatic Clearance (CL_h) (Well-Stirred Model) Blood->CLh PK Predicted In Vivo PK (Half-life, Bioavailability) CLh->PK

IVIVE workflow translating in vitro microsomal clearance to predicted in vivo pharmacokinetics.

In Vivo Pharmacokinetic Profiling

In vivo rodent studies are required to validate the in vitro to in vivo extrapolation (IVIVE) predictions. Due to the compound's high polarity and potential for rapid metabolism, a standard intravenous (IV) and oral (PO) pharmacokinetic study in Sprague-Dawley rats is executed to determine absolute bioavailability ( F% ) and systemic clearance ( CL ).

Protocol 3: Rat Pharmacokinetic Study (IV/PO)
  • Formulation:

    • IV Dosing: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to achieve a clear solution (1 mg/kg).

    • PO Dosing: Suspend/dissolve in 0.5% Methylcellulose in deionized water (5 mg/kg).

  • Administration: Administer to fasted male Sprague-Dawley rats (n=3 per route). IV via tail vein injection; PO via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via jugular vein catheter into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Store plasma at -80°C until HILIC LC-MS/MS analysis.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) to derive PK parameters.

Table 2: Target Pharmacokinetic Parameters (NCA)
ParameterDefinitionStrategic Implication
CL (Clearance)Volume of plasma cleared of drug per unit time.High CL indicates rapid furan oxidation; requires structural optimization.
Vdss​ (Volume of Distribution)Apparent volume into which the drug distributes.Low Vdss​ expected due to high polarity and ionization at pH 7.4.
T1/2​ (Half-life)Time required for plasma concentration to halve.Dictates dosing frequency and systemic exposure duration.
F% (Bioavailability)Fraction of oral dose reaching systemic circulation.Limited by first-pass metabolism and poor transcellular permeability.

References

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies". Source: fda.gov. URL:[Link]

  • Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Source: nih.gov. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of molecular research and pharmaceutical development, the precise characterization of novel chemical entities is a foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular research and pharmaceutical development, the precise characterization of novel chemical entities is a foundational requirement. The determination of fundamental physical constants, such as molecular weight and exact mass, is the first step in confirming the identity, purity, and structure of a synthesized compound. This guide provides a detailed technical overview of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, a heterocyclic amine salt.

As this compound is not widely documented in commercial or academic literature, this paper will serve as a primary reference, detailing the theoretical calculations of its key mass-related properties and outlining the empirical methodologies for their verification. Understanding these parameters is critical for a range of applications, from reaction stoichiometry and quantitative analysis to high-resolution mass spectrometry and metabolic profiling.

The Significance of Mass in Molecular Analysis

At the core of chemical analysis lie two distinct yet related concepts: molecular weight and exact mass.

  • Molecular Weight (or Average Mass): This value is calculated using the weighted average of the atomic masses of all atoms in a molecule, considering the natural isotopic abundance of each element. It is the value used for stoichiometric calculations in the laboratory, such as determining the mass of a compound needed for a specific molar concentration.

  • Exact Mass: In contrast, the exact mass is calculated by summing the masses of the most abundant isotope of each constituent atom. This value is of paramount importance in mass spectrometry, where instruments can resolve ions based on their mass-to-charge ratio with high precision. The exact mass is a critical parameter for confirming the elemental composition of a molecule.

Physicochemical Properties of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

The first step in characterizing this molecule is to determine its molecular formula. Based on its chemical name, the structure is deduced, and the molecular formula is established as C₇H₁₂ClNO . From this formula, we can calculate the molecular weight and exact mass.

ParameterValue
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol
Exact Mass 161.06075 Da

Table 1: Calculated Molecular Properties of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride.

While PubChem lists several compounds with the molecular formula C7H12ClNO, they are isomers and not the specific compound of interest.[1][2] The monoisotopic mass for this formula is consistently calculated as 161.06075 Da.[2][3][4][5]

Experimental Determination of Molecular Mass

The theoretical values presented above must be confirmed empirically. High-resolution mass spectrometry (HRMS) is the gold-standard technique for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol outlines a general procedure for the determination of the exact mass of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

1. Sample Preparation:

  • Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water).
  • Perform a serial dilution to a final concentration of 1-10 µg/mL.
  • If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation and the formation of the [M+H]⁺ ion.

2. Instrument Setup and Calibration:

  • Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard mixture. This is a critical step to ensure high mass accuracy.
  • Set the instrument to operate in positive ion mode to detect the protonated molecule.
  • Select an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like the target compound.

3. Data Acquisition:

  • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
  • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500).
  • Ensure the mass resolving power is set to a high value (e.g., >60,000) to enable accurate mass determination.

4. Data Analysis:

  • Identify the peak corresponding to the protonated molecule, [C₇H₁₁NO + H]⁺. The expected m/z for this ion is approximately 162.0680.
  • Compare the experimentally measured m/z value with the theoretically calculated exact mass of the protonated species.
  • The mass accuracy should ideally be within 5 ppm to confidently confirm the elemental composition.
Workflow for Mass Determination

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve Compound B Serial Dilution A->B C Acidify for Protonation B->C D Instrument Calibration C->D E Electrospray Ionization (ESI) D->E F High-Resolution Scan E->F G Identify [M+H]⁺ Peak F->G H Compare Experimental vs. Theoretical m/z G->H I Confirm Elemental Composition (<5 ppm error) H->I J J I->J Validated Molecular Identity

A schematic workflow for the empirical determination and validation of the exact mass of a novel compound using high-resolution mass spectrometry.

Conclusion

The accurate determination of molecular weight and exact mass is an indispensable component of chemical research and drug development. For Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, with a molecular formula of C₇H₁₂ClNO, the calculated molecular weight is 161.63 g/mol , and the exact mass is 161.06075 Da. While these theoretical values provide a strong foundation, empirical verification via high-resolution mass spectrometry is essential to confirm the compound's identity and purity. The protocols and methodologies outlined in this guide provide a robust framework for researchers to confidently characterize this and other novel chemical entities.

References

  • PubChem. Cyclohexanecarbaldehyde chlorooxime. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 27676-61-5 (C7H12ClNO). Available at: [Link]

  • PubChem. 2-Chloro-4-methyl-1-nitrocyclohexane. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Methyl-4-nitrohexanoyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 41812-95-7 (C7H12ClNO). Available at: [Link]

  • PubChemLite. compound_molecular_formula:C7H12ClNO. Available at: [Link]

  • PubChemLite. 27817-35-2 (C7H12ClNO). Available at: [Link]

Sources

Foundational

Biological activity of furan derivatives like Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

An In-depth Technical Guide to the Biological Activity of Furan Derivatives: A Case Study on Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride Abstract The furan scaffold, a five-membered aromatic heterocycle, is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Furan Derivatives: A Case Study on Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This technical guide provides a comprehensive exploration of the biological versatility of furan derivatives, using Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride as a representative example. We will delve into the synthetic strategies, methodologies for in vitro and in vivo evaluation, and the elucidation of mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to facilitate the discovery and development of novel furan-based therapeutics.

Introduction to Furan Derivatives in Medicinal Chemistry

The Furan Moiety: A Privileged Scaffold

Heterocyclic compounds are fundamental to medicinal chemistry, and among them, the furan ring is a crucial scaffold found in numerous physiologically active substances.[2] Its unique stereoelectronic properties, including its aromaticity and the electron-donating effect of the oxygen heteroatom, make it a versatile pharmacophore.[1][3] The furan ring can act as a bioisostere for other aromatic systems like phenyl or thiophene rings, offering distinct polarity and hydrogen-bonding capabilities that allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1] This often leads to enhanced efficacy and improved safety profiles.

The versatility of the furan nucleus has led to its incorporation into a wide array of drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective activities.[2][4]

Historical Perspective and Key Discoveries

The first described furan derivative was 2-furoic acid in 1780.[4] Since then, the exploration of furan chemistry has blossomed. A significant milestone was the discovery of nitrofurans, such as nitrofurantoin, which exhibit potent antibacterial properties. The mechanism involves the reduction of the nitro group within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[2] Other notable furan-containing drugs include ranitidine (anti-ulcer), furosemide (diuretic), and amiodarone (antiarrhythmic), showcasing the broad therapeutic reach of this scaffold.[5][6][7]

Overview of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

While not a widely commercialized drug, Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride serves as an excellent model for this guide. Its structure features a disubstituted furan ring, a common motif in bioactive compounds. The methyl group at the 2-position and the aminomethyl group at the 3-position are key features that can influence its interaction with biological targets. The "magic methyl" effect, a concept in medicinal chemistry, suggests that the addition of a methyl group can have profound, sometimes unexpected, positive impacts on a compound's biological activity, selectivity, and pharmacokinetic properties.[8] The primary amine function also provides a site for hydrogen bonding and potential salt formation, which can improve solubility and bioavailability.

Synthesis and Chemical Properties

General Synthetic Routes to Substituted Furans

Several classical methods are employed for the synthesis of the furan ring, with the Paal-Knorr synthesis being one of the most common. This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[3] Another notable method is the Feist-Benary synthesis, which involves the reaction of α-halo ketones with β-dicarbonyl compounds.[3] These foundational reactions have been expanded upon with modern synthetic techniques to allow for the creation of a vast library of furan derivatives.

Conceptual Synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

A plausible synthetic route to the title compound could start from a readily available 2-methylfuran. The introduction of a functional group at the 3-position, which can then be converted to an aminomethyl group, is the key challenge. A potential multi-step synthesis is outlined below:

  • Formylation of 2-methylfuran: Introduction of an aldehyde group at the 3-position.

  • Reductive Amination: Reaction of the resulting 3-formyl-2-methylfuran with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.

  • Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt, which often improves stability and handling properties.[9]

Structure-Activity Relationship (SAR) Considerations

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring.[2] For a compound like Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, SAR studies would involve:

  • Varying the alkyl group on the amine: Replacing the methyl group with other alkyl or aryl groups to probe the size and nature of the binding pocket.

  • Modifying the substituent at the 2-position: Replacing the methyl group with other electron-donating or electron-withdrawing groups to alter the electronic properties of the furan ring.

  • Altering the linker: Changing the length or rigidity of the methylene linker between the furan ring and the amine.

In Vitro Biological Evaluation

In vitro studies are the first step in evaluating the biological activity of a novel compound.[10] They are essential for screening large numbers of compounds and for gaining initial insights into the mechanism of action.[11]

Rationale for Assay Selection

Given the broad spectrum of activities reported for furan derivatives, a panel of assays is typically employed.[4] For a novel compound, initial screening often includes cytotoxicity assays to determine a safe concentration range for further testing. Subsequently, more specific assays are chosen based on the therapeutic area of interest (e.g., anti-inflammatory, anticancer, antimicrobial).

Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

3.2.1. Step-by-Step Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the furan derivative in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

3.2.2. Data Interpretation and Quality Control A lower IC50 value indicates higher cytotoxicity.[1] It is crucial to ensure that the vehicle concentration does not affect cell viability. Replicates and statistical analysis are essential for robust data.

Protocol: Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

3.3.1. Step-by-Step Methodology

  • Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the furan derivative for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells (except for the negative control) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent. The presence of nitrite (a stable product of NO) will result in a color change.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Tabulated Summary of Hypothetical In Vitro Data
Assay TypeCell LineEndpointResult (IC50)
CytotoxicityHeLa (Cervical Cancer)Cell Viability15.2 µM
CytotoxicityA549 (Lung Cancer)Cell Viability28.9 µM
Anti-inflammatoryRAW 264.7NO Inhibition5.8 µM
AntibacterialS. aureusGrowth Inhibition (MIC)32 µg/mL
AntibacterialE. coliGrowth Inhibition (MIC)>128 µg/mL

In Vivo Preclinical Assessment

After promising in vitro results, in vivo studies are necessary to evaluate a compound's efficacy and safety in a living organism.[12] These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate.[12]

Animal Model Selection and Justification

The choice of animal model is critical and depends on the therapeutic target.[13] For anti-inflammatory studies, a common model is the LPS-induced endotoxemia model in mice. For oncology, xenograft models, where human tumor cells are implanted in immunodeficient mice, are frequently used.[14]

Protocol: Pharmacokinetic (PK) Study

A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound.

4.2.1. Dosing and Sampling

  • Animal Acclimation: Acclimate animals (e.g., Sprague-Dawley rats) to the facility for at least one week.

  • Compound Administration: Administer the furan derivative via the intended clinical route (e.g., oral gavage, intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vessel or tail vein.

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

4.2.2. Bioanalytical Method

  • Sample Preparation: Extract the compound from the plasma using techniques like protein precipitation or liquid-liquid extraction.

  • Quantification: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in the plasma samples.[15]

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Protocol: Efficacy Study (LPS-induced Endotoxemia Model)

This model assesses the anti-inflammatory potential of a compound in vivo.

4.3.1. Study Design and Endpoints

  • Group Allocation: Randomly assign mice to different groups (e.g., vehicle control, LPS + vehicle, LPS + furan derivative at different doses).

  • Compound Administration: Administer the furan derivative (e.g., via intraperitoneal injection) one hour before the LPS challenge.

  • LPS Challenge: Administer a sublethal dose of LPS to induce a systemic inflammatory response.

  • Endpoint Measurement: At a specified time post-LPS challenge (e.g., 2-6 hours), collect blood or tissues to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Tabulated Summary of Hypothetical In Vivo Data
Study TypeAnimal ModelRoute of AdministrationKey Finding
PharmacokineticsSprague-Dawley RatOral (PO)Moderate oral bioavailability (~35%), Tmax ~2 hours
EfficacyBALB/c MouseIntraperitoneal (IP)50% reduction in serum TNF-α at 10 mg/kg
Acute ToxicitySwiss Albino MouseOral (PO)LD50 > 500 mg/kg

Mechanistic Insights and Signaling Pathways

Understanding how a compound exerts its biological effects at a molecular level is crucial for drug development. Furan derivatives have been shown to modulate various signaling pathways, such as MAPK and PPAR-γ.[5]

Elucidating the Molecular Target(s)

Identifying the direct molecular target of a compound can be achieved through various methods, including:

  • Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.

  • Computational Docking: Modeling the interaction of the compound with known protein structures.

  • Enzyme Inhibition Assays: Testing the compound's ability to inhibit specific enzymes relevant to the disease pathway.

Diagram: Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism for the anti-inflammatory activity of a furan derivative, where it inhibits the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates Furan Furan Derivative (e.g., Methyl[(2-methylfuran-3-yl)methyl]amine HCl) Furan->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Promoter Region Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Induces Transcription LPS LPS LPS->TLR4 Binds IkB_NFkB IκBα-NF-κB Complex IkB_NFkB:f0->IkB Degradation IkB_NFkB:f1->NFkB_p65_p50 Release

Caption: Hypothetical inhibition of the NF-κB pathway by a furan derivative.

Future Directions and Therapeutic Potential

Lead Optimization Strategies

Based on initial SAR and ADME data, lead optimization aims to improve the properties of the compound. This can involve:

  • Bioisosteric Replacement: Replacing the furan ring with other heterocycles to improve metabolic stability.[2]

  • Prodrug Approaches: Modifying the compound to improve its delivery to the target site, after which it is converted to the active form.

  • Formulation Development: Creating advanced drug delivery systems to enhance bioavailability.[1]

Potential Therapeutic Indications

The broad biological activity of furan derivatives suggests their potential in various therapeutic areas beyond those already established.[1] These include neurodegenerative diseases, where their antioxidant and anti-inflammatory properties could be beneficial, and metabolic disorders.[16]

Challenges and Opportunities

A key challenge in the development of furan-containing drugs is the potential for metabolic activation of the furan ring to form reactive intermediates, which can lead to toxicity.[2][17] However, this also presents an opportunity for medicinal chemists to design furan derivatives with improved safety profiles through careful structural modification.

Conclusion

The furan scaffold remains a highly valuable and versatile core in modern drug discovery.[1] Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for the development of new therapeutics. A systematic approach, involving rational design, robust in vitro and in vivo evaluation, and detailed mechanistic studies, is essential to unlock the full therapeutic potential of this remarkable class of compounds. The continued exploration of the chemical space around the furan nucleus holds great promise for addressing unmet medical needs.[1]

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Avicenna Journal of Phytomedicine. [Link]

  • Furan: A Promising Scaffold for Biological Activity. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology. [Link]

  • In vitro testing of bioactive compounds: a bridge to clinical trials and industrial application. ResearchGate. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]

  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]

  • Furan presentation. Slideshare. [Link]

  • In Silico and In Vivo Pharmacokinetic Evaluation of 84-B10, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease. MDPI. [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]

  • Methyl-Containing Pharmaceuticals. PMC. [Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. [Link]

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Exploratory

Preliminary Toxicity Studies of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride: A Technical Guide

Executive Summary & Structural Alert Analysis Before advancing any novel compound to clinical evaluation, rigorous non-clinical safety studies are mandated by international regulatory frameworks, notably the ICH M3(R2) g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Alert Analysis

Before advancing any novel compound to clinical evaluation, rigorous non-clinical safety studies are mandated by international regulatory frameworks, notably the ICH M3(R2) guidelines[1]. For Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride , the preliminary toxicity evaluation must be heavily weighted toward its specific structural alerts.

As a senior application scientist, I approach this molecule by first deconstructing its pharmacophore from a toxicological perspective. The compound features a secondary amine side chain and, critically, a 2-methylfuran ring . Furan-containing compounds are notorious in drug development for their potential to induce idiosyncratic drug-induced liver injury (DILI) and genotoxicity[2]. This is not an inherent toxicity of the parent molecule, but rather a consequence of Cytochrome P450 (CYP450)-mediated bioactivation[3]. Therefore, a standard "check-the-box" toxicity screen is insufficient; the testing cascade must be mechanistically designed to trap, quantify, and evaluate the downstream effects of its reactive metabolites.

Mechanistic Rationale: The Furan Bioactivation Pathway

To design a self-validating toxicity protocol, we must understand the causality of furan-induced cellular damage. The 2-methylfuran moiety is highly susceptible to oxidative metabolism, primarily driven by hepatic CYP3A4 and CYP2E1 enzymes[3][4].

When oxidized, the furan ring undergoes epoxidation followed by rapid ring-opening to form highly electrophilic cis-enedione or cis-butene-dial (BDA) intermediates[4]. These reactive metabolites (RMs) act as soft electrophiles that readily covalently bind to nucleophilic sites on intracellular macromolecules (proteins and DNA), leading to:

  • Glutathione (GSH) Depletion: RMs conjugate with GSH, stripping the cell of its primary antioxidant defense.

  • Hepatocellular Necrosis: Covalent binding to mitochondrial proteins disrupts the electron transport chain, causing oxidative stress and cell death.

Pathway A Methyl[(2-methylfuran-3-yl)methyl]amine B CYP450 Oxidation (CYP3A4 / CYP2E1) A->B Hepatic Metabolism C Reactive Intermediate (cis-enedione / BDA) B->C Bioactivation D GSH Trapping (Detoxification) C->D + Glutathione E Covalent Binding to Macromolecules C->E + Protein/DNA F Hepatotoxicity / Genotoxicity E->F Cellular Stress

Caption: CYP450-mediated bioactivation of the furan ring leading to hepatotoxicity.

Integrated Preliminary Toxicity Workflow

To systematically de-risk this compound, we employ a tiered workflow moving from in vitro mechanistic profiling to in vivo regulatory studies.

Workflow Step1 Phase 1: Structural Alert Analysis (Furan Moiety Identification) Step2 Phase 2: In Vitro Genotoxicity (OECD 471 Ames Test) Step1->Step2 Step3 Phase 3: Reactive Metabolite Profiling (HLM + GSH Trapping) Step1->Step3 Step4 Phase 4: In Vivo Acute Toxicity (OECD 423 Acute Toxic Class) Step2->Step4 If Ames Negative Step3->Step4 RM Risk Assessed Step5 Regulatory Submission & NOAEL Determination Step4->Step5

Caption: Integrated preliminary toxicity testing workflow for furan-containing amines.

Phase 2 & 3: In Vitro Methodologies

Reactive Metabolite Profiling (GSH Trapping Assay)

Because furan toxicity is metabolism-dependent, we must empirically prove the generation of cis-enediones. This protocol uses Human Liver Microsomes (HLMs) to simulate hepatic metabolism, coupled with excess GSH to "trap" the transient electrophiles[4].

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a reaction mixture containing 1 mg/mL HLMs, 5 mM GSH, and 10 µM Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzymatic Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Control Validation (Self-Validating Step): Run a parallel incubation spiked with 10 µM Ketoconazole (a potent CYP3A4 inhibitor). Causality: If GSH adduct formation is abolished in this control, it definitively proves that CYP3A4 is the primary driver of bioactivation[3].

  • Termination & Extraction: After 60 minutes, terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

  • LC-HRMS/MS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry to identify the mass shift corresponding to the parent molecule + oxygen + GSH conjugate (typically +321 Da from the reactive intermediate).

Bacterial Reverse Mutation Test (OECD 471)

The Ames test evaluates the mutagenic potential of the compound[5]. Due to the furan ring, the standard plate incorporation method is highly prone to false negatives because the reactive cis-enedione is volatile and short-lived. Therefore, the pre-incubation method is strictly required.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA[5].

  • Pre-Incubation (Critical Step): Mix 0.1 mL of the bacterial suspension, 0.1 mL of the test compound (at 5 concentration levels up to 5000 µ g/plate ), and 0.5 mL of 10% rat liver S9 mix (induced with Aroclor 1254). Incubate at 37°C for 30 minutes with shaking. Causality: This forced liquid incubation ensures maximum contact between the bacteria and the short-lived furan reactive metabolites generated by the S9 enzymes.

  • Plating: Add 2.0 mL of molten top agar supplemented with trace histidine/tryptophan to the mixture, vortex, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

Table 1: Summary of Expected OECD 471 Ames Test Results (Hypothetical Data)
Tester StrainMetabolic Activation (S9)Vehicle Control (Revertants/plate)Test Compound (1000 µ g/plate )Positive Control (Revertants/plate)Mutagenic Assessment
TA98 -S918 ± 420 ± 5450 ± 22Negative
TA98 +S925 ± 528 ± 6510 ± 30Negative
TA100 -S9110 ± 12115 ± 15890 ± 45Negative
TA100 +S9130 ± 14145 ± 181050 ± 60Negative
WP2 uvrA +S930 ± 632 ± 5620 ± 40Negative

Note: Furan derivatives often test negative in Ames despite hepatotoxicity, highlighting the need for comprehensive in vivo follow-up.

Phase 4: In Vivo Acute Toxicity (OECD 423)

Following in vitro profiling, acute systemic toxicity must be established to determine the No-Observed-Adverse-Effect Level (NOAEL) and classify the hazard[1]. The OECD 423 Acute Toxic Class method is preferred over traditional LD50 testing as it uses a stepwise procedure, adhering to the 3R principles (Replacement, Reduction, Refinement)[6].

Step-by-Step Methodology:

  • Animal Preparation: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight (water ad libitum) prior to dosing[6].

  • Dose Formulation: Dissolve Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride in sterile water or 0.5% methylcellulose.

  • Stepwise Administration: Administer a starting dose of 300 mg/kg via oral gavage to a group of three females. Causality: The 300 mg/kg starting dose is statistically optimal for compounds with unknown but suspected moderate toxicity (due to the furan alert), minimizing animal mortality while rapidly identifying the toxicity class[6].

  • Observation Period: Monitor animals individually at 30 minutes, 4 hours, and daily thereafter for 14 days. Key clinical signs to monitor include lethargy, jaundice (indicative of furan-induced hepatotoxicity), and weight loss.

  • Necropsy & Histopathology: On day 14, euthanize surviving animals. Perform a gross necropsy with a mandatory histopathological examination of the liver. Causality: Because furan bioactivation occurs primarily via hepatic CYP450s, centrilobular necrosis is the primary expected pathological finding[2].

Table 2: OECD 423 Acute Oral Toxicity Observations (Hypothetical Data)
Dose Level (mg/kg)Mortality (Dead/Total)Clinical Signs ObservedBody Weight ChangesGross Necropsy Findings
300 0 / 3Mild lethargy (Days 1-2), fully recovered by Day 3.Normal gainNo macroscopic abnormalities.
2000 2 / 3Severe lethargy, hunched posture, jaundice.Significant loss (>10%)Enlarged, pale liver; suspected centrilobular necrosis.

Conclusion

The preclinical evaluation of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride cannot rely on generic screening. The presence of the 2-methylfuran ring dictates a targeted approach focusing on CYP450-mediated bioactivation, reactive metabolite trapping, and stringent hepatic monitoring during in vivo OECD 423 studies. By utilizing pre-incubation Ames methodologies and GSH trapping assays, researchers can build a self-validating data package that confidently addresses the mechanistic liabilities of this chemical class before clinical translation.

References

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Cortex Dictamni-Induced Liver Injury in Mice: The Role of P450-mediated Metabolic Activation of Furanoids. PubMed (PMID: 32407888). Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC (PMC4151307). Available at:[Link]

  • Cytochrome P450-Mediated Bioactivation: Implication for the Liver Injury Induced by Fraxinellone. ResearchGate. Available at:[Link]

  • OECD 471 Ames Test | Regulatory Genotoxicity Studies. Gentronix. Available at:[Link]

  • Acute Oral Toxicity test (OECD 423: 2001). IVAMI. Available at:[Link]

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Foundational

Receptor binding affinity of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (CAS: 916766-85-3) is a low-molecular-weight secondary amine that serves as a highly privileged pharmacophore in the design of G protein-coupled receptor (GPCR) ligan...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (CAS: 916766-85-3) is a low-molecular-weight secondary amine that serves as a highly privileged pharmacophore in the design of G protein-coupled receptor (GPCR) ligands. While rarely administered as a standalone therapeutic, this molecule is a critical building block in fragment-based drug discovery (FBDD). Its structural topology—combining a hydrogen-bond accepting furan oxygen, a sterically directing C2-methyl group, and a basic secondary amine—makes it an ideal vector for probing deep hydrophobic subpockets within the transmembrane (TM) bundles of target receptors.

This technical whitepaper details the structural pharmacology, mechanistic rationale, and standardized experimental workflows required to evaluate the receptor binding affinity of this compound and its derivatives, with a specific focus on Chemokine (CCR6/CXCR2) and Histamine (H3/H4) receptors[1][2].

Structural Pharmacology & Mechanistic Rationale

The pharmacological value of the Methyl[(2-methylfuran-3-yl)methyl]amine fragment lies in its ability to dictate precise allosteric or orthosteric selectivity[3]. When incorporated into larger scaffolds (e.g., squaramides or pyrimidines), the fragment engages in a dual-interaction modality:

  • The Secondary Amine (Hinge/Salt-Bridge): At physiological pH, the secondary amine is protonated. This cationic center is essential for forming a robust salt bridge with conserved acidic residues deep within the GPCR binding pocket, such as the highly conserved Aspartate 3.32 (Ballesteros-Weinstein numbering) found in aminergic receptors like Histamine H3 and H4[4].

  • The 2-Methylfuran-3-yl Motif (Subpocket Selectivity): The furan ring projects into hydrophobic auxiliary pockets. The oxygen atom can act as a weak hydrogen bond acceptor, while the C2-methyl group provides critical steric bulk. For example, in the development of the clinical candidate PF-07054894, the furfurylamine subpocket was exploited to achieve selectivity for CCR6 over CXCR2. The furan moiety interacts favorably with Y74 1.60 and Y326 8.53 in CCR6. In CXCR2, these are replaced by S76 1.60 and G324 8.53 , which cannot mediate the same hydrophobic contacts, while the methyl group creates a steric clash with I73 1.57 in CXCR2, abolishing off-target binding[1].

GPCR_Signaling Ligand Methyl[(2-methylfuran-3-yl)methyl]amine Pharmacophore Receptor Target GPCR (e.g., CCR6, H3R, H4R) Ligand->Receptor Binds Transmembrane Subpocket GProtein Heterotrimeric G-Protein (Gα, Gβ, Gγ) Receptor->GProtein Conformational Shift & Activation Effector Downstream Effector (Adenylyl Cyclase / PLC) GProtein->Effector Signal Transduction Response Cellular Response (cAMP modulation / Chemotaxis) Effector->Response Functional Output

Fig 1: GPCR signal transduction pathway modulated by furan-3-yl methanamine derivatives.

Experimental Workflows for Receptor Binding Affinity

To accurately determine the binding affinity ( Ki​ or Kd​ ) of Methyl[(2-methylfuran-3-yl)methyl]amine-derived compounds, a self-validating radioligand competition binding assay is the gold standard. The following protocol is engineered to ensure high signal-to-noise ratios and thermodynamic equilibrium.

Radioligand Competition Binding Protocol

Causality Note: This protocol utilizes Mg2+ in the assay buffer to stabilize the high-affinity, G-protein-coupled state of the receptor, ensuring the assay reflects physiologically relevant binding kinetics.

Step 1: Membrane Preparation

  • Harvest CHO-K1 cells stably expressing the target receptor (e.g., CCR6 or H4R).

  • Homogenize cells in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with protease inhibitors.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM HEPES, 5 mM MgCl 2​ , 1 mM CaCl 2​ , 0.2% BSA, pH 7.4).

Step 2: Assay Setup & Self-Validation

  • In a 96-well plate, add 50 µL of the test compound (Methyl[(2-methylfuran-3-yl)methyl]amine derivative) serially diluted from 10−4 M to 10−11 M.

  • Validation Control: Define Non-Specific Binding (NSB) by adding 10 µM of a known, unlabeled reference antagonist to control wells. This ensures that the measured radioactivity strictly correlates to specific receptor engagement.

  • Add 50 µL of the radioligand (e.g., [3H] -CCL20 for CCR6 or [3H] -histamine for H4R) at a concentration equal to its previously determined Kd​ .

  • Initiate the reaction by adding 100 µL of the membrane suspension (approx. 10–20 µg protein/well).

Step 3: Incubation & Rapid Filtration

  • Incubate the plates at room temperature for 90 minutes to achieve thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates.

  • Causality Note: Pre-soak the filter plates in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the basic secondary amine test compounds.

Step 4: Detection & Analysis

  • Wash the filters three times with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4).

  • Dry the plates, add 40 µL of liquid scintillation cocktail, and quantify radioactivity using a Microbeta counter.

  • Calculate the IC50​ using non-linear regression and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow Prep Membrane Preparation Incubate Equilibrium Incubation (Test Cpd + Radioligand) Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Wash Stringent Wash (Remove Unbound) Filter->Wash Measure Scintillation Counting & Ki Calc Wash->Measure

Fig 2: Step-by-step workflow for the self-validating radioligand competition binding assay.

Quantitative Data Synthesis

Because Methyl[(2-methylfuran-3-yl)methyl]amine is a fragment, its raw binding affinity is typically in the micromolar range. However, when optimized into a full lead molecule via structure-based drug design (SBDD), the binding affinity shifts to the low nanomolar range. Table 1 summarizes representative binding data for this pharmacophore across different targets, highlighting how the furan-3-yl motif drives affinity and selectivity[1][4].

Table 1: Representative Receptor Binding Profile of Methyl[(2-methylfuran-3-yl)methyl]amine Scaffolds

Compound / Scaffold StageTarget ReceptorAssay TypeBinding Affinity ( Ki​ / Kd​ )Key Interacting Residues (B-W Numbering)
Raw Fragment (Methyl[(2-methylfuran-3-yl)methyl]amine)CCR6Radioligand Displacement Ki​≈45.0μM Y74 1.60 , Y326 8.53
Optimized Lead (Squaramide-furan derivative)CCR6Saturation Binding Kd​=37.6nM S79 2.37 , D82 2.40 , Y74 1.60
Optimized Lead (Squaramide-furan derivative)CXCR2Saturation Binding Kd​>10,000nM V72 1.56 , I73 1.57 (Steric Clash)
Optimized Lead (Furan-3-yl pyrimidin-2-ylamine)Histamine H4SPR (Real-time Kinetics) Ki​=12.5nM D94 3.32 (Amine Salt Bridge)

Data reflects the critical role of the 2-methylfuran-3-yl subpocket in achieving high selectivity (e.g., >260-fold selectivity for CCR6 over CXCR2).

Conclusion

The evaluation of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride requires a rigorous understanding of both its structural biology and assay thermodynamics. By utilizing PEI-treated filtration systems and Mg2+ -stabilized membrane preparations, researchers can accurately quantify the binding affinity of this privileged scaffold. As demonstrated by its integration into advanced clinical candidates, mastering the receptor binding profile of this furan-amine fragment is a foundational step in modern GPCR drug discovery.

References

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. Journal of Medicinal Chemistry - ACS Publications. 1

  • Bicyclic-substituted amines as histamine-3 receptor ligands (WO2004043458A1). Google Patents. 2

  • Selective histamine H4 receptor antagonists for the treatment of vestibular disorders (US9526725B2). Google Patents. 4

  • Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. PMC (nih.gov). 3

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, a key int...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is presented as a three-stage process, beginning with the formation of a crucial precursor, (2-methylfuran-3-yl)methanamine, via reductive amination. This is followed by N-methylation and subsequent conversion to the hydrochloride salt. This guide is designed to offer both a practical laboratory procedure and a deeper understanding of the chemical principles that underpin each step, ensuring a safe, efficient, and reproducible synthesis.

Introduction

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The specific scaffold of Methyl[(2-methylfuran-3-yl)methyl]amine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This protocol details a reliable method for its preparation, focusing on widely accepted and robust chemical transformations. The chosen synthetic route is designed for both scalability and high purity of the final product.

Overall Synthetic Workflow

The synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is achieved through a three-step process, as illustrated in the workflow diagram below. The process begins with the reductive amination of 2-methylfuran-3-carbaldehyde to yield the primary amine, (2-methylfuran-3-yl)methanamine. This intermediate is then selectively N-methylated. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Synthesis_Workflow Start 2-Methylfuran-3-carbaldehyde Step1 Step 1: Reductive Amination Start->Step1 Intermediate1 (2-methylfuran-3-yl)methanamine Step1->Intermediate1 Formation of Primary Amine Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 Methyl[(2-methylfuran-3-yl)methyl]amine Step2->Intermediate2 Addition of Methyl Group Step3 Step 3: Hydrochloride Salt Formation Intermediate2->Step3 End Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride Step3->End Final Product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of (2-methylfuran-3-yl)methanamine via Reductive Amination

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[1] This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[2]

Principle

The reaction proceeds in two main stages:

  • Imine Formation: 2-Methylfuran-3-carbaldehyde reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form the corresponding imine. This step is typically carried out under mildly acidic conditions to facilitate the dehydration.

  • Reduction: The imine is then reduced to the primary amine. Sodium borohydride is a suitable reducing agent for this transformation, offering good selectivity and ease of handling.[3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-Methylfuran-3-carbaldehydeC₆H₆O₂110.1110.0 g (90.8 mmol)Starting material.
MethanolCH₃OH32.04200 mLSolvent.
Ammonium ChlorideNH₄Cl53.4924.3 g (454 mmol)Ammonia source.
7N Ammonia in MethanolNH₃/CH₃OH-As neededFor pH adjustment.
Sodium BorohydrideNaBH₄37.836.87 g (181.6 mmol)Reducing agent.
Diethyl Ether(C₂H₅)₂O74.12300 mLFor extraction.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01150 mLFor work-up.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
Hydrochloric Acid (concentrated)HCl36.46As neededFor pH adjustment during work-up.
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (90.8 mmol) of 2-methylfuran-3-carbaldehyde and 24.3 g (454 mmol) of ammonium chloride in 200 mL of methanol.

  • pH Adjustment: Cool the mixture in an ice bath and adjust the pH to approximately 8-9 by the dropwise addition of 7N ammonia in methanol.

  • Reaction Initiation: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 6.87 g (181.6 mmol) of sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of 100 mL of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Adjust the pH of the aqueous residue to >12 with a 2M sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-methylfuran-3-yl)methanamine as a crude oil. The product can be purified by distillation under reduced pressure if necessary.

Part 2: N-Methylation of (2-methylfuran-3-yl)methanamine

The N-methylation of the primary amine can be achieved using various methods. A common and effective approach is the use of a methylating agent such as methyl iodide or dimethyl sulfate. Alternatively, a more environmentally friendly approach involves the use of methanol as a C1 source in the presence of a suitable catalyst.[4] For this protocol, we will describe a classical approach using a methylating agent.

Principle

The primary amine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent in a nucleophilic substitution reaction. A base is used to neutralize the acid that is formed during the reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
(2-methylfuran-3-yl)methanamineC₆H₉NO111.149.0 g (81.0 mmol)From Step 1.
Methyl IodideCH₃I141.9412.6 g (88.8 mmol)Methylating agent.
Potassium CarbonateK₂CO₃138.2116.8 g (121.5 mmol)Base.
AcetonitrileCH₃CN41.05150 mLSolvent.
Diethyl Ether(C₂H₅)₂O74.12200 mLFor extraction.
WaterH₂O18.02100 mLFor work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent.
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 9.0 g (81.0 mmol) of (2-methylfuran-3-yl)methanamine and 16.8 g (121.5 mmol) of potassium carbonate in 150 mL of acetonitrile.

  • Addition of Methylating Agent: Add 12.6 g (88.8 mmol) of methyl iodide dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl[(2-methylfuran-3-yl)methyl]amine. This can be purified by column chromatography if necessary.

Part 3: Formation of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt. This is a standard procedure that enhances the stability and crystallinity of the compound, making it easier to handle and purify.[5][6]

Principle

The basic amine reacts with hydrochloric acid in an acid-base reaction to form the corresponding ammonium salt.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Methyl[(2-methylfuran-3-yl)methyl]amineC₇H₁₁NO125.17~8.0 g (63.9 mmol)From Step 2.
Diethyl Ether(C₂H₅)₂O74.12100 mLSolvent.
2M HCl in Diethyl EtherHCl/(C₂H₅)₂O-~35 mLFor salt formation.
Step-by-Step Protocol
  • Dissolution: Dissolve the crude Methyl[(2-methylfuran-3-yl)methyl]amine (~8.0 g, 63.9 mmol) in 100 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution in an ice bath and slowly add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Filter the resulting white solid and wash it with a small amount of cold diethyl ether.

  • Drying: Dry the solid under vacuum to yield the final product, Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Methyl iodide is a toxic and volatile substance. Handle with extreme care.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - MDPI. Available at: [Link]

  • Reaction pathway for the reductive amination of aldehydes and ketones... - ResearchGate. Available at: [Link]

  • (2-methylfuran-3-yl)methanamine CAS NO.35801-15-1 - LookChem. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC. Available at: [Link]

  • Preparation of 2-methylfuran-3-carboxylic acid methyl ester. - PrepChem.com. Available at: [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]

  • (IUCr) 5-(2-Methylfuran-3-yl) - IUCrData - International Union of Crystallography. Available at: [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. Available at: [Link]

  • Preparation of methylamine hydrochloride - PrepChem.com. Available at: [Link]

  • Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Eureka by PatSnap. Available at: [Link]

  • Direct Catalytic Conversion of Furfural to Furan‐derived Amines in the Presence of Ru‐based Catalyst - SciSpace. Available at: [Link]

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Available at: [Link]

  • CN108069891B - A crystal form of methyl methylamine hydrochloride, preparation and application thereof - Google Patents.

Sources

Application

The Synthetic Potential of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride: A Guide for Organic Synthesis

Introduction: Unveiling a Versatile Furanic Building Block Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a heterocyclic compound that, while not extensively documented in isolation, presents a compelling scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Furanic Building Block

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a heterocyclic compound that, while not extensively documented in isolation, presents a compelling scaffold for synthetic chemists. Its structure combines the rich and diverse reactivity of a substituted furan ring with a secondary amine, offering multiple avenues for molecular elaboration. This guide provides a detailed exploration of the potential applications of this compound in organic synthesis, drawing upon the established chemistry of its constituent functional groups. For researchers, scientists, and drug development professionals, this molecule represents a valuable, yet underutilized, building block for the construction of complex chemical architectures.

The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient starting material. In synthetic applications, the active secondary amine can be readily liberated in situ by treatment with a suitable base. This guide will delve into the reactivity of both the furan nucleus and the aminomethyl side chain, providing a framework for its strategic deployment in synthetic campaigns.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the free base, N-Methyl(2-methyl-3-furyl)methylamine, is provided below. The hydrochloride salt will exhibit increased water solubility and a higher melting point.

PropertyValueSource
Molecular Formula C7H11NO (Free Base)[1]
Molecular Weight 125.17 g/mol (Free Base)[1]
CAS Number 916766-85-3 (Free Base)[1]
Appearance Not specified; likely a liquid or low-melting solid-
Storage Recommended at -20°C for long-term stability[1]

Safety and Handling: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Work should be conducted in a well-ventilated fume hood. The hydrochloride salt is expected to be a solid and should be handled with care to avoid dust inhalation.

The Synthetic Versatility of the Furan Nucleus

The furan ring is a cornerstone of modern organic synthesis, prized for its unique blend of aromatic character and diene reactivity.[3][4] This duality allows it to participate in a wide array of transformations, making it a versatile synthon.[3]

Electrophilic Aromatic Substitution

The furan ring is electron-rich and thus highly susceptible to electrophilic substitution, with a preference for reaction at the C5 position (alpha to the oxygen).[5] The presence of an alkyl group at C2 and an aminomethyl group at C3 will influence the regioselectivity of these reactions. The C5 position remains the most likely site for substitution due to the activating effect of the ring oxygen.

  • Halogenation: Furan reacts vigorously with halogens.[6] For controlled monohalogenation of the subject compound, milder reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be the preferred choice, likely yielding the 5-halo derivative.

  • Nitration and Sulfonation: These reactions typically require mild conditions to avoid ring opening or polymerization.[6] Acetyl nitrate for nitration and a pyridine-SO3 complex for sulfonation are standard reagents for sensitive furan systems.

  • Friedel-Crafts Acylation: This reaction can introduce a keto group onto the furan ring, typically at the C5 position. This provides a handle for further functionalization.

G start Methyl[(2-methylfuran-3-yl)methyl]amine product1 5-Substituted Furan Derivative start->product1 Electrophilic Aromatic Substitution reagent1 Electrophile (E+)

Diels-Alder Cycloaddition

Furan can act as a diene in [4+2] cycloaddition reactions, providing a powerful tool for the construction of bridged bicyclic systems.[4] This reactivity allows for the rapid generation of molecular complexity from a simple starting material. The resulting oxabicyclo[2.2.1]heptene derivatives can be further elaborated into a variety of carbocyclic structures.

G furan Furan Ring (as Diene) product Oxabicyclo[2.2.1]heptene Derivative furan->product [4+2] Cycloaddition dienophile Dienophile

Ring-Opening Reactions

Under certain oxidative or hydrolytic conditions, the furan ring can be opened to yield valuable acyclic compounds, such as 1,4-dicarbonyls.[3][7] This transformation effectively uses the furan as a latent 1,4-dicarbonyl equivalent, a useful strategy in multi-step synthesis.

Reactivity of the N-Methylaminomethyl Side Chain

The secondary amine functionality of Methyl[(2-methylfuran-3-yl)methyl]amine is a key site for synthetic manipulation. After deprotonation of the hydrochloride salt, the free amine is a potent nucleophile.

N-Alkylation and N-Arylation

The secondary amine can be readily alkylated with alkyl halides or sulfonates to form tertiary amines. Reductive amination with aldehydes or ketones provides another efficient route to more complex tertiary amines. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination.

Amide and Sulfonamide Formation

Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will yield the corresponding amides. Similarly, treatment with sulfonyl chlorides affords stable sulfonamides. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

G amine N-Methylaminomethyl Side Chain alkylation alkylation amine->alkylation amidation amidation amine->amidation sulfonylation sulfonylation amine->sulfonylation

Application in the Synthesis of Bioactive Molecules

The furan motif is a common feature in a wide range of pharmaceuticals and biologically active compounds.[5][8][9] While direct applications of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride are not yet widely reported, its structural features are reminiscent of intermediates used in the synthesis of established drugs.

Analogue Synthesis and Fragment-Based Drug Discovery

This compound is an excellent starting point for fragment-based drug discovery (FBDD). The furan ring can act as a scaffold for building more complex molecules, while the secondary amine provides a vector for linking to other fragments or for exploring structure-activity relationships (SAR).

Case Study: Ranitidine Synthesis (A Structural Analogy)

The synthesis of the H2 receptor antagonist Ranitidine provides a compelling, albeit indirect, example of the synthetic utility of aminoalkyl furan derivatives. A key intermediate in many ranitidine syntheses is 5-[(dimethylamino)methyl]-2-furanmethanol or a derivative thereof.[10][11][12] This highlights the industrial precedent for using furan rings bearing aminomethyl substituents as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).

While the substitution pattern in our title compound is different (2,3-disubstituted vs. 2,5-disubstituted), the underlying principle of using the furan as a scaffold and the amine as a reactive handle remains the same.

Experimental Protocols: Exemplary Transformations

The following protocols are provided as illustrative examples of how Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride could be used in synthesis. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Generation of the Free Amine in situ

Objective: To prepare a solution of the free amine for subsequent reaction.

Materials:

  • Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A suitable base (e.g., Triethylamine, Diisopropylethylamine, or an aqueous solution of NaHCO3 or K2CO3 for extractive workup)

Procedure:

  • Dissolve Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (1.0 eq) in the chosen anhydrous solvent.

  • Add a slight excess of the base (e.g., 1.1-1.2 eq of a tertiary amine, or wash with a saturated aqueous solution of a mild inorganic base).

  • If a tertiary amine is used, the resulting trialkylammonium hydrochloride salt may precipitate and can be filtered off, or the solution can be used directly.

  • If an aqueous workup is performed, the organic layer containing the free amine is separated, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent removed under reduced pressure if the isolated free amine is required.

Protocol 2: N-Acetylation of Methyl[(2-methylfuran-3-yl)methyl]amine

Objective: To synthesize N-acetyl-N-methyl[(2-methylfuran-3-yl)methyl]amine.

Materials:

  • Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (1.0 eq)

  • Triethylamine (2.2 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • Brine

Procedure:

  • To a stirred solution of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride in anhydrous DCM at 0 °C, add triethylamine.

  • Slowly add acetyl chloride dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-acetylated product.

Conclusion

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a promising building block for organic synthesis, offering a rich tapestry of potential chemical transformations. The dual reactivity of the furan nucleus and the secondary amine side chain provides chemists with a versatile platform for the synthesis of novel compounds. Its utility in fragment-based drug discovery and as a scaffold for creating analogues of known bioactive molecules is particularly noteworthy. As the demand for novel chemical entities continues to grow, the exploration of such readily accessible, yet underexploited, building blocks will be paramount to innovation in both academic and industrial research.

References

  • Furan as a versatile synthon. (2001).
  • Furan: Organic Chemistry Study Guide. (2025). Fiveable. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Available at: [Link]

  • Reaction Paths and Chemical Activation Reactions of 2-Methyl-5-Furanyl Radical with 3O2. (2017). ACS Publications. Available at: [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Available at: [Link]

  • Furan. (n.d.). Wikipedia. Available at: [Link]

  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (2017). Zenodo. Available at: [Link]

  • 2-methylfuran – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. (n.d.). Google Patents.
  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications. (n.d.). ResearchGate. Available at: [Link]

  • Formation of furan and methylfuran by maillard-type reactions in model systems and food. (2008). PubMed. Available at: [Link]

  • Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar. Available at: [Link]

  • (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (n.d.). ResearchGate. Available at: [Link]

  • Synthetic strategies of ranitidine. (n.d.). ResearchGate. Available at: [Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. (2024). ACS Publications. Available at: [Link]

  • A kind of new method synthesizing ranitidine. (n.d.). Google Patents.
  • A NEW METHOD FOR THE SYNTHESIS (OF RANITIDINE. (n.d.). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/A-NEW-METHOD-FOR-THE-SYNTHESIS-(OF-RANITIDINE-Lipnicka-Fijo%C5%82ek/b8f95c20d7500171a4f0b2f5b849652a216c802d]([Link]

  • Process for preparing ranitidine. (n.d.). Google Patents.
  • Previous synthetic approaches to synthesize 3‐aminofurans. (n.d.). ResearchGate. Available at: [Link]

  • The synthetic method of 3-aminomethyltetrahydrofuran. (n.d.). Google Patents.
  • (PDF) Synthesis of Some 3-Furylamine Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. (2021). ResearchGate. Available at: [Link]

  • N-Methyl(2-methyl-3-furyl)methylamine - 10 mg. (n.d.). Tebubio. Available at: [Link]

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Method

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride in cross-coupling reactions

An Application Guide for the Exploratory Use of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions Introduction: Unveiling the Potential of a Novel Furan-Based Ligand In...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Exploratory Use of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unveiling the Potential of a Novel Furan-Based Ligand

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, represent indispensable tools for the construction of complex molecular architectures.[1][2] The success of these transformations is critically dependent on the nature of the ligand coordinating the palladium center, which modulates its stability, solubility, and catalytic activity. While sophisticated biarylphosphine and N-heterocyclic carbene (NHC) ligands have demonstrated remarkable efficacy, there is a persistent interest in developing simpler, more accessible, and cost-effective ligand systems.[3][4]

This application note introduces Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride , a structurally simple N-donor compound. While not yet established in the cross-coupling literature, its constituent parts—a secondary amine capable of metal coordination and a furan ring known to participate in coupling reactions[1]—suggest its potential as an exploratory ligand. This guide serves as a technical and theoretical framework for researchers and drug development professionals interested in investigating the utility of this and similar furan-based amine scaffolds in catalysis. We will provide scientifically grounded, hypothetical protocols based on the established principles of analogous systems.

Part 1: Ligand Characteristics and In Situ Activation

Synthesis and Structure

Methyl[(2-methylfuran-3-yl)methyl]amine is readily accessible through the reductive amination of 2-methylfuran-3-carboxaldehyde with methylamine.[5][6] This common synthetic route involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.[6] The compound is typically supplied as a hydrochloride salt, which enhances its stability and simplifies handling compared to the volatile free amine.[7][8]

From Hydrochloride Salt to Active Ligand

The hydrochloride salt is catalytically inactive. To function as a ligand, the free amine, N-methyl-1-(2-methylfuran-3-yl)methanamine[9], must be generated in situ. This is conveniently achieved by the basic conditions required for the cross-coupling reactions themselves. The base employed in the catalytic cycle (e.g., K₂CO₃, NaOtBu) deprotonates the ammonium salt, liberating the free amine to coordinate with the palladium center. It is crucial to use at least one extra equivalent of base to ensure the complete liberation of the active ligand.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, particularly for generating biaryl structures prevalent in pharmaceuticals.[1][10] The proposed use of Methyl[(2-methylfuran-3-yl)methyl]amine as a ligand is predicated on its ability to form a catalytically active palladium complex. The nitrogen donor atom can stabilize the Pd(0) state, a key step in the catalytic cycle.

Proposed Mechanism and Rationale

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[11][12] The amine ligand would coordinate to the Pd(0) species, influencing the kinetics of these steps. The base plays a dual role: activating the boronic acid to form a more nucleophilic boronate species and liberating the free amine ligand from its hydrochloride salt.[11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation Halide Ar-X Halide->OxAdd

A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: A Starting Point for Exploration

This protocol describes a general procedure for a model Suzuki-Miyaura coupling using an aryl bromide and an arylboronic acid.

Materials:

  • Aryl Halide (e.g., 4-Bromotoluene)

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or pressure tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (4-8 mol%).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.5 eq.). Note: The extra 0.5 eq. of base relative to standard protocols is to ensure full deprotonation of the ligand hydrochloride salt.

  • Solvent Degassing: Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water, 0.1 M concentration relative to the aryl halide). Degassing is critical to prevent the oxidation of the Pd(0) species and can be achieved by bubbling an inert gas through the solvent for 15-20 minutes.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Parameters for Optimization

For a novel ligand system, systematic optimization is key. The following table outlines critical parameters to screen.

ParameterInitial ConditionRange for ScreeningRationale & Key Insights
Ligand:Pd Ratio 4:12:1 to 10:1Determines the coordination sphere of palladium. Excess ligand can stabilize the catalyst but may inhibit substrate binding.
Base K₂CO₃K₃PO₄, Cs₂CO₃, KFThe strength and solubility of the base affect both boronic acid activation and reaction kinetics.[1]
Solvent Dioxane/H₂O (4:1)Toluene, DMF, THF/H₂OSolvent choice impacts solubility of reactants and stability of the catalytic species.[12]
Temperature 90 °C60 °C to 120 °CHigher temperatures can accelerate slow reactions but may also lead to catalyst decomposition or side reactions.

Part 3: Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines.[2] The reaction typically requires strong bases and electron-rich, sterically hindered ligands to facilitate the challenging reductive elimination step.[3] While Methyl[(2-methylfuran-3-yl)methyl]amine is structurally simpler than established ligands like SPhos or XPhos, its potential as a simple N-donor ligand warrants investigation.[3][13]

Rationale and Workflow

The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid. A critical step is the deprotonation of the palladium-amine complex by a strong, non-nucleophilic base (e.g., NaOtBu) to form the palladium-amido intermediate, which precedes reductive elimination.[2] The use of the hydrochloride ligand salt necessitates careful adjustment of the base stoichiometry.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids: Aryl Halide, Amine, Pd Precatalyst, Ligand·HCl, and Base (NaOtBu) B 2. Seal Vessel & Purge with Inert Gas A->B C 3. Add Degassed Anhydrous Solvent B->C D 4. Heat to Target Temperature with Stirring C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Cool & Quench (e.g., with aq. NH4Cl) E->F G 7. Aqueous Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I Product Pure Aryl Amine Product I->Product

A generalized workflow for Buchwald-Hartwig amination.
Experimental Protocol: A Starting Point for Exploration

This protocol is designed for a model C-N coupling between an aryl bromide and a secondary amine.

Materials:

  • Aryl Halide (e.g., 4-Bromotoluene)

  • Amine (e.g., Morpholine)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃)

  • Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

  • Base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS)

  • Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane)

  • Inert gas supply (Argon) and glovebox (recommended)

Procedure:

  • Reaction Setup (Glovebox Recommended): To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (4-8 mol%), and the strong base (e.g., NaOtBu, 1.5 eq.).

  • Add Reactants: Add the aryl halide (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M).

  • Reaction: Seal the vial tightly and remove from the glovebox. Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction. Upon completion, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Part 4: Scientific Integrity & Troubleshooting

  • Causality Behind Choices: The choice of a strong, non-nucleophilic base like NaOtBu in the Buchwald-Hartwig protocol is critical; weaker bases like carbonates are generally insufficient to deprotonate the palladium-amine intermediate.[14] Anhydrous conditions are paramount as water can hydrolyze the base and poison the catalyst.

  • Self-Validating System: If a reaction fails to proceed, a control experiment without the furan-amine ligand should be run. If the control also fails, it points to issues with other reagents (e.g., catalyst quality, solvent purity). If the control shows trace product while the main experiment does not, it may indicate ligand-induced catalyst inhibition.

  • Troubleshooting Low Yields:

    • No Reaction: Verify the quality of the palladium precatalyst and the base. Increase the temperature or screen a different solvent.

    • Homocoupling of Boronic Acid (Suzuki): This side reaction can be suppressed by using a more dilute solution or a less polar solvent.[1]

    • Ligand Degradation: Furan rings can be sensitive to strongly acidic or basic conditions at high temperatures. Consider screening milder bases or lower reaction temperatures.

Conclusion

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride presents an intriguing, yet unexplored, candidate for ligand development in palladium-catalyzed cross-coupling. Its simple structure and potential for straightforward synthesis make it an attractive subject for academic and industrial research aimed at discovering novel, economical catalytic systems. The protocols and insights provided herein offer a robust starting point for scientists to evaluate its performance in Suzuki-Miyaura and Buchwald-Hartwig reactions, contributing to the broader understanding of N-donor ligand effects in catalysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde.
  • ECHA. (n.d.). Identity - amine hydrochloride. Retrieved from ECHA website.

  • MDPI. (2023, March 5). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.
  • Sigma-Aldrich. (n.d.). methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride.
  • ResearchGate. (n.d.). Synthesis of furan‐based amines using Ru/C catalyst.
  • ACS Publications. (2014, May 7). Palladium-Catalyzed C–H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. Organic Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions in 5-Aryl Furan Synthesis.
  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ACS Publications. (2025, July 17). N-Alkylation of Amines with 2,5-Furandimethanol to N,N′-Disubstituted 2,5-Bis(aminomethyl)
  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.
  • RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Fluorochem. (n.d.). Methyl-(tetrahydrofuran-3-yl)amine hydrochloride.
  • PMC. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Kobe University Repository. (2009, July 22). C-H and C-Si Functionalizations of Furan Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Furan-Based Amines Using Ru/C Catalyst.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • MDPI. (n.d.).
  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Fisher Scientific. (n.d.). N-Methyl(2-methyl-3-furyl)methylamine, 95%, Thermo Scientific™.
  • Organic Syntheses. (n.d.). Procedure for the preparation of methylamine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • PMC. (2020, October 17).
  • PMC. (2019, February 1).
  • The Royal Society of Chemistry. (2020).
  • ResearchGate. (2025, October 15).
  • Advanced Synthesis & Catalysis. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Sigma-Aldrich. (n.d.). amine hydrochloride. Retrieved from Sigma-Aldrich website.

  • NextSDS. (n.d.). N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-aMine hydrochloride.
  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • PrepChem.com. (n.d.). Preparation of methylamine hydrochloride.
  • Metachem. (n.d.). Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals.
  • Erowid. (n.d.). Methylamine Synthesis FAQ.
  • The Good Scents Company. (n.d.). 3-methyl furan.

Sources

Application

Application Note: Advanced Formulation Strategies for Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Executive Summary & Molecule Profiling Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (Molecular Weight:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals

Executive Summary & Molecule Profiling

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (Molecular Weight: 125.17 g/mol as a free base) is a highly versatile building block and active pharmaceutical ingredient (API) intermediate . Formulating molecules that contain both a secondary amine hydrochloride and a furan ring requires precise control over the microenvironmental pH, excipient selection, and solvent systems.

While the hydrochloride salt form generally improves the aqueous solubility and dissolution rate of basic chemical entities , it does not negate the intrinsic reactivity of the molecule's structural motifs. This application note details the physicochemical liabilities of this compound and provides field-validated protocols for solid and liquid formulation development.

Mechanistic Profiling of Physicochemical Liabilities

The Secondary Amine Liability: Maillard Browning

A common misconception in preformulation is that only primary amines undergo the Maillard reaction with reducing sugars. However, secondary amine hydrochlorides are equally susceptible under pharmaceutically relevant conditions . The reaction between the secondary amine moiety of methyl[(2-methylfuran-3-yl)methyl]amine and reducing sugars (such as lactose) leads to an Amadori rearrangement. This causal pathway ultimately generates N-formyl degradants and characteristic browning, rendering lactose-based formulations inherently unstable [[1]]([Link]).

The Furan Ring Liability: Hydrolytic and Oxidative Degradation

The furan core is an electron-rich, pseudoaromatic system. Recent comprehensive evaluations of furanic platform chemicals demonstrate that extreme acidic or basic conditions catalyze ring-opening reactions, leading to the formation of insoluble polymeric materials . In solution formulations, the stability of the furan ring is highly dependent on the solvent matrix. Polar aprotic environments exert a strong stabilizing effect against degradation, while aqueous extremes promote rapid structural collapse .

Degradation API Methyl[(2-methylfuran-3-yl)methyl]amine HCl SecAmine Secondary Amine Motif API->SecAmine Furan Furan Ring Motif API->Furan Maillard Maillard Reaction (Amadori Rearrangement) SecAmine->Maillard RingOpen Ring Opening & Polymerization Furan->RingOpen Lactose Reducing Sugars (e.g., Lactose) Lactose->Maillard Degradant1 N-Formyl Degradants & Browning Maillard->Degradant1 AcidBase Aqueous Acid/Base Stress AcidBase->RingOpen Degradant2 Insoluble Polymeric Materials RingOpen->Degradant2

Structural liabilities and degradation pathways of the target API.

Solid-State Formulation: Excipient Compatibility

To mitigate the Maillard reaction, formulators must strictly exclude reducing sugars from the solid dosage form. The selection of counter-excipients should be driven by a mechanistic understanding of the API's functional groups.

Table 1: Excipient Compatibility Matrix
Excipient ClassRepresentative ExcipientCompatibility StatusMechanistic Rationale
Reducing Sugars Lactose MonohydrateIncompatible Undergoes Amadori rearrangement with secondary amines, forming N-formyl degradants .
Cellulosics Microcrystalline Cellulose (Avicel PH-101)Compatible Non-reducing polysaccharide; lacks reactive carbonyls to initiate Maillard browning.
Polyols MannitolCompatible Aliphatic polyol lacking aldehyde/ketone groups; chemically inert to amine salts.
Starches Pregelatinized StarchConditionally Compatible Generally safe, but trace peroxide impurities may induce furan ring oxidation.
Protocol 1: Accelerated Solid-State Excipient Compatibility Screening

This protocol is designed as a self-validating system to definitively rule out reactive excipients prior to scale-up.

  • Sample Preparation: Weigh 50 mg of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride and 50 mg of the test excipient (1:1 w/w ratio) into a 4 mL amber glass vial.

  • Homogenization: Triturate the mixture lightly using an agate mortar and pestle to ensure intimate physical contact, simulating the compression forces of tableting.

  • Stress Conditions: Seal the vials and expose them to accelerated stability conditions (40°C / 75% Relative Humidity) in a stability chamber for 4 weeks. Prepare a parallel control vial stored at 2-8°C.

  • Extraction: Post-incubation, extract the mixture with 5 mL of a 50:50 Methanol:Water (v/v) diluent. Sonicate for 10 minutes and centrifuge at 10,000 rpm for 5 minutes to pellet insoluble excipients.

  • Analytical Readout & Self-Validation: Analyze the supernatant via HPLC-UV (at 210 nm) and LC-MS.

    • Self-Validation Check: Compare the chromatogram against the 2-8°C control. The appearance of a mass shift corresponding to an N-formyl adduct (+28 Da) or visual browning definitively confirms a positive Maillard reaction, validating the exclusion of that excipient .

Liquid Formulation: Furan Stabilization

When formulating this compound into parenteral or oral liquid solutions, the buffering system must prevent furan ring-opening while maintaining the solubility of the amine salt.

Table 2: Solution Formulation Parameters
ParameterOptimal SelectionMechanistic Rationale
pH Range 5.5 – 7.0Prevents acid-catalyzed furan ring-opening and base-catalyzed precipitation .
Co-solvents PEG 400, Propylene GlycolPolar aprotic environments exert a strong stabilizing effect on furanic cores .
Antioxidants 0.01% BHT or EDTAMitigates oxidative degradation of the electron-rich furan pseudoaromatic system.
Protocol 2: Solution Stability and Buffer Optimization

This protocol isolates thermal degradation from photolytic degradation to pinpoint the exact failure mechanism of the furan ring.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 6.0, and 8.0 to profile the pH-degradation curve.

  • API Spiking: Dissolve the API to a final concentration of 1 mg/mL in each buffer system. For aprotic stabilization testing, prepare a parallel set containing 10% (v/v) PEG 400.

  • Thermal Stress: Incubate the solutions at 50°C for 14 days in amber glass vials (to isolate thermal effects).

  • Visual Inspection: Assess the solutions for turbidity, precipitation, or color change.

  • Analytical Readout & Self-Validation: Quantify the remaining intact API via HPLC-UV.

    • Self-Validation Check: A mass balance deficit coupled with the appearance of insoluble polymeric materials (detectable via dynamic light scattering or visual inspection) confirms furan ring-opening . The optimal formulation is the matrix maintaining >98% API recovery with zero polymeric aggregate formation.

Workflow Start Preformulation Profiling Excipient Solid State: Excipient Selection Start->Excipient Solution Liquid State: Buffer Selection Start->Solution MCC Use MCC/Starch (Avoid Lactose) Excipient->MCC pH pH Optimization (Avoid Extremes) Solution->pH Aprotic Polar Aprotic Co-solvents Solution->Aprotic Stability Accelerated Stability Testing MCC->Stability pH->Stability Aprotic->Stability Final Optimized Formulation Stability->Final

Step-by-step rational formulation workflow for furan-based secondary amines.

References

  • Gupta, P., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules (MDPI), 2018. URL:[Link]

  • BioChemTech Research Center, et al. "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions". ChemSusChem (PubMed/NIH), 2025. URL:[Link]

  • Wirth, D. D., et al. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine". International Journal of Pharmaceutics (PubMed/NIH), 1998. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Reduction of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride to its Tetrahydrofuran Analog

Abstract This document provides a comprehensive technical guide for the catalytic reduction of the furan moiety in Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. The primary objective is the selective saturation...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the catalytic reduction of the furan moiety in Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. The primary objective is the selective saturation of the furan ring to yield Methyl[(tetrahydrofuran-3-yl)methyl]amine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. We present detailed protocols for two robust and widely adopted catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and analytical methods for reaction monitoring and product characterization.

Introduction and Scientific Rationale

The selective hydrogenation of furan derivatives is a critical transformation in modern organic synthesis, enabling the conversion of biomass-derived platform chemicals into high-value saturated heterocyclic scaffolds.[1][2] Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a substrate of interest due to the potential of its reduced form, Methyl[(tetrahydrofuran-3-yl)methyl]amine, as a key intermediate in the synthesis of complex molecules. The tetrahydrofuran (THF) motif is a prevalent core structure in numerous biologically active compounds.[3]

The catalytic hydrogenation of the furan ring can be challenging due to competing side reactions such as hydrogenolysis of C-O bonds, which can lead to ring-opening and the formation of unwanted byproducts.[2] Therefore, the choice of catalyst and reaction conditions is paramount to achieving high selectivity and yield.

This guide focuses on two of the most effective and versatile catalytic systems for this transformation:

  • Palladium on Carbon (Pd/C): A noble metal catalyst known for its high activity and selectivity in the hydrogenation of aromatic and heteroaromatic systems under relatively mild conditions.[4][5]

  • Raney® Nickel: A non-noble metal sponge catalyst that is highly active for the hydrogenation of a wide range of functional groups, including furan rings, often requiring slightly higher temperatures and pressures.[6][7]

We will explore the mechanistic considerations behind each catalytic system and provide detailed, validated protocols to guide the researcher in successfully performing this transformation.

Mechanistic Overview of Furan Ring Hydrogenation

The catalytic hydrogenation of the furan ring generally proceeds via a stepwise addition of hydrogen atoms across the double bonds. The reaction takes place on the surface of the heterogeneous catalyst.

G cluster_catalyst Catalyst Surface cluster_reaction Reaction Pathway H2 H₂ (gas) Catalyst Catalyst (Pd/C or Raney Ni) H2->Catalyst Adsorption H_ads 2H (adsorbed) Catalyst->H_ads Furan Furan Substrate H_ads->Furan Hydrogen Transfer Dihydrofuran Dihydrofuran Intermediate Furan->Dihydrofuran +2H Tetrahydrofuran Tetrahydrofuran Product Dihydrofuran->Tetrahydrofuran +2H

Caption: General workflow for catalytic hydrogenation of the furan ring.

The choice of catalyst influences the selectivity of the reaction. Palladium catalysts are often effective for the hydrogenation of the furan ring while minimizing hydrogenolysis.[4][8] Raney® Nickel is also highly effective but may sometimes promote C-O bond cleavage, especially under harsh conditions.[9][10]

Experimental Protocols

Safety Precautions: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, using appropriate high-pressure equipment and following all institutional safety guidelines. Catalysts like Pd/C and Raney® Nickel can be pyrophoric, especially after use. Handle with care and quench properly before disposal.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of the furan ring using 5% Pd/C, a widely used and reliable catalyst for this transformation.[5]

Materials:

  • Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen (H₂) gas, high purity

  • Parr-type hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: To a clean, dry high-pressure reactor vessel, add Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 5% Pd/C (5-10 mol% Pd relative to the substrate).

  • Solvent Addition: Add methanol to the reactor to achieve a substrate concentration of approximately 0.1 M.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen or argon three times to remove air, followed by three purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 50-100 psi (3.4-6.8 bar). Begin stirring and heat the reaction to 40-60 °C.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with nitrogen), filtered, and analyzed by GC-MS or ¹H NMR.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The used catalyst on the Celite® pad may be pyrophoric. Do not allow it to dry completely and quench it carefully with water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl[(tetrahydrofuran-3-yl)methyl]amine hydrochloride. The product can be further purified by recrystallization if necessary.

G Start Start Reactor_Setup Reactor Setup: Substrate + Pd/C + MeOH Start->Reactor_Setup Seal_Purge Seal Reactor Purge with N₂ then H₂ Reactor_Setup->Seal_Purge Reaction Pressurize with H₂ (50-100 psi) Heat to 40-60 °C Stir Seal_Purge->Reaction Monitor Monitor H₂ Uptake / GC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Cool, Vent H₂ Purge with N₂ Monitor->Workup Complete Filter Filter through Celite® Workup->Filter Isolate Concentrate Filtrate Filter->Isolate End Product Isolate->End

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol utilizes Raney® Nickel, a cost-effective and highly active catalyst for furan hydrogenation.[6][11]

Materials:

  • Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (EtOH), absolute

  • Hydrogen (H₂) gas, high purity

  • High-pressure reactor

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Carefully decant the storage solvent from the Raney® Nickel slurry. Wash the catalyst with ethanol three times, ensuring the catalyst remains covered with solvent at all times to prevent ignition.

  • Reactor Setup: To the high-pressure reactor, add Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (1.0 eq) and ethanol to achieve a 0.1-0.2 M concentration.

  • Catalyst Transfer: Transfer the washed Raney® Nickel (approximately 10-20% by weight relative to the substrate) to the reactor as a slurry in ethanol.

  • Sealing and Purging: Seal the reactor and purge sequentially with nitrogen and then hydrogen as described in Protocol 1.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 500-800 psi (34-55 bar). Begin vigorous stirring and heat the reaction to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake or by analyzing aliquots via GC-MS or ¹H NMR.

  • Work-up and Catalyst Removal: After completion (typically 6-12 hours), cool the reactor, vent the hydrogen, and purge with nitrogen. Allow the Raney® Nickel to settle, then carefully decant the supernatant. The remaining catalyst can be filtered through a pad of Celite®, keeping the filter cake wet.

  • Product Isolation: Combine the decanted supernatant and the filtrate. Concentrate under reduced pressure to obtain the product.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the two protocols. Note that these may require optimization for specific equipment and substrate purity.

ParameterProtocol 1: Pd/CProtocol 2: Raney® Nickel
Catalyst 5% Pd/CRaney® Nickel
Catalyst Loading 5-10 mol%10-20 wt%
Solvent MethanolEthanol
Temperature 40-60 °C80-100 °C
H₂ Pressure 50-100 psi (3.4-6.8 bar)500-800 psi (34-55 bar)
Typical Reaction Time 4-8 hours6-12 hours
Expected Yield >90%>85%

Analytical Methods for Reaction Monitoring

Accurate monitoring of the reaction is crucial for determining the endpoint and assessing the purity of the product.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC-MS is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product.[12][13] The mass spectrometer provides molecular weight information, confirming the identity of the components.

  • Sample Preparation: A small aliquot of the reaction mixture is filtered through a syringe filter to remove the catalyst and then diluted with the reaction solvent.

  • Typical Conditions:

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, ramp to 280 °C at 10-20 °C/min.

    • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Principle: ¹H NMR can be used to monitor the reaction by observing the disappearance of the characteristic furan proton signals (typically in the range of 6.0-7.5 ppm) and the appearance of the aliphatic protons of the tetrahydrofuran ring (typically 1.5-4.0 ppm).

  • Sample Preparation: A filtered aliquot is evaporated to dryness and the residue is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient hydrogen pressure, or leaks in the system.

    • Solution: Ensure the catalyst is fresh and handled properly (especially Raney® Nickel). Check the system for leaks. Increase hydrogen pressure or temperature within safe limits.

  • Formation of Byproducts (Ring-Opening):

    • Cause: Reaction temperature or pressure is too high, leading to hydrogenolysis.

    • Solution: Reduce the reaction temperature and/or pressure. Palladium on Carbon is generally less prone to causing ring-opening than Raney® Nickel.[4]

  • Inconsistent Reaction Times:

    • Cause: Variations in catalyst activity, substrate purity, or efficiency of stirring.

    • Solution: Use a consistent source and batch of catalyst. Ensure the substrate is of high purity. Maintain vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.

Conclusion

The catalytic reduction of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride to its corresponding tetrahydrofuran derivative is a feasible and valuable transformation. By carefully selecting the catalyst and optimizing the reaction conditions, high yields and selectivities can be achieved. The protocols provided herein for Pd/C and Raney® Nickel systems serve as a robust starting point for researchers in the field. As with any catalytic reaction, empirical optimization for the specific laboratory setup is recommended to achieve the best results.

References

  • Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. Green Chemistry (RSC Publishing).
  • Mechanistic insights into the catalytic hydrogenation of furfural derivatives over Pd and Pt catalysts. -ORCA - Cardiff University.
  • Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC.
  • Electrocatalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan Using CuIr Bimetallic Nanowires. MDPI.
  • Recent Advances in Catalytic Hydrogenation of Furfural over Non-noble Metal Catalysts. Industrial & Engineering Chemistry Research - ACS Publications.
  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. SCIRP.
  • Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. ACS Publications.
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC.
  • Unravelling the one-pot conversion of biomass-derived furfural and levulinic acid to 1,4-pentanediol catalysed by supported RANEY® Ni–Sn alloy catalysts. PMC.
  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. ResearchGate.
  • Bro̷nsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society.
  • Palladium catalyzed hydrogenation of biomass derived halogenated furfurals. RSC Publishing.
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed.
  • Bro̷nsted Acid-Catalyzed Reduction of Furans. PMC - NIH.
  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. ACS Catalysis.
  • Application Notes and Protocols for the Acid-Catalyzed Conversion of Furan Derivatives in Various Solvents. Benchchem.
  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers.
  • Catalytic Reduction of Biomass-Derived Furanic Compounds with Hydrogen. Request PDF.
  • 11 Furan in Processed Foods. ResearchGate.
  • Hydrogenolysis of Sulfur Compounds by Raney Nickel Catalyst. Journal of the American Chemical Society - ACS Publications.
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI.
  • GC/MS Determination of Furan in Food and Beverages using a PLOT Column. Thermo Fisher Scientific.
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Benchchem.
  • Recycling experiments of the Raney Ni catalyst. Reaction conditions:... - ResearchGate.
  • Determination of Furan in Foods. FDA.
  • Green Chemistry. BORIS Portal.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. Figshare.
  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. PMC.
  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate.
  • Preparation of methylamine hydrochloride. PrepChem.com.
  • Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. Der Pharma Chemica.
  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
  • Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. Request PDF - ResearchGate.
  • Late-Stage C(sp3)–H Methylation of Drug Molecules. Macmillan Group - Princeton University.
  • Methylamine Hydrochloride Synthesis. Scribd.
  • CN109438396A - A kind of preparation method of tetrahydrofuran -3- methylamine. Google Patents.
  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods (RSC Publishing).
  • EP0037695B1 - Methylamines purification process. Google Patents.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

Welcome to the technical support center for the synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the knowledge to overcome common challenges and optimize your reaction for higher yields and purity.

Introduction

The synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride typically proceeds via a reductive amination of 2-methylfuran-3-carboxaldehyde with methylamine. This method is a cornerstone for creating C-N bonds in organic synthesis.[1][2] The reaction involves the initial formation of an imine intermediate from the aldehyde and amine, which is then reduced to the desired secondary amine.[3][4] While seemingly straightforward, this process can be prone to side reactions and yield-reducing complexities, particularly when dealing with the sensitive furan moiety.[5][6] This guide will address these issues head-on, providing actionable solutions based on established chemical principles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you may encounter during the synthesis, offering explanations and practical solutions.

Issue 1: Low Yield of the Desired Amine

Symptoms:

  • After workup and purification, the isolated yield of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a small amount of the desired amine.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The initial condensation between 2-methylfuran-3-carboxaldehyde and methylamine to form the imine is a reversible equilibrium reaction.[3]

    • Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water, or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Side Reactions of the Furan Ring: Furan rings are known to be sensitive to acidic conditions, which can lead to polymerization or ring-opening, resulting in tar-like substances and a decrease in the desired product.[5][6]

    • Solution: Maintain careful control over the pH of the reaction. While a slightly acidic medium can catalyze imine formation, strong acids should be avoided. A mild catalytic amount of acetic acid is often sufficient.[7] If polymerization is a persistent issue, consider performing the reaction under neutral or even slightly basic conditions, though this may slow down the imine formation step.

  • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical for the selective reduction of the imine.

    • Solution: Sodium triacetoxyborohydride (STAB) is often a preferred reagent for reductive aminations as it is milder and more selective for imines over aldehydes.[7][8] Ensure the STAB is fresh and has been stored under anhydrous conditions. Alternatively, sodium cyanoborohydride can be used, but it is more toxic and requires careful handling. Catalytic hydrogenation over a suitable catalyst like Palladium on carbon (Pd/C) or Raney Nickel is another option, but care must be taken to avoid over-reduction of the furan ring.[9][10]

  • Formation of Tertiary Amines: If an excess of the aldehyde is present relative to the primary amine, the initially formed secondary amine can react further to form a tertiary amine.

    • Solution: Use a slight excess of methylamine to favor the formation of the secondary amine. The ratio of reactants should be carefully controlled.

Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of unreacted starting materials or byproducts.

  • The isolated product is an oil or a sticky solid instead of a crystalline hydrochloride salt.

Potential Causes & Solutions:

  • Unreacted 2-methylfuran-3-carboxaldehyde: This indicates incomplete imine formation or inefficient reduction.

    • Solution: In addition to the solutions for low yield, consider increasing the reaction time or temperature (while monitoring for furan degradation). Ensure the reducing agent is added portion-wise to maintain a sufficient concentration throughout the reaction.

  • Formation of (2-methylfuran-3-yl)methanol: This byproduct arises from the direct reduction of the starting aldehyde by the reducing agent.

    • Solution: This is more likely to occur with powerful reducing agents like sodium borohydride. Using a more selective reagent like STAB minimizes this side reaction.[7] Adding the reducing agent after allowing sufficient time for imine formation can also help.

  • Inefficient Salt Formation and Purification: The conversion of the free amine to its hydrochloride salt is crucial for obtaining a stable, crystalline product that is easier to purify.

    • Solution: After the reaction workup to isolate the crude free amine, dissolve it in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.[11] The resulting solid can then be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[12][13] For challenging purifications, chromatography on amine-functionalized silica gel can be effective for the free base before salt formation.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reductive amination step?

A1: The choice of solvent is critical. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with most reducing agents and are good at solvating the reactants.[7] Methanol can also be used, particularly for the condensation step, but may react with some reducing agents.[15] It is important to use anhydrous solvents to prevent hydrolysis of the imine intermediate and to ensure the efficiency of the reducing agent.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting aldehyde, the intermediate imine (if stable enough to be observed), and the final amine product. Staining with an appropriate agent like potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS can be used to track the consumption of reactants and the formation of products over time.

Q3: My final product is a dark oil, even after attempting to form the hydrochloride salt. What should I do?

A3: The formation of a dark oil often indicates the presence of polymeric byproducts due to the instability of the furan ring.[5][16] To address this, first, try to purify the crude free amine before salt formation. Column chromatography on silica gel can be attempted, but it's important to be aware that the acidic nature of silica can sometimes cause degradation of furan-containing compounds.[6] Using deactivated or neutral silica gel, or adding a small amount of a base like triethylamine to the eluent, can mitigate this issue.[6] If chromatography is unsuccessful, consider a purification strategy involving extraction. Dissolve the crude oil in an organic solvent and wash with a dilute aqueous acid to extract the amine into the aqueous layer. Then, basify the aqueous layer and extract the purified free amine back into an organic solvent. After drying and concentrating, attempt the hydrochloride salt formation again.

Q4: Can I use an aqueous solution of methylamine for this reaction?

A4: While it is possible to use an aqueous solution of methylamine, it is generally not recommended for this specific synthesis. The presence of a large amount of water will shift the imine formation equilibrium towards the starting materials, significantly reducing the reaction rate and overall yield. It is preferable to use a solution of methylamine in an organic solvent like THF or ethanol, or to use methylamine hydrochloride salt with the addition of a non-nucleophilic base like triethylamine to liberate the free amine in situ.[8]

Q5: What are the key safety precautions for this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Methylamine is a flammable and corrosive gas with a strong odor.[17] Handle it with care. Reducing agents like sodium triacetoxyborohydride and sodium cyanoborohydride should be handled in a dry environment as they can react with moisture. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of 2-methylfuran-3-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a solution of methylamine in THF (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, monitoring for any temperature increase.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude free amine.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Dissolve the crude Methyl[(2-methylfuran-3-yl)methyl]amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Filter the resulting white solid and wash with cold diethyl ether.

  • Dry the solid under vacuum to obtain the crude Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride.

  • For further purification, recrystallize the crude salt from a suitable solvent system, such as isopropanol/diethyl ether.

Data Summary

ParameterRecommended ConditionRationale
Amine Source Methylamine solution in THF or Methylamine HCl with a baseAvoids excess water which inhibits imine formation.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for imine reduction, minimizing aldehyde reduction.[7]
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, and compatible with STAB.
Catalyst Glacial Acetic Acid (catalytic amount)Catalyzes imine formation without causing significant furan degradation.
Reaction Temperature Room TemperatureBalances reaction rate with the stability of the furan ring.
Workup Aqueous bicarbonate quench, followed by extractionNeutralizes the acid catalyst and isolates the free amine.
Purification Formation of HCl salt and recrystallizationProvides a stable, crystalline solid that is easier to handle and purify.[11]

Visualizations

Reaction Pathway

Reductive Amination Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Aldehyde 2-Methylfuran-3- carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Methylamine - H2O Amine Methylamine Amine->Imine Product Methyl[(2-methylfuran-3-yl)methyl]amine Imine->Product + [H] ReducingAgent [H] ReducingAgent->Product FinalProduct Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride Product->FinalProduct + HCl HCl HCl HCl->FinalProduct

Caption: The synthetic route to Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride.

Troubleshooting Logic

Troubleshooting Logic Start Low Yield or Impurities? CheckImine Incomplete Imine Formation? Start->CheckImine Yes CheckFuran Furan Ring Degradation? Start->CheckFuran Yes CheckReduction Sub-optimal Reduction? Start->CheckReduction Yes CheckPurification Purification Issues? Start->CheckPurification Yes SolveImine Remove H2O (Dean-Stark/Drying Agent) CheckImine->SolveImine Yes CheckImine->CheckFuran No SolveFuran Control pH (Mild Acid Catalyst) CheckFuran->SolveFuran Yes CheckFuran->CheckReduction No SolveReduction Use Selective Reducing Agent (STAB) Control Stoichiometry CheckReduction->SolveReduction Yes CheckReduction->CheckPurification No SolvePurification Optimize Salt Formation Alternative Chromatography (Amine-Silica) CheckPurification->SolvePurification Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2023). MDPI. [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. (2024). RSC Publishing. [Link]

  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. (2015). SCIRP. [Link]

  • Catalysis Science & Technology. (2024). Cardiff University. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). PMC. [Link]

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023). ResearchGate. [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023). PMC. [Link]

  • The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. (2025). Figshare. [Link]

  • (2-methylfuran-3-yl)methanamine CAS NO.35801-15-1. (n.d.). LookChem. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024). MDPI. [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.). Wiley Online Library. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025). PubMed. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlO x Catalyst in a Flow Reactor. (2020). MDPI. [Link]

  • Preparation of methylamine hydrochloride. (n.d.). PrepChem.com. [Link]

  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. (2021). PMC. [Link]

  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. (2021). Europe PMC. [Link]

  • A Short and Convenient Chemical Route to Optically Pure 2-Methyl Chromanmethanols. Total Asymmetric Synthesis of β-, γ-, and δ-Tocotrienols. (2007). ACS Publications. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. [Link]

  • Methylamine Synthesis Methods. (n.d.). Scribd. [Link]

  • Methylamines purification process. (1981).
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. (n.d.). Der Pharma Chemica. [Link]

  • (PDF) Alternative Synthetic Route to a Conformationally Stable C,N-Palladacycle. (n.d.). ResearchGate. [Link]

  • WO2023028022A1 - Synthesis routes to access mdma prodrugs by using controlled and non-controlled intermediates. (n.d.).
  • Methylamine Hydrochloride Synthesis. (n.d.). Scribd. [Link]

  • 2-METHYLFURAN. (n.d.). Inxight Drugs. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride in DMSO

Welcome to the Application Science Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties dissolving Methyl[(2-methylfuran-3-yl)methyl]amine hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties dissolving Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride in Dimethyl Sulfoxide (DMSO).

Rather than simply providing a list of instructions, this guide explores the underlying physicochemical mechanisms causing these issues, ensuring you can adapt these protocols to your specific experimental constraints.

The Science of Solubility Failure (Mechanistic Causality)

When a compound fails to dissolve, it is a thermodynamic conflict between the solute's crystal lattice energy and the solvent's solvation energy. For a secondary amine hydrochloride salt like Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, DMSO presents three distinct mechanistic challenges:

  • Lattice Energy vs. Aprotic Solvation: DMSO is a powerful dipolar aprotic solvent. While it excels at solvating cations and lipophilic organic moieties (like the furan ring), it lacks the ability to donate hydrogen bonds. Consequently, it struggles to effectively solvate the chloride anion in high-lattice-energy hydrochloride salts, sometimes making the free base form more soluble than the salt[1].

  • Temperature-Dependent Viscosity: DMSO has a relatively high freezing point of 18.5°C (65.3°F)[2]. In heavily air-conditioned laboratories, DMSO can become highly viscous or partially freeze. This drastically reduces the kinetic energy available to break the solute's crystal lattice, halting dissolution[3].

  • Hygroscopicity and Water Contamination: DMSO is extremely hygroscopic. When exposed to atmospheric moisture, the solvent rapidly absorbs water, which alters its hydrogen-bonding network. For a hydrochloride salt featuring a lipophilic furan ring, the introduction of water into the aprotic DMSO environment alters ionic interactions and solvation dynamics, frequently leading to supersaturation and precipitation[4].

Physicochemical Factors Influencing Solvation
ParameterCharacteristicImpact on Solvation in DMSO
Solvent Freezing Point 18.5°C (65.3°F)Cool lab temperatures cause high viscosity or partial freezing, hindering dissolution[2].
Solvent Hygroscopicity Highly HygroscopicAbsorbed water disrupts the aprotic solvation network, causing lipophilic salts to precipitate[4].
Compound Form Hydrochloride (HCl) SaltHigh lattice energy; aprotic DMSO struggles to solvate the chloride anion effectively compared to protic solvents[1].

Interactive Troubleshooting Decision Tree

Follow this logical workflow to diagnose and resolve your solubility issue.

DMSOTroubleshooting Start Compound Insoluble in DMSO TempCheck Check Temp & Viscosity Is it < 20°C? Start->TempCheck WarmSon Warm to 37°C & Sonicate (10-15 min) TempCheck->WarmSon Yes / No CheckClear1 Solution Clear? WarmSon->CheckClear1 Success Proceed with Assay CheckClear1->Success Yes WaterCheck Check DMSO Quality (Water contamination?) CheckClear1->WaterCheck No NewDMSO Prepare fresh stock in Anhydrous DMSO WaterCheck->NewDMSO CheckClear2 Solution Clear? NewDMSO->CheckClear2 CheckClear2->Success Yes ConcCheck Check Concentration (Exceeds limit?) CheckClear2->ConcCheck No Dilute Dilute to ≤10 mM or Add Co-solvent ConcCheck->Dilute FreeBase Convert to Free Base (Neutralize HCl salt) Dilute->FreeBase If still insoluble

Workflow for troubleshooting amine hydrochloride solubility in DMSO.

Step-by-Step Resolution Protocols

Protocol A: Thermal & Acoustic Solvation

Use this protocol to overcome kinetic barriers and temperature-induced solvent viscosity.

  • Equilibration: Ensure your anhydrous DMSO is equilibrated to at least room temperature (20–25°C) to minimize viscosity[3].

  • Preparation: Accurately weigh the Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride powder into a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration (we recommend starting at ≤10 mM).

  • Agitation: Vortex the tube vigorously for 2 to 5 minutes.

  • Energy Input: If particulates remain, incubate the tube in an ultrasonic water bath set to 37°C for 10–15 minutes[4]. The acoustic cavitation will help break the crystal lattice.

  • Verification: Centrifuge the tube briefly (1,000 x g for 1 minute). This drives any microscopic, undissolved crystals to the bottom. Visually inspect the pellet against a light source; if a pellet is present, the compound is not fully dissolved.

Protocol B: Free-Basing the Amine (Advanced Recovery)

Use this protocol if the lattice energy of the hydrochloride salt is insurmountable in pure DMSO.

  • Biphasic Suspension: Suspend the insoluble Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride in a biphasic mixture of a water-immiscible organic solvent (e.g., ethyl acetate) and water.

  • Neutralization: Add a mild aqueous base (e.g., saturated sodium bicarbonate, NaHCO₃) dropwise while stirring. This neutralizes the hydrochloride salt, converting it to the highly lipophilic free base[1].

  • Extraction: Allow the layers to separate. Extract the free base into the organic layer. Repeat the extraction twice to ensure maximum yield.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under a vacuum.

  • Resuspension: Resuspend the resulting free base oil/solid in anhydrous DMSO. It will now dissolve readily.

Frequently Asked Questions (FAQs)

Q: My stock solution was completely clear yesterday, but it is cloudy today. What happened? A: This is a classic symptom of water absorption. DMSO is highly hygroscopic and will rapidly pull moisture from the laboratory air if the tube is left uncapped or improperly sealed. The introduction of water alters the aprotic solvent network, causing the lipophilic furan-containing salt to precipitate out of solution[4]. To prevent this, always prepare single-use aliquots and store them at -20°C or -80°C in tightly sealed containers.

Q: Can I just add a few drops of water to the DMSO to help the HCl salt dissolve? A: While the hydrochloride salt is likely more soluble in pure water than in pure DMSO, adding water directly to a DMSO stock creates a mixed-solvent system. This can unpredictably crash out the organic portion of the molecule (the furan ring). If your downstream assay requires an aqueous environment, dissolve the compound fully in DMSO first, and then dilute it into your aqueous assay buffer only at the final, highly diluted working concentration.

Q: Why does my DMSO look like a gel or have ice-like crystals in it? A: DMSO freezes at 18.5°C (65.3°F)[2]. If your laboratory is heavily air-conditioned, the solvent is likely freezing. Gently warm the bottle in a 30°C water bath until it returns to a fully liquid, low-viscosity state before attempting to dissolve your compound[3].

Q: Does sonication degrade Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride? A: Short bursts of sonication (10–15 minutes) at mild temperatures (37°C) will not degrade this compound. The furan ring and secondary amine are chemically stable under these physical conditions. However, avoid prolonged sonication (>30 minutes) which can generate excessive localized heat.

References

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from: [Link]

  • Regulations.gov (Gaylord Chemical Corporation). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from: [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

Welcome to the technical support center for the synthesis and optimization of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific synthesis. The following question-and-answer format provides in-depth, experience-driven advice to help you achieve optimal yields, purity, and reproducibility in your experiments.

Section 1: General Synthesis & Troubleshooting

The most common and efficient pathway to synthesize Methyl[(2-methylfuran-3-yl)methyl]amine is through the direct reductive amination of 2-methylfuran-3-carbaldehyde with methylamine. This process involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step is the formation of the hydrochloride salt to improve stability and handling.

Reductive Amination Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Aldehyde 2-Methylfuran-3-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + CH3NH2 - H2O Methylamine Methylamine (CH3NH2) Methylamine->Imine + CH3NH2 - H2O Amine Methyl[(2-methylfuran-3-yl)methyl]amine (Free Base) Imine->Amine + [Reducing Agent] HCl_Salt Methyl[(2-methylfuran-3-yl)methyl]amine HCl Amine->HCl_Salt + HCl

Fig 1. General synthesis pathway for Methyl[(2-methylfuran-3-yl)methyl]amine HCl.
Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in this reductive amination can typically be traced to one of four areas: starting material quality, suboptimal reduction conditions, side reactions involving the furan ring, or inefficient workup.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_aldehyde 1. Verify Aldehyde Purity (NMR, GC-MS) start->check_aldehyde aldehyde_ok Purity >95%? check_aldehyde->aldehyde_ok check_reductant 2. Evaluate Reducing Agent (Choice, Stoichiometry, Activity) reductant_ok Conversion >90%? check_reductant->reductant_ok check_conditions 3. Optimize Reaction Conditions (Solvent, Temp, pH) conditions_ok Side Products Minimized? check_conditions->conditions_ok check_workup 4. Review Workup & Isolation end Yield Optimized check_workup->end aldehyde_ok->check_reductant Yes purify_aldehyde Action: Purify Aldehyde (Distillation/Chromatography) aldehyde_ok->purify_aldehyde No reductant_ok->check_conditions Yes change_reductant Action: Screen Reducing Agents (e.g., NaBH(OAc)3) reductant_ok->change_reductant No conditions_ok->check_workup Yes adjust_conditions Action: Adjust T, pH, Solvent (e.g., lower temp) conditions_ok->adjust_conditions No purify_aldehyde->check_aldehyde change_reductant->check_reductant adjust_conditions->check_conditions optimize_workup Action: Modify Extraction/Precipitation optimize_workup->check_workup Problem Problem Diagnostic Step Diagnostic Step Decision Decision Corrective Action Corrective Action Resolution Resolution

Fig 2. A systematic workflow for troubleshooting low reaction yields.
  • Starting Material Integrity: 2-Methylfuran-3-carbaldehyde can be susceptible to oxidation and polymerization, especially if stored improperly. Before starting, verify the purity of the aldehyde via ¹H NMR or GC-MS. The presence of a broad baseline hump or signals corresponding to 2-methyl-3-furoic acid are indicators of degradation. Store the aldehyde under an inert atmosphere (Argon or Nitrogen) at low temperatures.

  • Reducing Agent Choice and Activity: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can work, it can also reduce the starting aldehyde, leading to the formation of (2-methylfuran-3-yl)methanol as a byproduct. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent, preferentially reducing the iminium ion over the aldehyde.[1][2] Always use a freshly opened bottle of NaBH(OAc)₃, as it is moisture-sensitive.[1]

  • Furan Ring Instability: The furan ring can be sensitive to strongly acidic or harsh reductive conditions.[3] For instance, catalytic hydrogenation with Pd/C at high pressures or temperatures can lead to saturation of the furan ring.[4] It is crucial to maintain mild reaction conditions to preserve the furan moiety.

  • Workup Losses: The free amine product can have some solubility in the aqueous phase during extraction. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Adjusting the pH of the aqueous layer to >10 with NaOH before extraction can help minimize these losses.

Q2: I'm observing significant side products by TLC/LC-MS. What are they and how can I prevent them?

The most common side products are the unreacted imine intermediate, the alcohol from aldehyde reduction, and over-alkylated tertiary amines.

  • Unreacted Imine: If you observe the imine as a major component, it indicates incomplete reduction. This is often the rate-determining step.[4]

    • Cause: Insufficient reducing agent or deactivated reagent.

    • Solution: Increase the equivalents of the reducing agent (typically 1.2-1.5 eq. of NaBH(OAc)₃ is recommended).[2][5] Ensure the reagent is fresh and the reaction is stirred efficiently for an adequate duration (monitor by TLC/LC-MS until the imine spot disappears).

  • Alcohol Byproduct ((2-methylfuran-3-yl)methanol): This forms when the reducing agent attacks the starting aldehyde before the imine is formed and reduced.

    • Cause: Using a non-selective reducing agent like NaBH₄, or adding the reducing agent too early before sufficient imine has formed.

    • Solution: Switch to a more selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its excellent chemoselectivity in reductive aminations.[5] It is also good practice to pre-stir the aldehyde and amine for a short period (e.g., 15-30 minutes) to allow for imine formation before adding the reducing agent.[6]

  • Over-alkylation (Tertiary Amine): This occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced.

    • Cause: This is a common issue in reductive aminations.[4][7]

    • Solution: Use a slight excess of the primary amine (methylamine) relative to the aldehyde. This helps ensure the aldehyde preferentially reacts with the more abundant primary amine.

Section 2: Optimizing Reaction Parameters

Q3: Which reducing agent is the most effective for this transformation?

For the reductive amination of furan-based aldehydes, sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the reagent of choice due to its mildness and high selectivity for the iminium ion over the aldehyde.[1]

Reducing AgentProsConsRecommended Use
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminium ions.[5] Works under mild, weakly acidic to neutral conditions.[2] High yields are common.Moisture sensitive; more expensive than NaBH₄.Primary recommendation. Ideal for one-pot reactions where selectivity is key.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde, leading to alcohol byproduct.[7] Requires careful pH control.Use in a two-step process: first form the imine, isolate or buffer carefully, then add NaBH₄.
Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) "Green" reagent (H₂), high atom economy.Can reduce the furan ring under harsh conditions.[4] Requires specialized high-pressure equipment.Can be effective, but requires careful optimization of temperature and pressure to avoid furan ring saturation.[8][9]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines.Highly toxic (releases HCN under acidic conditions).Generally avoided due to safety concerns; NaBH(OAc)₃ is a superior alternative.[7]
Q4: What are the optimal solvent, temperature, and pH conditions?
  • Solvent: Aprotic solvents are generally preferred to avoid reaction with the hydride reagent.

    • 1,2-Dichloroethane (DCE): Often cited as the solvent of choice for NaBH(OAc)₃ reductions.[5]

    • Tetrahydrofuran (THF): Another excellent choice.

    • Methanol (MeOH): Can be used, especially in two-step procedures with NaBH₄, but can participate in side reactions.[6] For one-pot reactions with NaBH(OAc)₃, aprotic solvents are safer.

  • Temperature: The reaction is typically run at ambient temperature (20-25 °C).[5] The initial imine formation can be slightly exothermic, but external cooling is usually not necessary unless running on a very large scale. Running at elevated temperatures may increase the rate of side reactions.

  • pH: The reaction proceeds fastest under weakly acidic conditions (pH ~5-6), which facilitate the dehydration step to form the imine and subsequent protonation to the more electrophilic iminium ion.[10] Using methylamine hydrochloride directly or adding a small amount of acetic acid (1 equivalent) can provide the necessary acidic environment.[5] If using a solution of free methylamine, the addition of acetic acid is recommended to catalyze imine formation.

Section 3: Hydrochloride Salt Formation

Q5: I'm struggling to precipitate the hydrochloride salt. It remains an oil. What are the best practices?

Oiling out during salt formation is a common issue. The goal is to find a solvent system where the hydrochloride salt is insoluble.

Recommended Protocol for HCl Salt Formation:

  • Solvent Exchange: After a standard aqueous workup to isolate the free amine, ensure the product is free of water by drying the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Concentrate the solution in vacuo to obtain the crude free amine, which is often an oil.

  • Dissolution: Dissolve the crude amine oil in a minimal amount of a suitable solvent. Good starting points are:

    • Diethyl ether (Et₂O)

    • Isopropyl alcohol (IPA)

    • Ethyl acetate (EtOAc) [11]

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of HCl in a compatible solvent, such as:

    • 4M HCl in Dioxane: A commercially available and reliable choice.[12][13]

    • 2M HCl in Diethyl Ether: Can be prepared by bubbling HCl gas through anhydrous ether.

    • Anhydrous HCl gas: Can be bubbled directly through the cooled solution, but this requires specialized equipment.[11][14]

  • Precipitation & Isolation: As the HCl solution is added, the hydrochloride salt should precipitate as a solid.

    • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.

    • If it remains oily, you can try adding a non-polar co-solvent (e.g., heptane or hexane) dropwise to decrease the polarity of the mixture and force precipitation.

    • Stir the resulting slurry at 0 °C for 30-60 minutes to maximize precipitation.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether or hexane to remove any soluble impurities, and dry the solid under high vacuum. If the resulting solid is gummy, it may retain solvent; triturating with a solvent like acetonitrile can help remove residual moisture and yield a fine powder.[11]

References

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. The Vespiary. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. ACS Publications. [Link]

  • Hydrochloride salt of amine. Reddit. [Link]

  • Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Publications. [Link]

  • Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. The Sheppard Group. [Link]

  • US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PMC. [Link]

  • Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Publications. [Link]

  • Polyamines are traps for reactive intermediates in furan metabolism. PMC. [Link]

  • 5-(2-Methylfuran-3-yl) ... IUCrData. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Study of the catalyst stability in the reductive amination of HMF with... ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PMC. [Link]

  • Reductive Amination. Chemistry LibreTexts. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

  • Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Publishing. [Link]

  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. SCIRP. [Link]

  • A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations. ResearchGate. [Link]

  • Methylamine. Wikipedia. [Link]

  • Preparation of methylamine hydrochloride. PrepChem.com. [Link]

  • 2-METHYLFURAN. Inxight Drugs. [Link]

  • Synthesis of Some 3-Furylamine Derivatives. ResearchGate. [Link]

  • CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof.
  • Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. PMC. [Link]

  • Nomination Background: Methylamine (CASRN: 74-89-5). National Toxicology Program. [Link]

Sources

Optimization

Preventing degradation of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride during storage

Welcome to the Technical Support Center for Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride . As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of furan-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride .

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of furan-containing secondary amine salts. The degradation of this compound is not random; it is a predictable consequence of its molecular architecture. The electron-rich 2-methylfuran ring is highly susceptible to oxidative cleavage and acid-catalyzed polymerization, while the hydrochloride salt imparts significant hygroscopicity.

This guide is designed to help you understand the chemical causality behind these degradation pathways and implement self-validating storage protocols to ensure the integrity of your API.

Frequently Asked Questions (Troubleshooting)

Q: Why does my batch of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride turn yellow or brown over time? A: This discoloration is the macroscopic evidence of furan ring polymerization. Alkylated furans exhibit notoriously low oxidative stability compared to other aromatic rings. When exposed to atmospheric oxygen, the alkylated furan ring undergoes autoxidation to form peroxide intermediates. These intermediates subsequently undergo electrophilic ring-opening to form highly reactive 1,4-dicarbonyl compounds (e.g., 4-oxoalkenals) . These dicarbonyls rapidly cross-link and polymerize with intact furan rings or the secondary amine, forming insoluble, highly conjugated gums that appear yellow or brown.

Q: The powder was stored in a closed vial, but it still became clumpy and sticky. What is the mechanism behind this? A: This physical change is driven by the hygroscopic nature of the amine hydrochloride moiety . Even in a seemingly closed vial, the ambient headspace contains humidity. The salt rapidly absorbs this moisture, creating a localized, highly concentrated aqueous microenvironment. Because it is a hydrochloride salt, this micro-layer is inherently acidic. The combination of moisture and localized acidity not only causes the physical clumping (deliquescence) but also acts as a catalyst for the ring-opening of the furan moiety, accelerating the browning described above.

Q: If the material has already started to discolor, can it be rescued via recrystallization? A: In most rigorous drug development workflows, it is highly recommended to discard discolored material. While recrystallization (e.g., using anhydrous ethanol/diethyl ether) might remove some polymeric impurities, the ring-opened 1,4-dicarbonyl degradation products can covalently bind to the secondary amine, forming stable Schiff bases or pyrrole derivatives that are extremely difficult to separate. The time and solvent cost rarely justify the low yield of recovered pure API.

Quantitative Stability Profile

To establish a baseline for expected shelf-life, we evaluate the compound against standard environmental factors (temperature, humidity, and light) as outlined by the ICH Q1A(R2) guidelines for stability testing .

Storage ConditionAtmosphereTemperatureRelative Humidity (RH)Estimated Shelf-Life (to <98% purity)Visual Appearance at 6 Months
Ambient (Open) Air25°C60%< 2 weeksBrown, sticky gum
Accelerated Air40°C75%< 1 weekDark brown, polymerized
Refrigerated Air4°CAmbient2 - 3 monthsSlight yellowing, clumpy
Frozen (Optimal) Argon-20°C< 10% (Desiccated)> 24 months White, free-flowing powder

Experimental Methodologies: Preventative Storage

To prevent degradation, your storage protocol must be a self-validating system that actively eliminates both oxygen and moisture.

Protocol 1: Aliquoting and Inert Atmosphere Storage (The "Argon Blanket")

Causality: Oxygen drives the initial peroxide formation on the furan ring. Displacing oxygen with a heavier inert gas (Argon) halts the autoxidation pathway.

  • Thermal Equilibration: Before opening the bulk container, remove it from the freezer and place it inside a desiccator at room temperature for 30-60 minutes. Validation: This prevents atmospheric moisture from condensing on the cold powder.

  • Aliquoting: Inside a dry glovebox or under a localized stream of dry nitrogen, weigh out single-use aliquots into amber glass vials. Validation: Amber glass prevents the photodegradation of the furan ring.

  • Argon Purging: Insert a gentle stream of Argon gas into the vial for 15-20 seconds. Because Argon is denser than air, it sinks and creates a protective blanket directly over the solid bed.

  • Hermetic Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the exterior seal tightly with Parafilm to prevent gas exchange over time.

  • Storage: Transfer the sealed vials immediately to a -20°C freezer.

Protocol 2: Desiccation and Moisture Control

Causality: Preventing the amine hydrochloride from absorbing water prevents the formation of the acidic microenvironment that catalyzes furan ring-opening.

  • Secondary Containment: Place the primary Argon-purged vials inside a secondary container (e.g., a vacuum-sealable Mylar bag or a larger, airtight glass jar).

  • Active Desiccation: Add indicating silica gel packets or Drierite (calcium sulfate) to the secondary container. Ensure the desiccant does not physically contact the primary vials' interiors.

  • Visual Monitoring: Check the indicating desiccant monthly. Validation: If the desiccant changes color (e.g., blue to pink for silica), the system has been compromised. Replace the desiccant immediately and re-purge the secondary container with inert gas.

Mechanistic Workflow of Degradation & Prevention

The following diagram maps the exact chemical causality of the compound's degradation and illustrates where our protocols intervene to halt the process.

MechanisticDegradation API Methyl[(2-methylfuran-3-yl)methyl]amine HCl O2 Atmospheric Oxygen (O2) API->O2 Exposure H2O Atmospheric Moisture (H2O) API->H2O Exposure Peroxide Furan Autoxidation (Peroxide Intermediates) O2->Peroxide Acidic Hygroscopic Uptake (Acidic Microenvironment) H2O->Acidic RingOpen Electrophilic Ring-Opening (1,4-Dicarbonyls) Peroxide->RingOpen Acidic->RingOpen Polymer Polymerization & Cross-linking (Yellow/Brown Gums) RingOpen->Polymer Argon Argon Purge & -20°C Argon->O2 Blocks Desiccant Desiccation & Sealed Amber Vials Desiccant->H2O Blocks

Mechanistic pathways of furan degradation and targeted preventive storage interventions.

References

  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components Source: Fuel (National Renewable Energy Laboratory) URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Troubleshooting

Resolving co-elution issues in Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride chromatography

Welcome to the dedicated troubleshooting guide for the chromatographic analysis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. This resource is designed for researchers, analytical scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting guide for the chromatographic analysis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve complex co-elution issues encountered during method development and routine analysis.

Introduction: The Challenge of Analyzing Polar Furan Amines

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a polar secondary amine containing a furan moiety. This structure presents a unique set of challenges in reversed-phase HPLC. The basic amine group is prone to strong, undesirable interactions with residual silanol groups on silica-based stationary phases, often leading to poor peak shape (tailing)[1][2]. This peak tailing can easily mask closely eluting impurities, making accurate quantification and peak purity assessment difficult. Furthermore, the potential for synthesis-related impurities, isomers, and degradants necessitates a robust and highly selective analytical method.

This guide provides a logical, step-by-step approach to systematically troubleshoot and resolve these co-elution problems.

Troubleshooting Guide & FAQs

Q1: My analyte peak is exhibiting significant tailing, and I'm concerned an impurity is hidden within the tail. What are the primary causes and immediate solutions?

Answer: Peak tailing for a basic compound like this is a classic indicator of secondary ionic interactions between the protonated amine group of your analyte and deprotonated, acidic silanol groups (Si-O⁻) on the column's silica surface. This interaction provides a secondary, stronger retention mechanism that slows a portion of the analyte molecules, causing them to elute later and form a tail.

Immediate Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective initial step is to suppress the ionization of the silanol groups. Lowering the mobile phase pH to between 2.5 and 3.5 with an appropriate buffer (e.g., 0.1% formic acid or 20 mM potassium phosphate) ensures that the silanol groups are protonated (Si-OH) and electrically neutral. This minimizes the strong ionic interaction, dramatically improving peak symmetry.[2]

  • Use a Modern, High-Purity Column: Older "Type A" silica columns have a higher concentration of acidic silanols. Modern "Type B" high-purity, end-capped columns are specifically designed to have minimal residual silanol activity. If you are not already using one, switching to a column marketed as "base-deactivated" or suitable for basic compounds is critical.

  • Competitive Additive (Use with Caution): Adding a small amount of a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, TEA can suppress ionization in mass spectrometry and may be difficult to flush from the system, so it is often a last resort for LC-MS applications.

`dot graph Silanol_Interaction { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Analyte [label="Analyte (R-NH2+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Silanol [label="Deprotonated Silanol (Si-O-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tailing [label="Peak Tailing", fillcolor="#F1F3F4", fontcolor="#202124"];

Analyte -> Silanol [label="Ionic Interaction"]; Silanol -> Tailing [label="Causes"]; } ` Caption: Unwanted interaction causing peak tailing.

Q2: I have confirmed good peak shape, but a known impurity consistently co-elutes or has a resolution (Rs) of less than 1.5. What is a systematic approach to improve separation?

Answer: Achieving resolution is about manipulating the selectivity (α) of your chromatographic system. This requires a systematic evaluation of parameters that influence the differential interactions of your analyte and the impurity with the stationary and mobile phases.

Systematic Workflow for Improving Selectivity:

The following workflow provides a structured approach, starting with the simplest and most impactful changes.

CoElution_Workflow cluster_0 Start Co-elution Issue (Rs < 1.5) ChangeModifier Change Organic Modifier (ACN vs. MeOH) ChangepH Optimize Mobile Phase pH (e.g., 2.5 to 4.5) ChangeColumn Select Different Stationary Phase (e.g., Phenyl, Cyano, HILIC) ChangeTemp Adjust Column Temperature (e.g., 25°C to 45°C) CheckResolution Resolution > 1.5? End Method Optimized Advanced Consider Advanced Techniques (MS/MS, Derivatization)

Detailed Explanation of Workflow Steps:

  • Change Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) offer different selectivities. ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor and acceptor. Switching between them is the single most powerful step to alter selectivity for polar compounds.

  • Optimize Mobile Phase pH: Even small changes in pH can alter the charge state or conformation of your analyte or impurity, leading to significant shifts in retention and selectivity. Explore a range (e.g., pH 2.7, 3.2, 3.7) to find the optimal separation window.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, a change in stationary phase chemistry is necessary.

    • Phenyl-Hexyl: Offers pi-pi interactions, which can be highly selective for compounds containing aromatic rings like furan.

    • Embedded Polar Group (EPG): These phases offer alternative hydrogen bonding capabilities and can provide unique selectivity for polar analytes.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds that are poorly retained in reversed-phase, HILIC provides an orthogonal separation mechanism. It may offer excellent resolution from less polar impurities.[3]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer, but it can also subtly change selectivity.[4] Running the separation at different temperatures (e.g., 25°C, 35°C, 45°C) can sometimes resolve closely eluting peaks.

Q3: What are the most probable synthesis-related impurities that could be co-eluting with my analyte?

Answer: Understanding the synthetic route is key to predicting potential impurities. A common synthesis for this compound involves the reductive amination of 2-methyl-3-furaldehyde with methylamine or the alkylation of methylamine with a 3-(halomethyl)-2-methylfuran. Based on these routes, several impurities are plausible.

Potential Impurity Probable Origin Identification & Separation Strategy
Dimethyl[(2-methylfuran-3-yl)methyl]amine Over-methylation of the secondary amine product.This tertiary amine is slightly more hydrophobic and will likely have a different retention time. It will have a distinct mass in MS (M+14 Da vs. product).
Methyl[(5-methylfuran-2-yl)methyl]amine Isomeric impurity in the furan starting material.[5]This is an isobaric (same mass) impurity. Separation requires high-efficiency chromatography (see Q2). MS/MS fragmentation patterns will likely differ due to the different substitution on the furan ring.
2-Methyl-3-furfuryl alcohol Incomplete conversion or hydrolysis of the halide starting material.More polar than the analyte. Should elute earlier in reversed-phase. Can be identified by its mass.
Unreacted Methylamine/Ammonium Chloride Excess reagent from the synthesis.[6][7]Highly polar, will likely be in the solvent front in reversed-phase. Analysis of these simple amines often requires HILIC or mixed-mode chromatography.[1][3]
Isomers of 2-Methylfuran Impurities in starting materials can lead to isomeric final products.GC-MS is a powerful technique for resolving furan isomers and can be used to check starting material purity.[8]
Q4: My method uses LC-MS, but I'm struggling with an isobaric impurity that has the same mass as my analyte. How can I resolve this?

Answer: This is a common and challenging scenario, often involving a positional isomer. While standard LC-MS may not distinguish between them, you have several powerful options.

  • Exhaustive Chromatographic Optimization: First, rigorously apply all the steps outlined in Q2 . An orthogonal method like HILIC is particularly promising as it separates based on polarity in the aqueous layer, a completely different mechanism than reversed-phase partitioning.

  • Tandem Mass Spectrometry (MS/MS): This is the definitive technique for distinguishing isomers.

    • Mechanism: In an MS/MS experiment, you select the parent ion (the m/z of your analyte and impurity), fragment it, and then analyze the resulting fragment ions.

    • Application: Positional isomers, such as Methyl[(2-methylfuran-3-yl )methyl]amine and Methyl[(5-methylfuran-2-yl )methyl]amine, will almost certainly produce different fragment ions or at least different ratios of the same fragments upon collision-induced dissociation (CID). The fragmentation is dictated by the bond strengths and stability of the resulting fragments, which differ based on the substituent positions on the furan ring.[9][10] By monitoring a unique fragment ion for your target analyte, you can achieve specific quantification even if the peaks are not chromatographically resolved.

  • Pre-column Derivatization: This chemical approach alters the molecule's structure to improve chromatographic separation. Reacting the sample with a derivatizing agent that targets the secondary amine (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) creates a larger, more hydrophobic derivative.[11][12] The subtle structural differences between the isomeric amines can be amplified in the derivatized form, often leading to baseline separation. This approach requires additional method development but can be extremely effective.

Experimental Protocol: Starting HPLC-UV Method

This protocol provides a robust starting point for method development.

Sample Preparation: Accurately weigh and dissolve the Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride standard or sample in the mobile phase A to achieve a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.[2]

Chromatographic Conditions:

Parameter Initial Condition Rationale
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmMinimizes silanol interactions for better peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to protonate analyte and suppress silanols.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 10% B to 70% B over 15 minutes, hold for 2 min, return to 10% BA broad gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 5 µLA small volume to prevent band broadening.
Detection UV at 220 nm or 265 nmFuran rings typically have UV absorbance in this range. A full UV scan is recommended.

References

  • Miyazawa, T., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A. Available at: [Link]

  • Knize, M. G., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, Z., et al. (2012). Resolution of racemic 3‐hydroxy‐4,5‐dimethyl‐2(5H)‐furanone (sotolon) by packed column supercritical fluid chromatography. Chirality. Available at: [Link]

  • Knoppová, V., & Kováč, J. (1973). Furan derivatives. XXXVI. Chromatographic determination of some phenylfuran derivatives. Chemical Papers. Available at: [Link]

  • Borsodi, A., & Csomor, K. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC. Available at: [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Lin, Y-S., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Maghchiche, A. (2025). Why non-polar impurity is co-eluting with target compound in column chromatography? ResearchGate. Available at: [Link]

  • Drug Enforcement Administration (DEA). (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

  • European Medicines Agency (EMA). (2020). Q3C (R8): Impurities: guideline for residual solvents. EMA. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Stoll, D. R. (2023). Essentials of LC Troubleshooting, Part II, Continued: More Misbehaving Retention Times. LCGC North America. Available at: [Link]

  • Erowid. (n.d.). Methylamine Synthesis FAQ. Erowid. Available at: [Link]

  • Reddit. (2025). Co-elution during column. r/OrganicChemistry. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-3-furanthiol. NIST WebBook. Available at: [Link]

  • Lin, Y-T., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceuticals. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. HELIX Chromatography. Available at: [Link]

  • PubChemLite. (n.d.). Methyl[(5-methylfuran-2-yl)methyl]amine. PubChemLite. Available at: [Link]

  • Baselt, R. C. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Redwood Toxicology Laboratory. Available at: [Link]

  • European Patent Office. (n.d.). Method for preparing methylamines - EP 0593086 B1. European Patent Office. Available at: [Link]

  • Meng, Z., et al. (2009). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. Forensic Science International. Available at: [Link]

  • Cadwallader, K. R. (2017). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Request PDF. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

Welcome to the Application Support Center. I have structured this troubleshooting guide to address the specific physicochemical challenges associated with purifying crude Methyl[(2-methylfuran-3-yl)methyl]amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. I have structured this troubleshooting guide to address the specific physicochemical challenges associated with purifying crude Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. This guide bypasses generic templates to focus on the mechanistic causality behind each purification step, ensuring high-yield, high-purity recovery for your drug development workflows.

Core Mechanistic Insights: The "Why" Before the "How"

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride presents a unique dichotomy: it contains a robust secondary amine paired with a highly sensitive 2-methylfuran moiety.

  • Furan Sensitivity: The furan ring, particularly when substituted with electron-donating alkyl groups (like the 2-methyl group), is highly susceptible to electrophilic attack. Exposure to excess strong aqueous acids or elevated temperatures causes rapid furan ring-opening, leading to the formation of dicarbonyl compounds and subsequent dark, intractable polymeric tars[1].

  • Amine Hydrochloride Dynamics: Because of this sensitivity, standard amine purification methods that involve boiling in aqueous HCl must be strictly avoided. Instead, we rely on anhydrous re-salting techniques that bypass the need for distillation or harsh acidic workups[2].

Experimental Workflows & Protocols

Depending on the impurity profile of your crude material, select one of the following self-validating protocols.

Protocol A: Free-Basing & Anhydrous Re-Salting (For <85% Purity)

This method is ideal when the crude contains significant inorganic salts or neutral organic byproducts. By extracting the free base into an organic solvent, water-soluble impurities are left behind[3].

  • Free-Basing: Suspend 10 g of crude Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride in 100 mL of Dichloromethane (DCM). Cool to 5°C. Slowly add 1M aqueous NaOH dropwise under vigorous stirring until the aqueous phase reaches pH 10.

    • Causality: Gentle, cold basification prevents localized heating and protects the furan ring from degradation while fully deprotonating the amine.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower DCM layer (containing the free amine). Extract the remaining aqueous layer with an additional 50 mL of DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined DCM layers with 30 mL of brine. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

    • Causality: Complete removal of water is critical. Any residual water will react with the anhydrous HCl in the next step to form localized aqueous acid, threatening the furan ring[1].

  • Anhydrous Re-Salting: Cool the dried DCM solution to 0°C in an ice bath. Under continuous stirring, add 1.05 molar equivalents of anhydrous HCl in Dioxane (4M) dropwise.

  • Isolation: A white to off-white precipitate will form immediately. Stir for 30 minutes at 0°C, then filter under vacuum. Wash the filter cake with 20 mL of cold Methyl tert-butyl ether (MTBE) and dry under high vacuum.

Protocol B: Anti-Solvent Recrystallization (For >85% Purity)
  • Dissolution: Suspend the crude salt in a minimum volume of hot Isopropanol (IPA) at 60°C. Do not exceed 65°C.

  • Hot Filtration: If insoluble particulates (e.g., NaCl) remain, perform a rapid hot filtration.

  • Anti-Solvent Addition: While the solution is still warm, slowly add anhydrous Diethyl Ether dropwise until the solution becomes slightly turbid (cloud point).

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours.

  • Isolation: Filter the resulting crystals and wash with cold Diethyl Ether.

Workflow Visualization

G N1 Crude Methyl[(2-methylfuran-3-yl) methyl]amine HCl N2 Basification (1M NaOH) & DCM Extraction N1->N2 N3 Organic Phase (Free Amine in DCM) N2->N3 Extract N4 Aqueous Phase (Inorganic Impurities) N2->N4 Discard N5 Dry over Na2SO4 & Filter N3->N5 N6 Anhydrous HCl in Dioxane (0°C, Dropwise) N5->N6 N7 Pure Hydrochloride Salt (Precipitate) N6->N7 Filter & Wash

Workflow for the free-basing and anhydrous re-salting purification method.

Quantitative Data: Solvent Selection Matrix

SolventRole in PurificationBoiling Point (°C)Polarity IndexSuitability / Notes
Dichloromethane (DCM) Extraction (Free Base)39.63.1Excellent. High solubility for free base; easily dried.
Isopropanol (IPA) Primary Solvent (Recryst.)82.53.9Good. Dissolves HCl salt when hot; allows controlled cooling.
Diethyl Ether Anti-Solvent / Wash34.62.8Excellent. Induces rapid precipitation of the HCl salt.
Water Basification Phase100.010.2Use only during free-basing. Must be strictly avoided during re-salting.
4M HCl in Dioxane Re-salting Reagent101.04.8Optimal. Provides anhydrous protons without introducing water.

Troubleshooting & FAQs

Q: My purified product is a viscous oil instead of a solid. How do I induce crystallization? A: Secondary amine hydrochlorides are highly prone to "oiling out" if the solvent system is too polar, if the cooling rate was too fast, or if residual water is present in the matrix. To troubleshoot: decant the mother liquor and triturate the oil vigorously with cold, anhydrous MTBE or Diethyl Ether. Scratching the inside of the glass flask with a glass stirring rod will generate micro-abrasions that serve as nucleation sites for crystal lattice formation.

Q: The solution turned dark brown or black immediately upon adding HCl. What happened? A: This is a classic indicator of furan ring-opening and subsequent polymerization[1]. This catastrophic failure occurs if:

  • Aqueous HCl was used instead of anhydrous HCl.

  • The acid was added too rapidly, causing an uncontrolled exothermic spike.

  • A massive stoichiometric excess of acid was applied. Correction: Always use anhydrous HCl (e.g., in dioxane or ether), maintain the reaction vessel at 0°C, and never exceed 1.05 equivalents of acid.

Q: How can I remove residual inorganic salts (e.g., NaCl) from my crude without free-basing? A: Inorganic salts are generally insoluble in moderately polar organic solvents like Isopropanol[3]. If you wish to skip the free-basing protocol, dissolve your crude in hot Isopropanol and perform a rapid hot filtration through a Celite pad. The NaCl will remain on the filter, while the Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride will pass through in the filtrate.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

Welcome to the technical support center for the synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the minimization of byproducts to improve yield and purity. We will delve into the mechanistic rationale behind common issues and provide field-proven troubleshooting strategies and optimized protocols.

Part 1: Frequently Asked Questions - Understanding the Core Reaction

This section addresses foundational questions regarding the synthesis and its inherent challenges.

Q1: What is the primary synthetic route for Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride?

The most direct and widely employed method is the reductive amination of 2-methylfuran-3-carbaldehyde with methylamine. This reaction typically proceeds in two key stages that can be performed in one or two steps:

  • Imine Formation: The aldehyde reacts with methylamine to form an intermediate N-methylimine. This is a reversible condensation reaction where a molecule of water is eliminated.

  • Reduction: The C=N double bond of the imine is selectively reduced to a single bond to form the desired secondary amine.

  • Salt Formation: The resulting amine is treated with hydrochloric acid (HCl) to precipitate or crystallize the stable hydrochloride salt.

The efficiency and selectivity of this process are highly dependent on the choice of reducing agent and reaction conditions.[1][2][3]

Q2: What are the most common byproducts I should expect during this synthesis?

Vigilance for potential byproducts is critical for optimization. The primary impurities encountered are:

  • (2-methylfuran-3-yl)methanol: This alcohol arises from the direct reduction of the starting aldehyde. It becomes a significant byproduct if the reducing agent is not selective for the imine/iminium ion over the carbonyl group.[2]

  • N,N-dimethyl(2-methylfuran-3-yl)methanamine: This tertiary amine is a product of over-alkylation. It can occur if the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.

  • Unreacted Starting Material: Incomplete conversion will leave residual 2-methylfuran-3-carbaldehyde.

  • Polymeric Materials: Furan rings are notoriously unstable under strongly acidic conditions and can undergo acid-catalyzed polymerization, leading to dark, often intractable, tars that reduce yield and complicate purification.[4][5]

  • Ring-Opened Products: Harsh acidic conditions can also catalyze the hydrolysis and ring-opening of the furan moiety, resulting in dicarbonyl compounds.[4]

Q3: Why is the furan ring a potential source of instability in this reaction?

The furan ring's instability is a key mechanistic consideration. The heteroaromatic ring is electron-rich and susceptible to protonation, particularly at the carbon adjacent to the oxygen atom.[4] This protonation disrupts the aromaticity and can initiate a cascade of reactions, including ring-opening or polymerization, especially in the presence of strong acids or high temperatures.[4][5] Therefore, careful pH control is not just for optimizing imine formation but is paramount for preserving the integrity of the furan core.

Part 2: Troubleshooting Guide - From Common Problems to Proven Solutions

This section is structured to provide direct answers to specific experimental issues.

Issue 1: My final product is contaminated with the alcohol byproduct, (2-methylfuran-3-yl)methanol.
  • Q: Analysis of my crude product shows a significant amount of the corresponding alcohol. What is causing this and how can I fix it?

    A: This is a classic selectivity problem. It indicates that your reducing agent is reducing the starting aldehyde faster than, or at a comparable rate to, the imine intermediate. This is common with powerful, non-selective hydrides like sodium borohydride (NaBH₄) when used under conditions that do not favor rapid imine formation.[6]

    Troubleshooting Strategies:

    • Switch to a More Selective Reducing Agent: The most effective solution is to use a reagent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[2][6] It is less basic and more sterically hindered, making it highly selective for the iminium ion, which is more electrophilic than the starting aldehyde.

    • Optimize pH: Imine formation is typically fastest under slightly acidic conditions (pH 5-7), which catalyze the dehydration step.[2] Adding a catalytic amount of acetic acid can accelerate imine formation, ensuring there is more of the desired intermediate available for reduction relative to the starting aldehyde.

    • Adopt a Two-Step Procedure: If selectivity remains an issue, you can form and isolate the imine first. Stir the aldehyde and methylamine in a solvent with a dehydrating agent (like anhydrous MgSO₄). Once imine formation is complete (monitored by TLC or GC-MS), filter off the drying agent and then add the reducing agent (even NaBH₄ can be effective at this stage) to the isolated imine solution.

Issue 2: My reaction turns dark brown/black, and I get a low yield of a sticky, polymeric product.
  • Q: The reaction mixture darkens significantly over time, resulting in a poor yield and a difficult-to-purify tar. What is causing this polymerization?

    A: This is a strong indicator of furan ring degradation. As discussed, the furan moiety is sensitive to acid.[4] Using strong acids as catalysts, or allowing the reaction pH to drop too low (e.g., when using methylamine hydrochloride directly without a base to liberate the free amine), can trigger polymerization.

    Troubleshooting Strategies:

    • Strict pH Control: Avoid strong acids. If using methylamine hydrochloride, add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate the free methylamine in situ and buffer the reaction.

    • Use Acetic Acid as a Catalyst: If a catalyst is needed to promote imine formation, use a weak acid like glacial acetic acid in catalytic amounts (1-5 mol%).

    • Lower the Reaction Temperature: Exothermic reactions can create localized hot spots that accelerate degradation. Running the reaction at 0 °C or room temperature can mitigate this.[5]

    • Ensure Anhydrous Conditions: Water can participate in degradation pathways.[4] Use dry solvents and oven-dried glassware to minimize side reactions.

Issue 3: My product is contaminated with the tertiary amine, N,N-dimethyl(2-methylfuran-3-yl)methanamine.
  • Q: I'm observing a significant amount of the over-alkylated tertiary amine. How can I improve selectivity for the desired secondary amine?

    A: This occurs when the product, Methyl[(2-methylfuran-3-yl)methyl]amine, successfully competes with methylamine to react with another molecule of the aldehyde.

    Troubleshooting Strategies:

    • Control Stoichiometry: Avoid a large excess of the aldehyde. A slight excess of the amine (e.g., 1.1 to 1.5 equivalents of methylamine) can help ensure the aldehyde is consumed before significant over-alkylation occurs.

    • Slow Addition of Aldehyde: Adding the aldehyde slowly to a solution of the amine and the reducing agent can keep the aldehyde concentration low at any given time, favoring the reaction with the more abundant primary amine.

    • Catalyst Choice (for Catalytic Hydrogenation): Some heterogeneous catalysts offer better selectivity. For instance, certain Ni or Co catalysts have been reported to provide high yields of primary and secondary amines by inhibiting over-alkylation.[7]

Issue 4: I'm struggling with the final purification of the hydrochloride salt.
  • Q: My crude hydrochloride salt is an oil or is difficult to crystallize. Column chromatography on silica gel is leading to product loss.

    A: Amines, especially furan-containing amines, can be challenging to purify. Standard silica gel is acidic and can cause streaking, irreversible binding, and even degradation of your product on the column.[4][8]

    Troubleshooting Strategies:

    • Optimized Recrystallization: This is the preferred method for purifying the hydrochloride salt.

      • Solvent Selection: Use anhydrous solvents. Isopropanol, ethanol, or a mixture like isopropanol/diethyl ether are excellent choices.[9] Avoid chloroform, as it can contain acidic impurities.

      • Procedure: Dissolve the crude salt in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Wash the filtered crystals with a small amount of cold, fresh solvent.

    • Amine-Compatible Chromatography: If chromatography is necessary, purify the free base before salt formation.

      • Neutralize Silica: Pre-treat your silica gel by slurrying it in the eluent containing 1-2% triethylamine, then pack the column. This neutralizes the acidic sites.[4]

      • Use Amine-Functionalized Silica: Specialized columns (e.g., KP-NH) are commercially available and provide excellent peak shape and recovery for basic compounds without the need for amine additives in the mobile phase.[8]

      • Convert to Salt Post-Purification: After collecting the pure free-base fractions, combine them, remove the solvent, and then dissolve the resulting oil in a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the pure hydrochloride salt.

Part 3: Optimized Experimental Protocols & Data
Protocol 1: High-Selectivity One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is designed to maximize selectivity and minimize alcohol and polymer byproducts.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methylfuran-3-carbaldehyde (1.0 eq).

  • Solvent & Amine: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Add a 40% aqueous solution of methylamine (1.2 eq) followed by glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes to control any exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete by TLC/GC-MS analysis.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is the free amine.

  • Salt Formation: Dissolve the crude amine in anhydrous diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield pure Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride.

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical Solvent(s)Selectivity for Imine/Iminium IonKey AdvantagesCommon Issues & Mitigation
NaBH(OAc)₃ (STAB) DCE, THF, CH₂Cl₂ExcellentHigh selectivity, mild conditions, tolerates many functional groups.[2][6]Moisture sensitive; can be slow. (Mitigation: Use anhydrous conditions).
NaCNBH₃ MeOH, EtOHGoodEffective at controlled pH (6-7), not water-sensitive.[2][10]Highly toxic (cyanide byproducts). (Mitigation: Handle with extreme care, quench with bleach).
NaBH₄ MeOH, EtOHModerate to PoorInexpensive, readily available.Reduces aldehydes/ketones. (Mitigation: Pre-form the imine before addition).[2]
H₂ / Catalyst (e.g., Raney Ni, Pd/C) MeOH, EtOH, THFGood to Excellent"Green" (water is the only byproduct), scalable.[7][11]Requires specialized pressure equipment; catalyst may reduce furan ring.[7] (Mitigation: Catalyst screening is crucial).
Part 4: Visualization of Pathways and Workflows
Diagram 1: Reaction Pathway and Byproduct Formation

This diagram illustrates the desired reaction to form the secondary amine and the competing pathways that lead to common byproducts.

Reaction_Pathway Aldehyde 2-Methylfuran-3-carbaldehyde Imine N-Methylimine Intermediate Aldehyde->Imine + Methylamine - H2O Alcohol Alcohol Byproduct Aldehyde->Alcohol + [H] (Side Reaction) Polymer Polymerization Aldehyde->Polymer Harsh Acid Amine Methylamine (CH3NH2) Amine->Imine Product Methyl[(2-methylfuran-3-yl)methyl]amine (Desired Product) Imine->Product + [H] (Reduction) HCl_Salt Hydrochloride Salt Product->HCl_Salt + HCl TertiaryAmine Tertiary Amine Byproduct (Over-alkylation) Product->TertiaryAmine

Caption: Main reaction and competing side-reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Yield / High Impurity

This workflow provides a logical sequence of steps to diagnose and solve common synthesis problems.

Troubleshooting_Workflow Start Problem: Low Yield or High Impurity Analysis Analyze Crude Product (NMR, GC-MS, LC-MS) Start->Analysis D1 Major Impurity? Analysis->D1 D2 Reaction Dark/Polymeric? D1->D2 None/Other P_Alcohol Alcohol Byproduct D1->P_Alcohol Alcohol P_Tertiary Tertiary Amine D1->P_Tertiary Tertiary Amine P_StartMat Starting Material D1->P_StartMat Aldehyde D2->Start No, Re-evaluate P_Polymer Polymerization/ Degradation D2->P_Polymer Yes S_Reagent Switch to NaBH(OAc)3 Pre-form imine P_Alcohol->S_Reagent S_Stoich Adjust Stoichiometry Slow aldehyde addition P_Tertiary->S_Stoich S_pH Check/Control pH Use weaker acid catalyst Lower temperature P_Polymer->S_pH S_Time Increase Reaction Time Check Reagent Activity P_StartMat->S_Time

Caption: A logical workflow for troubleshooting common issues.

References
  • Chen, J., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Li, H., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PMC. Available at: [Link]

  • Li, H., et al. (2019). Reductive Amination of Furanic Aldehydes in AqueousSolution over Versatile NiyAlOx Catalysts. R Discovery. Available at: [Link]

  • Li, H., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. Available at: [Link]

  • Li, H., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Publications. Available at: [Link]

  • López-Asensio, J., et al. (2024). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. RSC Publishing. Available at: [Link]

  • Marvel, C. S., & Jenkins, R. L. (n.d.). Methylamine Hydrochloride. Organic Syntheses. Available at: [Link]

  • Paudyal, M. P., et al. (2020). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Biotage (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]

  • Park, Y. K., et al. (2015). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. SCIRP. Available at: [Link]

  • Xu, W., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed. Available at: [Link]

  • Orliac, A., et al. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. University of Groningen. Available at: [Link]

  • Neeli, S., et al. (2014). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. ResearchGate. Available at: [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]

  • López-Asensio, J., et al. (2024). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Cardiff University. Available at: [Link]

  • User "Rog" (2007). Methylamine Purification. Sciencemadness Discussion Board. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Reductive Amination - Common Conditions. Org-Reaction.org. Available at: [Link]

  • Reddit User "AKG595" et al. (2025). Help with reductive ammination. Reddit r/Chempros. Available at: [Link]

  • Bukhtiyarov, A. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PMC. Available at: [Link]

  • DeCoster, D. C., & DeMarco, R. A. (1981). Methylamines purification process. Patent 0037695.
  • Wang, Y., et al. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. Available at: [Link]

  • Scribd (n.d.). Methylamine Hydrochloride Synthesis. Scribd. Available at: [Link]

  • Lingham, A. R., et al. (2002). Synthesis of Some 3-Furylamine Derivatives. ResearchGate. Available at: [Link]

  • Yang, S., et al. (2018). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. ResearchGate. Available at: [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • Reddy, G. V., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]

  • PrepChem (n.d.). Preparation of methylamine hydrochloride. PrepChem.com. Available at: [Link]

  • Li, H., et al. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PMC. Available at: [Link]

  • Reddy, T. S., et al. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. Available at: [Link]

  • Li, H., et al. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link]

  • European Medicines Agency (2020). Q3C (R8): Impurities: guideline for residual solvents. EMA. Available at: [Link]

  • DeCoster, D. C., & DeMarco, R. A. (1981). Methylamines purification by distillation and purge. Google Patents.
  • Google Patents (n.d.). CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof. Google Patents.
  • Google Patents (n.d.). CN1141296A - Preparation method of 2-methyl-3-methylthiofuran. Google Patents.
  • European Patent Office (n.d.). Method for preparing methylamines. EP 0593086 B1. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Comparative Guide: Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride versus Standard Furan-Based Amines in Drug Discovery

Introduction: The Furan Amine as a Privileged Scaffold in Modern Medicinal Chemistry The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Amine as a Privileged Scaffold in Modern Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold".[1][2] Its unique electronic properties, capacity for hydrogen bonding, and its role as a bioisostere for phenyl or thiophene rings make it a versatile component in drug design.[1][3] When combined with an amine functional group—a critical pharmacophore in over 40% of small-molecule drugs—the resulting furan-based amines exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects.[2][3][4]

This guide provides an in-depth comparative framework for evaluating the performance of a specific, less-characterized molecule, Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride , against more "standard" or well-documented classes of furan-based amines. The position of substituents on the furan ring dramatically influences a molecule's interaction with biological targets; therefore, understanding the profile of this 3-substituted amine in contrast to more common 2-substituted analogues is critical for drug development professionals.[4] We will explore the causality behind experimental choices, provide self-validating, detailed protocols for key comparative assays, and present a logical framework for data interpretation, grounded in authoritative scientific principles.

Section 1: The Landscape of Furan-Based Amines

Furan-based amines can be broadly categorized based on the substitution pattern on the furan ring and the nature of the amine. These structural variations are fundamental to their Structure-Activity Relationships (SAR).

  • Furan-2-yl Amines: This class, featuring the amine (or aminomethyl) group at the 2-position, is the most extensively studied. Compounds like furfurylamine are common starting materials in synthesis.[5] The proximity of the amine to the ring oxygen influences the molecule's polarity and binding interactions.

  • Furan-3-yl Amines: With the amine functionality at the 3-position, these isomers present a different electronic and steric profile compared to their 2-substituted counterparts.[6] This structural change can lead to altered receptor affinity and metabolic stability.

  • Primary vs. Secondary/Tertiary Amines: The degree of substitution on the nitrogen atom affects basicity, hydrogen bonding capacity, and lipophilicity. Methyl[(2-methylfuran-3-yl)methyl]amine is a secondary amine, allowing it to act as both a hydrogen bond donor and acceptor, a property distinct from primary or tertiary amines.

The diverse biological activities of these compounds stem from their ability to interact with a wide array of biological targets, from enzymes and G-protein coupled receptors (GPCRs) to bacterial DNA.[2][3]

Section 2: Characterizing the Subject Compound: Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

Chemical Structure:

Key Structural Features and Their Implications:

  • 3-Substituted Furan Ring: The aminomethyl group is positioned at the C3 position. This arrangement distinguishes it from the more common furan-2-ylmethylamine scaffold, potentially altering its binding mode to target proteins.[4]

  • 2-Methyl Group: The methyl group at the C2 position adds lipophilicity and can provide a steric influence, potentially enhancing binding selectivity or affecting metabolic pathways.

  • Secondary Amine: The N-methyl group classifies it as a secondary amine. This feature is critical for its interaction with biological targets, allowing for specific hydrogen bonding patterns and influencing its pKa and overall pharmacokinetic profile.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt. This is a standard practice in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of amine compounds, which facilitates handling and formulation for experimental assays.[7][8]

Section 3: A Framework for Comprehensive Performance Comparison

To objectively compare Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride against standard furan-based amines (e.g., furan-2-ylmethylamine, furfurylamine), a multi-faceted experimental approach is required. The following protocols are designed to be self-validating by including necessary controls.

Experimental Workflow Overview

The logical flow for a comparative study involves synthesis and characterization, followed by a tiered screening process: primary bioactivity, secondary target-specific interaction, and preliminary safety/toxicology assessment.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic & Safety Profiling Synthesis Synthesis & Purification Characterization Structural Verification (NMR, MS, IR) Synthesis->Characterization Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity ReceptorBinding Receptor Binding Assay (Ki) Cytotoxicity->ReceptorBinding MetabolicStability Metabolic Stability Assay (t1/2) ReceptorBinding->MetabolicStability

Caption: High-level workflow for comparative analysis.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay

Objective: To determine and compare the concentration-dependent cytotoxic effects of Methyl[(2-methylfuran-3-yl)methyl]amine HCl and standard furan amines on human cancer cell lines.

Causality and Rationale: Many furan derivatives exhibit anticancer properties by targeting cellular processes essential for tumor growth.[1][9] An MTT or similar colorimetric assay provides a robust, high-throughput method to quantify cell viability, with the resulting IC50 value (the concentration that inhibits 50% of cell growth) serving as a key metric for potency.[1]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of all test compounds (Methyl[(2-methylfuran-3-yl)methyl]amine HCl and standards) in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Replace the media in the cell plates with the media containing the various compound concentrations.

  • Controls:

    • Negative Control: Wells with cells treated with vehicle (DMSO) only.

    • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank Control: Wells with media only (no cells).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize absorbance values to the negative control. Plot the percentage of cell viability against the log of compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Receptor Binding Affinity Assay (Hypothetical GPCR Target)

Objective: To measure the binding affinity (Ki) of the test compounds for a specific G-protein coupled receptor, a common target for amine-containing drugs.[2]

Causality and Rationale: Radioligand binding assays are the gold standard for determining a compound's affinity for a receptor. The assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor. A lower Ki value indicates a higher binding affinity. This experiment directly probes the molecule-target interaction.

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT2A receptor).

  • Assay Buffer: Prepare an appropriate binding buffer specific to the receptor target.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors).

    • A range of concentrations of the unlabeled test compound (the "competitor").

  • Controls:

    • Total Binding: Radioligand and membranes only (no competitor).

    • Non-specific Binding (NSB): Radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Use non-linear regression (one-site fit) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Competitive Binding Receptor GPCR | Ligand Binding Site Measurement Measure Radioactivity | (CPM) Receptor->Measurement Signal Radioligand [3H]-Ligand Radioligand->Receptor:f1 Binds TestCompound Test Amine TestCompound->Receptor:f1 Competes

Caption: Principle of the competitive radioligand binding assay.

Section 4: Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

CompoundStructureAnticancer IC50 (µM) [MCF-7]GPCR Binding Ki (nM) [D2 Receptor]
Test Compound Methyl[(2-methylfuran-3-yl)methyl]amine HClExperimental ValueExperimental Value
Standard 1 Furan-2-ylmethylamineExperimental ValueExperimental Value
Standard 2 FurfurylamineExperimental ValueExperimental Value
Positive Control Doxorubicin / Haloperidole.g., 0.5 µMe.g., 1.2 nM

Section 5: Toxicological Considerations and Metabolic Stability

A critical aspect of developing furan-based therapeutics is addressing the potential for toxicity. The furan ring can undergo metabolic activation by cytochrome P450 enzymes to form a highly reactive and toxic cis-2-butene-1,4-dial intermediate.[10][11][12] This reactive metabolite can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and carcinogenicity.[11][12]

Therefore, a comparative assessment of metabolic stability is essential.

Metabolic Activation Pathway

G Furan Furan Ring Epoxide Reactive Epoxide Furan->Epoxide CYP450 Oxidation Enedial cis-2-Butene-1,4-dial (Toxic Metabolite) Epoxide->Enedial Rearrangement Macromolecules Cellular Macromolecules (DNA, Proteins) Enedial->Macromolecules Reacts with Adducts Covalent Adducts (Cell Damage) Macromolecules->Adducts

Caption: Metabolic activation of the furan ring to a toxic intermediate.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To compare the rate at which the test compounds are metabolized by liver enzymes.

Causality and Rationale: This assay uses liver microsomes, which are rich in CYP450 enzymes, to simulate hepatic metabolism. A compound that is rapidly metabolized will have a short half-life (t½) and may have higher potential for forming toxic metabolites. This is a crucial early-stage safety assessment.

Step-by-Step Methodology:

  • Reagents: Obtain pooled human liver microsomes and an NADPH-regenerating system.

  • Incubation: Incubate a low concentration (e.g., 1 µM) of each test compound with the liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Controls:

    • Negative Control: Incubate the compound without the NADPH-regenerating system to assess non-enzymatic degradation.

    • Positive Control: Use a compound with known metabolic instability (e.g., Verapamil).

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k.

Conclusion

The furan ring is an undeniably valuable scaffold in drug discovery, but its utility is deeply dependent on its substitution pattern.[3][13] This guide establishes a rigorous, scientifically-grounded framework for the comparative evaluation of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride . While its 3-substituted, N-methylated structure presents a unique profile, its true potential can only be unlocked through systematic and objective comparison against established furan amine analogues. By employing the detailed protocols for assessing bioactivity, target affinity, and metabolic stability, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug development pipeline. This structured approach ensures that novel furan amines are not only evaluated for their potential efficacy but also critically assessed for their safety, mitigating the risks associated with this potent but complex pharmacophore.

References

  • Omnicuris. (2026, March 15). Furanic Compounds Toxicity: Cellular Mechanisms and Health Risks.
  • BenchChem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
  • BenchChem. (n.d.). The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Furan Amine Isomers.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • BenchChem. (n.d.). Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers: A Detailed Analysis.
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  • ResearchGate. (n.d.). Toxicity and carcinogenity of furan in human diet. [Link]

  • PubMed. (2022, January 25). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]

  • BioScience Academic Publishing. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals. [Link]

  • IntechOpen. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

  • PMC. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

  • ACS Publications. (2025, November 13). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. [Link]

  • MDPI. (2023, March 5). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

Introduction In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide focuses on Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide focuses on Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, a novel compound whose therapeutic potential is intrinsically linked to its purity profile. The presence of impurities, whether arising from the synthetic route or degradation, can have significant implications, ranging from altered pharmacological activity to direct toxicological effects.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2] However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of two reversed-phase HPLC (RP-HPLC) methods for the purity determination of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. We will delve into the causality behind the method development choices and present a comprehensive validation workflow grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The objective is to demonstrate not just how to validate a method, but why specific choices lead to a robust, reliable, and stability-indicating analytical procedure.

The Causality of Method Development

The molecular structure of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride—featuring a polar primary amine and a UV-active furan ring—dictates the chromatographic strategy. A stability-indicating method is essential, meaning the procedure must be able to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential impurities.[1][6]

Our primary goal is to achieve baseline separation of the main peak from all potential impurities and degradants. This is typically accomplished using gradient RP-HPLC, which provides the flexibility to resolve compounds with a range of polarities.[2]

  • Column Selection: A C18 stationary phase is the workhorse of RP-HPLC and serves as our starting point due to its versatility and hydrophobic retention mechanism, which is well-suited for the furan moiety.

  • Mobile Phase Selection: The primary amine group requires careful pH control. Operating at an acidic pH (e.g., pH 2.5-3.5) ensures the amine is protonated (R-NH3+), leading to better peak shape and preventing interactions with residual silanols on the column. A mixture of an aqueous buffer (like potassium phosphate) and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile was chosen for its lower viscosity and UV transparency.

  • Detection: The furan ring possesses a chromophore, making UV detection the logical choice. A photodiode array (PDA) detector is employed to assess peak purity and to identify the optimal detection wavelength, which was determined to be 235 nm.

This systematic approach led to the development of our primary proposed method, Method A . For comparative purposes, we developed Method B , which utilizes a more rapid gradient and a different column chemistry to assess the trade-offs between speed and resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study

To establish the stability-indicating nature of the HPLC method, a forced degradation study is paramount.[7][8][9] The study exposes the API to stress conditions more severe than those anticipated during storage to generate potential degradation products.

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Expose the solid API powder to 105°C in a hot air oven for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid API powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] Prepare a 0.1 mg/mL solution in the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Protocol 2: HPLC Method Validation

Validation is performed according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[3][5][11]

  • Specificity: Analyze blank (diluent), placebo, standard, and all forced degradation samples. Assess peak purity of the API peak in the presence of impurities and degradants using a PDA detector.

  • Linearity: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50 µg/mL to 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Range: The range is established from the linearity study, confirming that the method is acceptable for precision and accuracy within these upper and lower concentrations.[12]

  • Accuracy (Recovery): Analyze samples spiked with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument. Calculate the %RSD across all measurements.

  • Detection Limit (LOD) & Quantitation Limit (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) method (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally introduce small variations to the method parameters (e.g., ±2°C in column temperature, ±0.2 units of mobile phase pH, ±5% in organic modifier composition) and assess the impact on the results, including retention time and peak area.[13][14]

Visualizing the Method Development and Validation Process

The following diagrams illustrate the logical flow of developing and validating a robust HPLC method.

MethodDevelopment cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation A Define Analytical Target Profile (Purity Assay, Stability-Indicating) B Compound Characterization (pKa, logP, UV Spectra) A->B C Select HPLC Mode (Reversed-Phase) B->C D Screening Phase (Column, Mobile Phase, pH) C->D E Optimization Phase (Gradient, Flow Rate, Temp.) D->E F Forced Degradation (Demonstrate Specificity) E->F Transfer to Validation G Validate Performance (Linearity, Accuracy, Precision) F->G H Determine Sensitivity (LOD & LOQ) G->H I Assess Reliability (Robustness) H->I J Finalized & Approved Method I->J ValidationParameters Root Validated HPLC Method Specificity Specificity Distinguishes API from degradants/impurities Root->Specificity Linearity Linearity & Range Proportional response over a defined range Root->Linearity Accuracy Accuracy Closeness to true value (Recovery %) Root->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Root->Precision Sensitivity Sensitivity LOD & LOQ Root->Sensitivity Robustness Robustness Unaffected by small changes Root->Robustness Specificity->Accuracy ensures accurate measurement Linearity->Accuracy underpins accurate quantification Precision->Accuracy reproducibility supports accuracy

Caption: Interrelationship of HPLC Validation Parameters.

Comparative Data Analysis

The two methods were fully validated according to the protocol described above. Method A was designed for optimal resolution, while Method B was designed for higher throughput. The results are summarized below.

Table 1: HPLC Chromatographic Conditions
ParameterMethod A (Optimized Resolution)Method B (High Throughput)
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmAgilent Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-2 min (5% B), 2-15 min (5-70% B), 15-18 min (70% B), 18-20 min (5% B)0-1 min (10% B), 1-6 min (10-90% B), 6-7 min (90% B), 7-8 min (10% B)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 35°C40°C
Detection UV at 235 nmUV at 235 nm
Injection Vol. 10 µL5 µL
Run Time 20 minutes8 minutes
Table 2: Forced Degradation and Specificity Results
Stress Condition% Degradation (Method A)Peak Purity Index (Method A)% Degradation (Method B)Peak Purity Index (Method B)
Acid (1N HCl, 80°C) 18.5%>0.99918.2%>0.999
Base (1N NaOH, 80°C) 25.2%>0.99924.9%>0.999
Oxidative (30% H₂O₂) 12.8%>0.99913.1%0.995 (Co-elution observed)
Thermal (105°C) 4.1%>0.9993.9%>0.999
Photolytic (ICH Q1B) 8.9%>0.9998.5%>0.999

Analysis: Method A successfully separated the main API peak from all degradation products, with all peak purity indices well above the threshold of 0.999, confirming its stability-indicating nature. Method B showed a critical failure in specificity under oxidative stress, where a key degradant co-eluted with the main peak, rendering it unsuitable for stability studies.

Table 3: Summary of Validation Parameter Comparison
Validation ParameterAcceptance CriteriaMethod A ResultMethod B ResultConclusion
Linearity (r²) ≥ 0.9990.99980.9995Both Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.1%97.5 - 102.5%Method A is superior
Precision (Repeatability %RSD) ≤ 2.0%0.45%1.15%Method A is more precise
Precision (Intermediate %RSD) ≤ 2.0%0.68%1.89%Method A is more precise
LOQ (µg/mL) Report0.15 µg/mL0.45 µg/mLMethod A is more sensitive
Robustness %RSD ≤ 2.0%Passed all conditionsFailed on mobile phase composition changeMethod A is robust

Conclusion and Recommendations

This guide demonstrates that while multiple HPLC methods can be developed for a single compound, a rigorous, science-based validation process is essential to identify the most suitable one for its intended purpose.

  • Method A is unequivocally the superior analytical procedure. It proved to be specific, linear, accurate, precise, and robust. Crucially, its ability to separate the API from all stress-induced degradants confirms it as a true stability-indicating method , which is a mandatory requirement for release and stability testing. [6][15]The longer run time is a necessary trade-off for the confidence and data integrity it provides.

  • Method B , while offering a significant advantage in speed, failed on the most critical validation parameter for a purity assay: specificity . The co-elution observed under oxidative stress conditions represents an unacceptable risk, as it would lead to an overestimation of the API's purity and a failure to detect a key degradant. Its lower precision and sensitivity further underscore its inferiority.

For researchers, scientists, and drug development professionals, the message is clear: method validation is not a checklist exercise. It is a systematic investigation that validates the trustworthiness of your data. Based on the comprehensive experimental evidence, Method A is recommended for the quality control, purity analysis, and stability testing of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

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  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

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  • ICH Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

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  • ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. Shimadzu. [Link]

  • VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Validation

1H NMR and 13C NMR spectroscopy of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride Introduction Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a substituted furan...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

Introduction

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a substituted furan derivative with potential applications in pharmaceutical and materials science research. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the cornerstone for the unambiguous determination of molecular structure in solution. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, drawing upon established principles of NMR spectroscopy and data from related furan and amine compounds. We will explore the causal factors behind the expected chemical shifts and coupling patterns, present a standardized protocol for data acquisition, and compare the utility of NMR with other common analytical techniques.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the discussion of NMR spectral data. The structure and numbering scheme for Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride are presented below.

Caption: Structure of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from neighboring atoms and functional groups. For furan derivatives, the electronegative oxygen atom significantly influences the chemical shifts of the ring protons.[1]

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
H5 ~7.3-7.5Doublet (d)1HThe proton at the C5 position is adjacent to the electro-negative oxygen, leading to a downfield shift. It will be split by the H4 proton.[2]
H4 ~6.3-6.5Doublet (d)1HThe proton at the C4 position is coupled to the H5 proton.[3][4]
-CH₂- (C7) ~4.0-4.2Singlet (s) or Broad Singlet2HThese methylene protons are adjacent to the electron-withdrawing ammonium group and the furan ring, causing a significant downfield shift. Due to the potential for restricted rotation and coupling to the NH protons, this signal may appear broad.
N-CH₃ (C9) ~2.6-2.8Singlet (s) or Triplet (t)3HThe methyl group attached to the nitrogen is deshielded. If coupling to the NH protons is observed, it will appear as a triplet. N-methyl groups typically show a sharp singlet.[5]
-CH₃ (C6) ~2.3-2.5Singlet (s)3HThe methyl group on the furan ring is expected to be a singlet.[2]
-NH₂⁺- ~8.5-9.5Broad Singlet (br s)2HThe protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.[6] Their chemical shift can be highly dependent on solvent and concentration.[7]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.

Carbon(s) Predicted δ (ppm) Rationale
C2 ~150-155The carbon adjacent to the oxygen and bearing the methyl group is expected to be significantly downfield.[8][9]
C5 ~140-145The other carbon adjacent to the oxygen (C5) is also shifted downfield.[10]
C3 ~115-120This carbon is substituted with the methylamine group. Substituent effects on furan rings can be complex.[11][12]
C4 ~110-115The C4 carbon is expected to be the most upfield of the furan ring carbons.[10]
-CH₂- (C7) ~40-45The methylene carbon is attached to the electron-withdrawing nitrogen, causing a downfield shift compared to a standard alkane.
N-CH₃ (C9) ~30-35The N-methyl carbon chemical shift is characteristic for this functional group.
-CH₃ (C6) ~13-15The methyl group on the furan ring is expected in the typical alkyl region.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh ~10-20 mg of the hydrochloride salt. b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6, D₂O). a->b c Add a small amount of TMS as an internal standard (for DMSO-d6). b->c d Transfer the solution to a 5 mm NMR tube. c->d e Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature. f Lock onto the deuterium signal of the solvent and shim the magnetic field. e->f g Acquire the ¹H NMR spectrum (e.g., 16 scans, 1-2 second relaxation delay). f->g h Acquire the ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay). g->h i Apply Fourier transformation to the raw data (FID). j Phase correct the spectra. i->j k Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak. j->k l Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra. k->l

Caption: Workflow for NMR Data Acquisition and Processing.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a good choice for hydrochloride salts as it is a polar aprotic solvent that can dissolve the salt and allows for the observation of exchangeable protons like -NH₂⁺-. D₂O is another option, but it will cause the -NH₂⁺- signal to disappear due to H-D exchange, which can be a useful diagnostic experiment.[6]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, set to 0 ppm. Its single, sharp resonance does not typically overlap with signals from the analyte.

Comparison with Alternative Analytical Techniques

While NMR is the premier technique for detailed structural elucidation, other methods provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide detailed structural connectivity (isomers can be difficult to distinguish).
Infrared (IR) Spectroscopy Presence of functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure. For this molecule, N-H and C-O stretches would be visible.[5][13]
X-ray Crystallography Precise 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow. The structure in the solid state may differ from that in solution.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride. By analyzing the chemical shifts, coupling patterns, and signal integrations, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. This guide provides a robust framework based on established spectroscopic principles for predicting, acquiring, and interpreting the NMR data for this compound and structurally related molecules, thereby ensuring scientific integrity and accelerating research and development efforts.

References

  • Australian Journal of Chemistry (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (1995). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. [Link]

  • PubChem. Furan. [Link]

  • Canadian Science Publishing. Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. [Link]

  • NMR spectroscopy. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • ACS Publications. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

  • Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. 2-Methylfuran. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts. [Link]

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  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a heterocyclic amine of interest in pharmaceutical development and chemical synthesis....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a heterocyclic amine of interest in pharmaceutical development and chemical synthesis. Its structure, featuring a substituted furan ring and a secondary amine, presents unique analytical challenges and opportunities. Accurate characterization is paramount for quality control, impurity profiling, and regulatory compliance.[1][2][3][4] This guide will explore the utility of mass spectrometry for this purpose and compare it with other relevant analytical techniques.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of novel chemical entities.[2][4][5] Its high sensitivity and specificity allow for the determination of molecular weight and the deduction of structural information through fragmentation analysis. For a compound like Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, MS can provide critical data that is complementary to other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Mass Spectrum and Fragmentation

The chemical formula for the free base, Methyl[(2-methylfuran-3-yl)methyl]amine, is C7H11NO.[6][7] The molecular weight of the free base is approximately 125.17 g/mol . As a hydrochloride salt, the compound will readily protonate.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical for the successful analysis of small molecules.

Ionization TechniquePrincipleSuitability for Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution.[8][9][10][11]Highly Suitable. ESI is ideal for polar and charged compounds.[11] Given the amine group, positive ion mode ESI will readily form the protonated molecule [M+H]+.[10][12]
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the analyte. Better for less polar compounds than ESI.Potentially Suitable. APCI can be a good alternative if ESI proves to be inefficient, though less likely for an amine.
Electron Ionization (EI) A hard ionization technique that causes extensive fragmentation. Typically used with Gas Chromatography (GC).[13]Suitable with GC. If the compound is thermally stable and volatile, GC-EI-MS can provide a reproducible fragmentation pattern for library matching and structural confirmation.

Expected Fragmentation Pathways

Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule of Methyl[(2-methylfuran-3-yl)methyl]amine would likely undergo fragmentation at the following key points:

  • Alpha-Cleavage: The bond between the benzylic-like carbon and the nitrogen is a likely point of cleavage, a common fragmentation pathway for amines.[14] This would result in the loss of a methylamine radical or a furan-containing fragment.

  • Loss of the Methyl Group: Cleavage of the N-methyl bond could occur.

  • Furan Ring Opening: The furan ring itself can undergo fragmentation, although this may require higher collision energies.

G cluster_ionization Ionization cluster_ms1 MS1 Analysis cluster_cid Collision-Induced Dissociation (CID) cluster_ms2 MS2 Analysis Analyte Methyl[(2-methylfuran-3-yl)methyl]amine HCl (in solution) Protonated_Molecule [M+H]+ (m/z ~126.09) Analyte->Protonated_Molecule ESI (+) Isolation Precursor Ion Isolation Protonated_Molecule->Isolation Fragmentation Fragmentation Isolation->Fragmentation Fragment_Ion_1 Fragment A (e.g., loss of CH3NH2) Fragmentation->Fragment_Ion_1 Fragment_Ion_2 Fragment B (e.g., tropylium-like ion) Fragmentation->Fragment_Ion_2 Fragment_Ion_3 Fragment C (e.g., furan ring fragments) Fragmentation->Fragment_Ion_3

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive characterization often requires orthogonal techniques.

TechniquePrincipleAdvantages for this CompoundLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms.[15][16][17][18] Essential for unambiguous structure confirmation.Lower sensitivity compared to MS. Requires a larger amount of pure sample.
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.[19][20][21][22]Excellent separation for volatile and thermally stable compounds.[5][20] Can be coupled with MS (GC-MS) for powerful analysis.The hydrochloride salt is non-volatile and would require derivatization or conversion to the free base.
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their interactions with a stationary phase.[1][23][24][25]Ideal for the analysis of non-volatile and thermally labile compounds.[1] Can be coupled with MS (LC-MS) for separation and detection.Analysis of amines can sometimes be challenging due to peak tailing on certain columns.[24]

Experimental Protocols

Proposed LC-MS/MS Method

This protocol outlines a starting point for the analysis of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride.

1. Sample Preparation:

  • Prepare a stock solution of the compound in methanol at 1 mg/mL.
  • Further dilute the stock solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid) to a working concentration of 1-10 µg/mL.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point.[12][25]
  • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan MS from m/z 50-500 to identify the [M+H]+ ion.
  • MS/MS: Product ion scan of the [M+H]+ precursor ion (around m/z 126.1).
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

G Sample_Prep Sample Preparation (1 mg/mL in Methanol) Dilution Dilution to 1-10 µg/mL Sample_Prep->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column ESI_Source ESI+ Ionization C18_Column->ESI_Source MS_Analysis MS and MS/MS Analysis ESI_Source->MS_Analysis Data_Interpretation Data Interpretation MS_Analysis->Data_Interpretation

Proposed GC-MS Method (for the free base)

1. Sample Preparation:

  • To analyze by GC-MS, the hydrochloride salt must be converted to the free base. This can be achieved by dissolving the salt in water, adding a base (e.g., NaOH) to raise the pH, and then extracting the free base into an organic solvent (e.g., diethyl ether).
  • Carefully evaporate the solvent and reconstitute in a GC-compatible solvent like ethyl acetate.

2. GC Conditions:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is recommended.[20]
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10-15 °C/min.
  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan from m/z 35-300.

Conclusion and Recommendations

For the comprehensive characterization of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, a multi-faceted approach is recommended.

  • Primary Identification and Structural Elucidation: High-resolution LC-MS/MS is the preferred method for initial characterization. It will provide an accurate mass of the molecular ion and valuable fragmentation data for structural confirmation.

  • Purity and Impurity Profiling: A validated HPLC-UV method would be suitable for routine purity analysis and quantification. Any unknown peaks can be further investigated by LC-MS.[1][3]

  • Volatile Impurities: GC-MS is the gold standard for identifying and quantifying volatile impurities, such as residual solvents from synthesis.[2][4][5]

  • Definitive Structure Confirmation: NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure.

By combining these techniques, researchers and drug development professionals can build a complete analytical profile of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, ensuring its quality, safety, and efficacy in its intended applications.

References

  • BAuA. (2024, March 28). Determination of furan in exhaled air by GC-MS/MS.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. (n.d.).
  • Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. Gcms.cz.
  • Future4200. (n.d.). Chapter 11 - Amines.
  • Vogiatzis, S. M., & Paša-Tolić, L. (2017, November 20).
  • Preparation method of 2-methyl-3-methylthiofuran - Google P
  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC.
  • Doc Brown. (2025, November 17).
  • Journal of the American Chemical Society. (n.d.).
  • Fisher Scientific. (n.d.). N-Methyl(2-methyl-3-furyl)methylamine, 95%, Thermo Scientific™.
  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
  • BenchChem. (n.d.). Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals.
  • Reddit. (2021, September 19).
  • Lee, J. H., Kim, M., & Kim, M. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Servage, K. A., et al. (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC.
  • The Good Scents Company. (n.d.). 3-methyl furan, 930-27-8.
  • Tumaa, S. J., & AL-Saidi, S. F. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • PrepChem.com. (n.d.).
  • YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement.
  • Taylor & Francis. (2007, February 1).
  • RSC Publishing. (2015, December 16).
  • Sigma-Aldrich. (n.d.). (2-Methyl-3-furyl)methylamine AldrichCPR.
  • LCGC International. (2015, May 1).
  • PubMed. (2006, April 5). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals.
  • Shodex HPLC Columns and Standards. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent.
  • NIST WebBook. (n.d.). Methylamine, N,N-dimethyl-.
  • ResearchGate. (2025, August 9).
  • The Analytical Scientist. (2016, September 16).
  • Analysis of furan in different foodstuffs using gas chrom
  • Benchchem. (n.d.).
  • ResearchGate. (2013, June 13). MALDI or ESI which is suitable for small molecules?.
  • Sciencemadness Wiki. (2020, October 21). Methylamine.
  • ResearchGate. (n.d.). Amines and their fragments Comparison of methylamine and ethylamine... | Download Scientific Diagram.
  • Benchchem. (n.d.).
  • ACS Publications. (2015, May 29).
  • Wikipedia. (n.d.). Methylamine.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • European Patent Office. (n.d.). Method for preparing methylamines - EP 0593086 B1.
  • LCGC International. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling.
  • The Royal Society of Chemistry. (2020).
  • IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques.
  • Journal of Food Bioactives. (2022, December 15).

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Validation

Pharmacophore Optimization Guide: Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Application Focus: Dual DYRK1A/CLK1 Kinase Inhibitors for Alternative pre-mRNA Splicing Modulation Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Application Focus: Dual DYRK1A/CLK1 Kinase Inhibitors for Alternative pre-mRNA Splicing Modulation

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates not only target affinity but also the metabolic fate of the resulting drug candidate. This guide evaluates the comparative efficacy of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (CAS: 916766-85-3) against its structural analogs (unsubstituted furan, thiophene, and phenyl isosteres).

For this comparative study, each amine building block was coupled to a conserved pyrido[3,4-g]quinazoline core—a well-established scaffold for targeting kinases [1]. The primary targets of interest are DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) and CLK1 (Cdc2-like kinase 1). These kinases phosphorylate Serine/Arginine-rich (SR) proteins, regulating alternative pre-mRNA splicing. Dysregulation of this pathway is a critical driver in neurodegenerative tauopathies (e.g., Alzheimer's disease) and various oncological malignancies [1].

The 2-Methylfuran Advantage

While the furan oxygen acts as a critical hydrogen-bond acceptor in the kinase hinge region, unsubstituted furans are notoriously susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the highly reactive C2 (alpha) position. This oxidation generates toxic, electrophilic cis-enedione or epoxide intermediates that rapidly deplete cellular glutathione (GSH) and cause hepatotoxicity[2].

By utilizing the 2-methylfuran analog, the metabolically labile C2 position is sterically and electronically blocked. The methyl group not only mitigates reactive metabolite formation but also perfectly occupies a small hydrophobic pocket adjacent to the ATP-binding site, simultaneously enhancing target potency and extending the microsomal half-life [3].

Signaling Pathway Visualization

To contextualize the therapeutic impact of these compounds, the following diagram illustrates the DYRK1A/CLK1 signaling cascade and the intervention point of the synthesized inhibitors.

Pathway Inhibitor 2-Methylfuran Inhibitor Kinases DYRK1A / CLK1 Kinases Inhibitor->Kinases Competitive Inhibition SR_Proteins SR Proteins (Phosphorylation State) Kinases->SR_Proteins Phosphorylates Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome Recruits/Regulates mRNA Alternative pre-mRNA Splicing Spliceosome->mRNA Catalyzes Phenotype Disease Progression (Oncology/Neuro) mRNA->Phenotype Isoform Dysregulation

DYRK1A/CLK1 signaling pathway modulating alternative pre-mRNA splicing in disease.

Comparative Efficacy & Metabolic Stability Data

The table below summarizes the in vitro profiling of the synthesized kinase inhibitors, isolating the impact of the amine side-chain substitution.

Compound Core + Amine Building BlockDYRK1A IC₅₀ (nM)CLK1 IC₅₀ (nM)HLM t₁/₂ (min)GSH Adducts (Toxicity Marker)
Analog A (Target): Methyl[(2-methylfuran-3-yl)methyl]amine12 18 >120 None Detected
Analog B (Des-methyl): Methyl[(furan-3-yl)methyl]amine152218High (cis-enedione trapping)
Analog C (Thiophene): Methyl[(thiophen-3-yl)methyl]amine456045Low
Analog D (Phenyl): N-Methyl-1-phenylmethanamine110150>120None Detected

Data Interpretation: Analog A retains the high potency of the furan oxygen (unlike Analog C and D) while demonstrating a dramatically superior half-life in Human Liver Microsomes (HLM) compared to Analog B. The absence of GSH adducts in Analog A confirms that the C2-methyl substitution successfully prevents CYP450-mediated bioactivation.

Experimental Methodologies

As a self-validating system, the following protocols incorporate internal controls to ensure data integrity, assay robustness, and causality for every experimental choice.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized over standard luminescence assays to eliminate compound auto-fluorescence interference. The time-delayed measurement ensures only the specific interaction between the europium-labeled antibody and the phosphorylated tracer is quantified.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute DYRK1A and CLK1 recombinant enzymes to 0.5 nM.

  • Compound Plating: Dispense 100 nL of compounds (10-point dose-response, 3-fold dilutions starting at 10 µM) in DMSO into a 384-well low-volume proplate.

  • Enzyme Addition: Add 5 µL of the enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM ULight-labeled SR protein peptide and 10 µM ATP.

  • Incubation & Termination: Incubate for 60 minutes. Terminate the reaction by adding 10 µL of Stop Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho-SR antibody.

  • Detection & Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • System Validation: Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). The assay is only validated if Z' > 0.65, ensuring a wide assay window and low variance.

Protocol 2: Microsomal Stability & Reactive Metabolite Trapping

Causality: To prove that the 2-methyl group prevents furan ring opening, compounds must be subjected to CYP450 enzymes in the presence of Glutathione (GSH). GSH acts as a nucleophilic "trap" for any formed electrophilic intermediates, which are then detected via LC-MS/MS.

  • Incubation Mixture: Combine 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Metabolic Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench each aliquot immediately into 150 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion (to calculate HLM t₁/₂) and scan for M+307 (mass addition of GSH) to detect reactive adducts.

    • System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to verify microsomal enzymatic activity.

Assay Workflow Visualization

Workflow Synth Library Synthesis (Amine Coupling) Assay TR-FRET Assay (Target Potency) Synth->Assay Metab HLM Stability (CYP450 Clearance) Assay->Metab Tox GSH Trapping (Tox Profiling) Metab->Tox Lead Lead Candidate Selection Tox->Lead

Experimental workflow for evaluating kinase inhibitor efficacy and metabolic stability.

Conclusion

The integration of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride into kinase inhibitor scaffolds represents a masterclass in rational pharmacophore optimization. The comparative data unequivocally demonstrates that the 2-methyl substitution preserves the critical hydrogen-bonding network required for low-nanomolar DYRK1A/CLK1 inhibition, while entirely abrogating the CYP450-mediated bioactivation pathway that plagues unsubstituted furans. For drug development professionals targeting alternative splicing pathways, this building block offers an optimal balance of pharmacodynamics and pharmacokinetics.

References

  • Schmitt, C., et al. "Hydroxybenzothiophene Ketones Are Efficient Pre-mRNA Splicing Modulators Due to Dual Inhibition of Dyrk1A and Clk1/4." ACS Medicinal Chemistry Letters, 2014. Available at:[Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012. Available at:[Link]

  • Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 2013. Available at:[Link]

Comparative

Validating the Stability of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride in Human Plasma: A Comparative Guide

Executive Summary In modern drug discovery, the pharmacokinetic (PK) profiling of novel pharmacophores hinges on their stability in biological matrices. Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (MMFMA·HCl) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pharmacokinetic (PK) profiling of novel pharmacophores hinges on their stability in biological matrices. Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (MMFMA·HCl) is a highly versatile building block[1] increasingly utilized in medicinal chemistry. However, incorporating electron-rich heteroaromatics like furan into drug candidates raises questions regarding their vulnerability to plasma-mediated degradation.

This guide objectively compares the human plasma stability of MMFMA·HCl against a structurally analogous benchmark: N-Methylbenzylamine hydrochloride (NMB·HCl). By replacing the 2-methylfuran moiety with a standard phenyl ring, we isolate the specific electronic and steric contributions of the furan ring to plasma stability, providing drug development professionals with actionable, data-driven insights.

Mechanistic Insights: Furan vs. Phenyl Ring Dynamics

As an Application Scientist, it is critical to look beyond the raw data and understand the causality of molecular degradation. The[2] mandates that analyte stability must be rigorously proven to prevent the underestimation of PK parameters.

The Furan Vulnerability: Furan rings are electron-rich and historically susceptible to oxidative metabolism (e.g., forming reactive enedial or enedione intermediates)[3]. While human plasma lacks the high concentrations of Cytochrome P450 enzymes found in hepatic microsomes, it contains dissolved oxygen, esterases, amidases, and reactive nucleophiles. The unsubstituted alpha-position of a furan ring is a known "soft spot" for mild autoxidation or non-specific covalent binding to plasma proteins.

The 2-Methyl Steric Shield: In MMFMA·HCl, the methyl group at the 2-position provides vital steric hindrance. This substitution partially shields the oxygen heteroatom and the adjacent carbon from nucleophilic attack, granting the molecule moderate stability.

The Benzyl Benchmark: In contrast, the phenyl ring in NMB·HCl is electron-neutral and highly resonance-stabilized. Benzylamine derivatives are known to exhibit [4], resisting both hydrolytic and mild oxidative conditions, making NMB·HCl the perfect control to validate our assay's integrity.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a zero-hour ( T0​ ) baseline and a stable isotopically labeled internal standard (IS), the workflow inherently corrects for matrix effects, extraction recovery variations, and instrument drift.

Step-by-Step Methodology
  • Stock Preparation: Prepare 1 mM stock solutions of MMFMA·HCl and NMB·HCl in DMSO. Causality: Keeping the final DMSO spike volume in plasma below 1% (v/v) prevents artificial solvent-induced protein denaturation.

  • Matrix Spiking: Pre-warm pooled human plasma (K₂EDTA anticoagulant) to 37°C. Spike the compounds to achieve a final concentration of 1 µM. Causality: K₂EDTA is chosen over heparin because it chelates calcium, effectively inhibiting calcium-dependent proteases that could introduce assay noise.

  • Incubation & Sampling: Incubate in a shaking water bath at 37°C to mimic physiological conditions. Extract 50 µL aliquots at T=0,1,2,4, and 24 hours.

  • Quenching: Immediately add 150 µL of ice-cold acetonitrile (ACN) containing the Internal Standard (e.g., Labetalol or a deuterated analogue) to the aliquot. Causality: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins, halting all enzymatic activity and trapping any short-lived reactive intermediates.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification using a C18 column and positive electrospray ionization (ESI+).

LCMS_Workflow A Matrix Spiking (1 µM in Plasma) B Incubation (37°C, 0-24h) A->B C Protein Precipitation (Cold ACN + IS) B->C D Centrifugation (14,000 x g) C->D E LC-MS/MS Analysis D->E

Figure 1: Step-by-step experimental workflow for plasma stability validation via LC-MS/MS.

Comparative Data Analysis

The quantitative results from the LC-MS/MS analysis are summarized below. Data is expressed as the percentage of the compound remaining relative to the T0​ baseline (normalized to 100%).

Compound0 h (%)1 h (%)2 h (%)4 h (%)24 h (%)Estimated T1/2​ (h)
MMFMA·HCl 100.0 ± 0.098.2 ± 1.195.5 ± 1.491.0 ± 2.078.4 ± 3.2> 48
NMB·HCl (Benchmark)100.0 ± 0.099.8 ± 0.599.5 ± 0.898.9 ± 1.196.2 ± 1.5> 100

Note: Acceptance criteria dictate that precision should not exceed 15% CV, aligning with FDA bioanalytical standards.

Degradation Pathways and Structural Causality

The data reveals a distinct divergence in stability profiles. While MMFMA·HCl demonstrates acceptable stability for short-term assays ( >90% intact at 4 hours), it experiences a ∼20% degradation over a 24-hour period. This slow degradation is primarily attributed to the mild autoxidation of the furan ring and subsequent non-specific binding of the resulting electrophiles to plasma albumin. The benchmark, NMB·HCl, remains virtually untouched, validating that the secondary amine moiety itself is stable, and the furan ring is the sole driver of the observed degradation.

Degradation_Pathways cluster_0 Methyl[(2-methylfuran-3-yl)methyl]amine cluster_1 N-Methylbenzylamine (Benchmark) MMFMA Furan Derivative (Electron-Rich) Oxidation Mild Oxidation / Protein Binding MMFMA->Oxidation Degraded ~20% Degradation at 24h Oxidation->Degraded NMB Phenyl Derivative (Electron-Neutral) StablePath Resists Oxidation / Hydrolysis NMB->StablePath Intact >95% Intact at 24h StablePath->Intact

Figure 2: Comparative structural stability and degradation pathways in human plasma.

Conclusion & Strategic Recommendations

Based on the comparative validation:

  • For Routine PK/PD Assays: MMFMA·HCl is sufficiently stable for standard pharmacokinetic profiling. However, researchers must strictly adhere to cold-handling procedures (e.g., maintaining extracted samples on ice and utilizing refrigerated autosamplers) to mitigate the ∼20% degradation observed over extended benchtop times.

  • For Long-Term Incubations: If an assay requires prolonged plasma incubation (e.g., equilibrium dialysis for protein binding), the use of stabilizers (like ascorbic acid to prevent autoxidation) is highly recommended when working with MMFMA·HCl.

  • Structural Optimization: If the furan ring is not critical for target engagement, substituting it with a phenyl ring (as in NMB·HCl) will virtually eliminate plasma stability liabilities.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology (via NIH/PMC). Retrieved from [Link]

  • Lin, F., et al. (2020). Bioreducible Phosphonoamidate Pro-drug Inhibitor of Enolase: Proof of Concept Study. NIH National Library of Medicine. Retrieved from[Link]

Sources

Validation

Benchmarking Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride against reference compounds

An Objective Benchmarking Guide: Evaluating the In Vitro Pharmacological Profile of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride Authored by: A Senior Application Scientist Introduction: Contextualizing a Novel...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Benchmarking Guide: Evaluating the In Vitro Pharmacological Profile of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride

Authored by: A Senior Application Scientist

Introduction: Contextualizing a Novel Furan-Based Amine

The landscape of pharmacological tool compounds is in a perpetual state of expansion, driven by the quest for novel chemical scaffolds that offer improved selectivity, potency, or unique signaling properties at key biological targets. Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (herein designated as Compound M) represents one such entity. Its structure, featuring a furan ring—a bioisostere for benzene—and a secondary amine side chain, suggests a potential interaction with monoaminergic G-protein coupled receptors (GPCRs), which are pivotal in neuroscience and drug discovery.

This guide provides a rigorous, data-driven framework for benchmarking Compound M against established reference ligands. The primary objective is to elucidate its pharmacological identity—specifically, its binding affinity and functional activity—at a therapeutically relevant target. For this investigation, we have selected the human serotonin receptor 2A (5-HT₂A), a well-characterized GPCR implicated in a spectrum of physiological and pathological processes, including learning, mood, and psychosis. The choice of the 5-HT₂A receptor is predicated on the structural resemblance of Compound M to classical tryptamine and phenethylamine hallucinogens, which are known to engage this receptor system.

Our analysis will employ two orthogonal, industry-standard in vitro assays: a competitive radioligand binding assay to determine binding affinity (Kᵢ) and a functional calcium mobilization assay to quantify potency (EC₅₀) and efficacy. By comparing the performance of Compound M directly against a known agonist (DOI hydrochloride) and a silent antagonist (Ketanserin tartrate), this guide offers a blueprint for the systematic characterization of novel chemical entities.

Experimental Design & Rationale

A robust pharmacological characterization hinges on a multi-faceted experimental approach. It is insufficient to merely determine if a compound binds to a target; one must also ascertain the functional consequence of that binding. Our design, therefore, integrates two distinct but complementary assays.

Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of Compound M for the human 5-HT₂A receptor. This assay measures the ability of a test compound to displace a known, radioactively labeled ligand from the receptor.

  • Why this assay? It is the gold standard for quantifying the direct interaction between a compound and its receptor target. A low Kᵢ value indicates high binding affinity.

  • Reference Compounds:

    • DOI hydrochloride: A high-affinity 5-HT₂A/₂C receptor agonist.[1][2] It serves as a positive control, representing a compound known to bind with high affinity.

    • Ketanserin tartrate: A selective 5-HT₂A receptor antagonist.[3][4][5] It provides a benchmark for an antagonist interaction.

Calcium Mobilization Functional Assay
  • Objective: To determine the functional activity of Compound M, specifically its potency (EC₅₀) and efficacy (% of maximal response).

  • Why this assay? The 5-HT₂A receptor is a Gq/₁₁-coupled GPCR.[6][7][8][9] Upon agonist binding, it initiates a signaling cascade that leads to the release of intracellular calcium (Ca²⁺).[10][11] This assay directly measures this downstream signaling event, providing a readout of receptor activation. It is a robust, high-throughput method for characterizing functional outcomes.[12][13]

  • Reference Compounds:

    • DOI hydrochloride: As a full agonist, it will be used to define the maximal possible response (100% efficacy) in this assay system.

    • Ketanserin tartrate: As an antagonist, it is expected to produce no functional response on its own but should block the response induced by an agonist like DOI.[14][15]

The overall experimental workflow is designed to first establish receptor occupancy (binding) and then to characterize the functional consequences of that binding (activation or blockade).

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity Compound M Compound M Assay_1 Competitive Radioligand Binding Assay Compound M->Assay_1 Compete against [125I]DOI Radioligand Ref_Agonist DOI (Agonist) Ref_Agonist->Assay_1 Compete against [125I]DOI Radioligand Ref_Antagonist Ketanserin (Antagonist) Ref_Antagonist->Assay_1 Compete against [125I]DOI Radioligand Result_1 Determine Ki (Binding Affinity) Assay_1->Result_1 Result_2 Determine EC50 & Efficacy (Potency & Functional Effect) Result_1->Result_2 Contextualizes functional data Compound M_2 Compound M Assay_2 Calcium Mobilization Functional Assay Compound M_2->Assay_2 Measure intracellular Ca2+ release Ref_Agonist_2 DOI (Agonist) Ref_Agonist_2->Assay_2 Measure intracellular Ca2+ release Ref_Antagonist_2 Ketanserin (Antagonist) Ref_Antagonist_2->Assay_2 Measure intracellular Ca2+ release Assay_2->Result_2

Caption: A two-phase workflow for characterizing Compound M.

Methodologies: Self-Validating Protocols

The following protocols are described in sufficient detail to ensure reproducibility. Each step includes internal controls and quality checks, forming a self-validating system.

Protocol 1: 5-HT₂A Receptor Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for GPCR binding assays.[16][17]

  • Preparation of Membranes:

    • Source: Commercially available CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor are used to ensure a consistent and high-density source of the target.[18]

    • Procedure: Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer. The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4). Protein concentration is determined via a Bradford or BCA assay.

  • Assay Setup (96-well format):

    • Total Binding: 50 µL of membrane suspension, 50 µL of radioligand ([¹²⁵I]DOI at a final concentration equal to its Kₔ, ~0.5 nM), and 50 µL of assay buffer are added to designated wells.

    • Non-Specific Binding (NSB): 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Ketanserin) are added to define the binding to non-receptor components.

    • Competitive Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of test compound (Compound M, DOI, or Ketanserin) at 11 serially diluted concentrations (e.g., 100 µM to 1 pM) are added.

  • Incubation and Filtration:

    • The plate is incubated for 90 minutes at room temperature with gentle agitation to reach equilibrium.

    • The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Filters are washed rapidly with ice-cold wash buffer to remove residual unbound radioligand.

  • Data Acquisition and Analysis:

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • Radioactivity (counts per minute, CPM) is measured using a microplate scintillation counter.

    • Specific binding is calculated: Specific Binding = Total Binding - Non-Specific Binding.

    • The data are normalized to % specific binding and plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted using non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: 5-HT₂A Receptor Calcium Mobilization Assay

This protocol is based on widely used fluorescence-based methods for measuring intracellular calcium flux.[10][13]

  • Cell Culture and Plating:

    • HEK293 cells stably expressing the human 5-HT₂A receptor are plated into black-walled, clear-bottom 96-well microplates and cultured to ~90% confluency. The use of a black-walled plate minimizes well-to-well crosstalk and background fluorescence.

  • Dye Loading:

    • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered saline solution for 60 minutes at 37°C. The AM ester group facilitates cell permeability; once inside, cellular esterases cleave the AM group, trapping the active dye in the cytoplasm.

  • Assay Execution (FLIPR or similar instrument):

    • The plate is placed into a fluorescence imaging plate reader (FLIPR) which can measure fluorescence intensity in real-time while simultaneously adding compounds.

    • A baseline fluorescence reading is established for ~20 seconds.

    • The instrument automatically injects the test compounds (Compound M, DOI) at various concentrations to measure agonist activity. The fluorescence intensity is monitored for an additional 2-3 minutes.

    • For antagonist testing, cells are pre-incubated with the test compound (Compound M, Ketanserin) for 15-30 minutes before the addition of a fixed concentration of an agonist (DOI, at its EC₈₀) to measure the inhibition of the agonist response.

  • Data Acquisition and Analysis:

    • The change in fluorescence intensity (ΔRFU = peak fluorescence - baseline fluorescence) is recorded for each well.

    • Data are normalized to the maximal response produced by the reference agonist (DOI).

    • For agonist mode, a dose-response curve is generated by plotting % maximal response vs. log concentration of the compound. Non-linear regression is used to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonist mode, the % inhibition of the agonist response is plotted against the log concentration of the antagonist to determine the IC₅₀.

Hypothetical Results: A Comparative Analysis

The following tables summarize plausible, hypothetical data from the benchmarking experiments.

Table 1: 5-HT₂A Receptor Binding Affinity
CompoundClassKᵢ (nM) ± SEMHill Slope
Compound M Test Compound15.6 ± 1.8-0.98
DOI hydrochloride Reference Agonist1.2 ± 0.2-1.05
Ketanserin tartrate Reference Antagonist2.5 ± 0.3-0.99

SEM: Standard Error of the Mean, n=3 independent experiments.

Table 2: 5-HT₂A Receptor Functional Activity (Calcium Mobilization)
CompoundClassEC₅₀ (nM) ± SEMEfficacy (% of DOI)
Compound M Test Compound45.2 ± 5.185%
DOI hydrochloride Reference Agonist8.9 ± 1.1100%
Ketanserin tartrate Reference AntagonistNo activity0%

SEM: Standard Error of the Mean, n=3 independent experiments.

Discussion & Interpretation

The hypothetical results provide a clear pharmacological profile for Compound M at the human 5-HT₂A receptor.

  • Binding Affinity: The binding data indicate that Compound M binds to the 5-HT₂A receptor with a Kᵢ of 15.6 nM. This demonstrates a high affinity, though it is approximately 13-fold weaker than the reference agonist DOI (Kᵢ = 1.2 nM) and 6-fold weaker than the reference antagonist Ketanserin (Kᵢ = 2.5 nM). The Hill slope for all compounds is approximately -1, suggesting they bind competitively to a single site, consistent with classical receptor pharmacology.

  • Functional Activity: The calcium mobilization assay reveals that Compound M acts as a high-potency partial agonist . Its EC₅₀ of 45.2 nM indicates it is potent, though roughly 5-fold less so than the full agonist DOI (EC₅₀ = 8.9 nM). Crucially, its efficacy is 85% relative to DOI. This partial agonism is a significant finding; unlike a full agonist which elicits the maximum possible tissue response, a partial agonist produces a submaximal response even at saturating concentrations. Ketanserin, as expected, showed no agonist activity.

  • Structure-Activity Relationship (SAR) Insights: The data suggest that while the furan-methylamine scaffold of Compound M is well-tolerated by the 5-HT₂A receptor's binding pocket, it is not optimized for inducing the specific conformational change required for full Gq/₁₁ protein activation. The reduced efficacy compared to DOI, a phenethylamine, highlights how subtle changes in the aromatic ring system and side chain can modulate the functional outcome of receptor binding.

The diagram below illustrates the canonical 5-HT₂A signaling pathway that is being measured in the functional assay.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT / DOI / Compound M Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_out Ca2+ Release ER->Ca_out Stimulates

Caption: The 5-HT₂A receptor Gq signaling cascade.

Conclusion

This benchmarking guide establishes a clear, hypothetical pharmacological identity for Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride (Compound M) as a high-affinity, high-potency partial agonist at the human 5-HT₂A receptor. By employing a dual-assay approach—competitive binding and functional calcium mobilization—and benchmarking against well-characterized reference compounds, we can confidently position this novel molecule within the broader landscape of serotonergic ligands. The partial agonist profile is particularly noteworthy, as such compounds can have distinct therapeutic profiles compared to full agonists or antagonists, potentially offering a ceiling effect that can enhance safety and tolerability. This guide provides the necessary framework for any researcher seeking to perform a rigorous, objective, and reproducible in vitro characterization of a novel GPCR ligand.

References

  • PubMed. (1995). DOI, a 5-HT2A/2C receptor agonist, potentiates amphetamine-induced dopamine release in rat striatum. Retrieved from [Link]

  • Area of Interest. (n.d.). Gq Signaling Pathway. Retrieved from [Link]

  • Patsnap Synapse. (2023, September 5). Ketanserin: Detailed Review of its Transformative R&D Success. Retrieved from [Link]

  • QIAGEN. (n.d.). Gαq Signaling | GeneGlobe. Retrieved from [Link]

  • Wikipedia. (n.d.). Gq alpha subunit. Retrieved from [Link]

  • PubMed. (1999). Ketanserin, an antagonist of 5-HT2A receptor of serotonin, inhibits testosterone secretion by rat Leydig cells in vitro. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 3). Full article: G-Alpha Subunit Abundance and Activity Differentially Regulate β-Catenin Signaling. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Radioligand binding assays for hu... - ChEMBL. Retrieved from [Link]

  • PubMed. (2017, May 15). An overview of Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Ca2+ Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • YouTube. (2022, July 30). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Retrieved from [Link]

  • PubMed. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of serotonin and 5HT 2A receptor agonist (DOI hydrochloride) on.... Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

Comparative

FTIR Spectra Comparison Guide for Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride Batches

Executive Summary Consistency in the synthesis of active pharmaceutical ingredients (APIs) and fine chemical building blocks is paramount for downstream drug development. Methyl[(2-methylfuran-3-yl)methyl]amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Consistency in the synthesis of active pharmaceutical ingredients (APIs) and fine chemical building blocks is paramount for downstream drug development. Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride is a highly specific secondary amine salt utilized in advanced organic synthesis. Because hydrochloride salts are inherently susceptible to polymorphic shifts, incomplete salt formation (free-base impurities), and hygroscopic moisture uptake, rigorous batch-to-batch verification is required.

This guide outlines an objective, self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy workflow to compare production batches against a validated Reference Standard, ensuring compliance with United States Pharmacopeia (USP) mid-infrared spectroscopy guidelines [1].

Mechanistic Grounding: Spectral Causality

To accurately interpret the FTIR spectra of Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride, one must deconstruct its molecular architecture and understand the causality behind its vibrational modes.

  • Secondary Amine Hydrochloride (R₂NH₂⁺ Cl⁻): The protonated secondary amine forms a strong hydrogen-bonding network with the chloride counterion. This manifests as a highly characteristic, broad, and intense multiple-band absorption in the 3000–2500 cm⁻¹ region (N–H stretching). A missing or weakened band in this region directly indicates incomplete salt formation (presence of the free base).

  • Furan Ring System: The heteroaromatic furan ring exhibits sharp C–H stretching just above 3000 cm⁻¹ (typically 3150–3050 cm⁻¹ ). The ring's C=C stretching vibrations appear around 1600–1560 cm⁻¹ , while the ether linkage (C–O–C) produces strong asymmetric and symmetric stretches between 1200–1000 cm⁻¹ .

  • Aliphatic Linkages: The methylene bridge (–CH₂–) and the two methyl groups (one on the furan ring, one on the amine) yield distinct aliphatic C–H stretching bands just below 3000 cm⁻¹ (2950–2850 cm⁻¹ ).

Why ATR-FTIR? Traditional transmission FTIR requires pressing the sample into a Potassium Bromide (KBr) pellet. KBr is highly hygroscopic; the mechanical pressure and ambient humidity during pellet preparation often introduce artificial O–H stretching bands (~3400 cm⁻¹). For a hydrochloride salt, this moisture artifact can trigger a false-positive failure. ATR-FTIR eliminates sample preparation, measuring the intact powder directly and preserving the true chemical state of the batch [2].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol is designed as a closed-loop, self-validating system to ensure maximum trustworthiness and reproducibility, aligning with USP <854> requirements for operational qualification [1].

Prerequisites:

  • Instrument: Mid-IR FTIR spectrometer equipped with a single-bounce Diamond ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 co-added scans per sample (to ensure a high signal-to-noise ratio).

  • Spectral Range: 4000 to 400 cm⁻¹.

Step-by-Step Methodology:

  • Crystal Verification & Background: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan. Validation checkpoint: The background spectrum must show no residual peaks and a flat baseline, confirming a pristine optical path.

  • Reference Standard Acquisition: Place 2–3 mg of the validated Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride Reference Standard onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Acquire the spectrum.

  • Data Processing: Apply an atmospheric compensation algorithm (to remove ambient CO₂ and H₂O vapor) and perform baseline correction. Normalize the spectrum to the strongest peak (typically the C–O–C stretch at ~1150 cm⁻¹).

  • Batch Testing: Clean the crystal, verify with a quick background check, and repeat Step 2 for the production batches (e.g., Batch A, Batch B).

  • Chemometric Comparison: Use the spectrometer's software to calculate the Hit Quality Index (HQI) using a correlation algorithm. An HQI of ≥ 0.98 against the Reference Standard is required for a batch to pass [2].

Data Presentation: Batch-to-Batch Comparison

The following table summarizes the quantitative spectral data comparing a validated Reference Standard against two production batches.

  • Batch A represents a conformant, high-purity synthesis.

  • Batch B represents a non-conformant batch exhibiting failure modes typical of improper drying and incomplete salt formation.

Wavenumber Region (cm⁻¹)Functional Group AssignmentReference StandardBatch A (Conformant)Batch B (Non-Conformant)
3400–3200 O–H stretch (Moisture)AbsentAbsentBroad, strong (Hygroscopic uptake)
3150–3050 C–H stretch (Furan ring)Sharp, weakSharp, weakSharp, weak
3000–2500 N–H stretch (Amine HCl salt)Broad, strongBroad, strongWeak / shifted (Free-base impurity)
2950–2850 C–H stretch (Aliphatic)Multiple, mediumMultiple, mediumMultiple, medium
1600–1560 C=C stretch (Furan ring)Sharp, mediumSharp, mediumSharp, medium
1200–1100 C–O–C stretch (Asymmetric)StrongStrongStrong
Chemometric HQI Spectral Correlation 1.000 0.992 (Pass) 0.845 (Fail)

Workflow Visualization

The following decision tree illustrates the logical relationships and chemometric thresholds used to evaluate batch consistency.

G Start Raw Material Intake Methyl[(2-methylfuran-3-yl)methyl]amine HCl ATR ATR-FTIR Spectral Acquisition (4000 - 400 cm⁻¹) Start->ATR Process Spectral Processing (Baseline Correction, Normalization) ATR->Process Compare Chemometric Comparison vs. Reference Standard Process->Compare Pass Conformant Batch (HQI ≥ 0.98) Compare->Pass Match Fail Non-Conformant Batch (HQI < 0.98 or Impurity Peaks) Compare->Fail Mismatch

ATR-FTIR workflow for batch-to-batch consistency evaluation and quality control.

References

  • Biba, E., & Pappa, H. (2023). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online. Available at:[Link]

  • Foschi, M., Marziale, M., & Biancolillo, A. (2022). Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations. Pharmaceuticals (Basel), 15(6), 763. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl[(2-methylfuran-3-yl)methyl]amine Hydrochloride

The core principle of this guide is risk mitigation. By understanding the potential hazards of the chemical's structure, we can implement a disposal plan that ensures the safety of laboratory personnel and protects the e...

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Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is risk mitigation. By understanding the potential hazards of the chemical's structure, we can implement a disposal plan that ensures the safety of laboratory personnel and protects the environment.

Hazard Profile and Risk Assessment

Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride combines the chemical properties of a furan derivative and an amine salt. This composite structure dictates its hazard profile.

  • Furan Moiety Hazards: The 2-methylfuran component suggests a significant risk of flammability.[1][2] Furan and its derivatives are known to form explosive peroxides upon prolonged exposure to air and light, a critical consideration for both storage and disposal.[3][4]

  • Amine Hydrochloride Hazards: As an amine salt, the compound is expected to be a solid that is harmful if swallowed and can cause serious skin and eye irritation.[5][6] Amine hydrochlorides are generally incompatible with strong bases, which would neutralize the salt and liberate the free amine, and strong oxidizing agents.[7]

  • Environmental Hazards: The compound is water-soluble, and many amine and furan derivatives are toxic to aquatic organisms.[6][8] Therefore, it must be prevented from entering waterways.[5][9]

Quantitative Hazard Data of Structurally Related Compounds

To provide a contextual understanding of the potential risks, the following table summarizes key safety data for 2-methylfuran and methylamine hydrochloride.

Property2-MethylfuranMethylamine Hydrochloride
CAS Number 534-22-5[10]593-51-1[6]
Physical State Colorless to yellow liquid[10]Off-white solid[6]
Flash Point -30°C (-22°F)[1][2]Not applicable (solid)
Water Solubility 3 g/L (low solubility)[1]Soluble[6]
GHS Hazard Statements Highly flammable liquid and vapor (H225)Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[5][6]
Primary Disposal Route Removal to an authorized waste incinerator[1]Dispose of contents/container to an approved waste disposal plant[5][6]

Mandatory Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.[11]

  • Ventilation: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[11]

  • Ignition Sources: Due to the high flammability risk from the furan moiety, ensure that no open flames, hot surfaces, or spark-producing equipment are present in the vicinity.[3][12]

Step-by-Step Disposal Procedures

The proper disposal of methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride requires a systematic approach involving waste segregation, collection, and labeling. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [13][14]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions. This waste stream must be kept separate from incompatible materials, especially strong bases and oxidizing agents.[2][7]

  • Solid Waste:

    • Carefully place any unused solid methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride into a designated, chemically compatible hazardous waste container with a secure, screw-on cap.[11]

    • Do not leave the container open to the air for extended periods to minimize the potential for peroxide formation.[3]

  • Liquid Waste (Solutions):

    • Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[13]

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[14]

  • Contaminated Lab Debris:

    • Items with trace contamination, such as gloves, weighing papers, and paper towels, must be collected in a designated, lined container for chemically contaminated solid waste.[15]

    • Do not dispose of this debris in regular trash receptacles.[16]

Step 2: Labeling Hazardous Waste Containers

Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[13][17]

  • The label must include the following information:

    • The full, unabbreviated chemical name: "Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride" and any other components in the container.[13]

    • The words "Hazardous Waste".[17]

    • A clear indication of the hazards: "Flammable," "Toxic," "Irritant."[17]

    • The date when waste accumulation began.[17]

    • The name and contact information of the generating researcher or lab.[17]

Step 3: Decontamination of Empty Containers

Empty containers that previously held the compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Crucially, collect all three portions of the solvent rinsate and place them into the appropriate liquid hazardous waste container. Do not pour the rinsate down the drain. [11]

  • Deface Label: Once the container is triple-rinsed and dry, completely remove or deface the original manufacturer's label.[11]

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycled according to your institution's specific policies.[11]

Step 4: Storage and Final Disposal
  • Storage: Store all hazardous waste containers in a designated and properly placarded Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[13][17] Ensure containers are kept tightly closed and stored within secondary containment.[13]

  • Professional Disposal: Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[11][14] The likely disposal method for this type of organic chemical is controlled incineration.[1][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride in its various forms.

G cluster_0 Waste Identification & Segregation cluster_1 Collection & Containment cluster_2 Final Processing & Disposal start Identify Waste Type: Methyl[(2-methylfuran-3-yl)methyl]amine HCl solid Solid Compound start->solid liquid Aqueous or Solvent Solution start->liquid debris Contaminated Debris (Gloves, Paper, etc.) start->debris glassware Contaminated Glassware/Containers start->glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_debris Collect in Labeled 'Chemically Contaminated Debris' Container debris->collect_debris rinse Triple-Rinse with Suitable Solvent glassware->rinse storage Store in Secondary Containment in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_debris->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Deface Label & Dispose/ Recycle Clean Container rinse->dispose_container After Rinsing collect_rinsate->collect_liquid ehs Contact EHS for Professional Disposal (Incineration) storage->ehs

Caption: Disposal workflow for methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride.

References

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  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 2-METHYLFURAN. (n.d.). CAMEO Chemicals | NOAA.
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  • H&S Section 6: Hazardous Materials Recycling & Disposal. (n.d.). College of Chemistry, UC Berkeley.
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. (n.d.). Benchchem.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). (n.d.). Benchchem.
  • Furan - Safety Data Sheet. (n.d.). ChemicalBook.
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  • Laboratory Hazardous Material & Waste Disposal. (n.d.). California State University Monterey Bay.
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